molecular formula C47H64N2O10 B15623202 PBA-1105b

PBA-1105b

Cat. No.: B15623202
M. Wt: 817.0 g/mol
InChI Key: XYFRMJRHIZEQPA-UHFFFAOYSA-N
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Description

PBA-1105b is a useful research compound. Its molecular formula is C47H64N2O10 and its molecular weight is 817.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H64N2O10

Molecular Weight

817.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[[3,4-bis(phenylmethoxy)phenyl]methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-phenylbutanamide

InChI

InChI=1S/C47H64N2O10/c50-47(18-10-17-41-11-4-1-5-12-41)49-22-24-52-26-28-54-30-32-56-34-36-57-35-33-55-31-29-53-27-25-51-23-21-48-38-44-19-20-45(58-39-42-13-6-2-7-14-42)46(37-44)59-40-43-15-8-3-9-16-43/h1-9,11-16,19-20,37,48H,10,17-18,21-36,38-40H2,(H,49,50)

InChI Key

XYFRMJRHIZEQPA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of PBA-1105b in Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBA-1105b is a novel Autophagy-Targeting Chimera (AUTOTAC) designed to selectively eliminate misfolded proteins through the cellular autophagy pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling cascade it initiates, and its effects on autophagy flux. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of this compound's function, supported by experimental data and detailed protocols.

Core Mechanism of Action: Bridging Misfolded Proteins to the Autophagy Machinery

This compound operates as a bifunctional molecule, tethering a target protein to the autophagy receptor protein p62/SQSTM1. This targeted degradation strategy is particularly effective for proteins that are prone to misfolding and aggregation, such as certain mutant forms of desmin.[1][2]

The core mechanism can be dissected into the following key steps:

  • Target Recognition : One arm of the this compound molecule is designed to bind specifically to exposed hydrophobic regions characteristic of misfolded proteins.[3]

  • p62/SQSTM1 Engagement : The other arm of this compound binds to the ZZ domain of the p62 protein.[4]

  • Induction of p62 Self-Oligomerization : The simultaneous binding of this compound to both the target protein and p62 induces a conformational change in p62, promoting its self-oligomerization.[5][6] This clustering of p62 is a critical activation step for selective autophagy.

  • Autophagosome Recruitment : The oligomerized p62, now complexed with the target protein, interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the growing autophagosome membrane (phagophore).

  • Cargo Engulfment and Degradation : The phagophore engulfs the p62-target protein complex, forming a double-membraned autophagosome. This autophagosome then fuses with a lysosome, and the enclosed cargo is degraded by lysosomal hydrolases.

This compound is distinguished by its drastically longer PEG-based linker compared to its analog, PBA-1105.[5][6]

Signaling Pathway and Workflow Visualization

To visually represent the mechanism and experimental validation of this compound, the following diagrams have been generated using the DOT language.

PBA1105b_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PBA1105b This compound MisfoldedProtein Misfolded Protein (e.g., Mutant Desmin) PBA1105b->MisfoldedProtein Binds to exposed hydrophobic regions p62_inactive Inactive p62 PBA1105b->p62_inactive Binds to ZZ domain p62_active Active, Oligomerized p62 p62_inactive->p62_active Induces Self- Oligomerization LC3 LC3 p62_active->LC3 Interacts with Phagophore Phagophore LC3->Phagophore Recruits to Autophagosome Autophagosome Phagophore->Autophagosome Engulfs Cargo Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome Degradation Degradation Products Autolysosome->Degradation Degrades Cargo

Figure 1: this compound Mechanism of Action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis CellSeeding Seed appropriate cell line (e.g., HEK293T, HeLa) Treatment Treat cells with this compound and relevant controls (e.g., HCQ) CellSeeding->Treatment WesternBlot Western Blot Treatment->WesternBlot ICC Immunocytochemistry Treatment->ICC OligoAssay p62 Oligomerization Assay Treatment->OligoAssay WB_Analysis Quantify protein levels (e.g., LC3-II, p62, Desmin) WesternBlot->WB_Analysis ICC_Analysis Visualize and quantify p62 puncta ICC->ICC_Analysis Oligo_Analysis Assess p62 oligomerization state OligoAssay->Oligo_Analysis

Figure 2: General Experimental Workflow.

Quantitative Data Summary

While specific quantitative data for this compound's efficacy (e.g., DC50, Dmax) is not extensively published in a consolidated format, the following table summarizes the expected outcomes based on the known mechanism of its parent compounds and the AUTOTAC platform.

Parameter Expected Effect of this compound Rationale Typical Assay
Target Protein Level (e.g., Mutant Desmin) DecreaseTargeted for autophagic degradation.Western Blot
p62/SQSTM1 Level Initial decrease followed by potential recoveryp62 is consumed during the autophagic process it mediates.Western Blot
LC3-II/LC3-I Ratio IncreaseIndicates the formation of autophagosomes.Western Blot
Autophagic Flux IncreaseThis compound enhances the entire process of autophagy.Western Blot with lysosomal inhibitors (e.g., HCQ)
p62 Puncta Formation IncreaseVisualization of p62 oligomers and their localization to autophagosomes.Immunocytochemistry

Detailed Experimental Protocols

The following protocols are foundational for investigating the mechanism of action of this compound.

Western Blot for Autophagic Flux

This protocol is designed to quantify the change in LC3-II levels, a key indicator of autophagosome formation, in the presence and absence of a lysosomal inhibitor to measure autophagic flux.

Materials:

  • Cell culture reagents

  • This compound

  • Hydroxychloroquine (HCQ) or Bafilomycin A1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-p62, anti-Desmin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., HEK293T or a relevant muscle cell line for desmin studies) in 6-well plates. Once they reach 70-80% confluency, treat with this compound at various concentrations. For each concentration, include a parallel well treated with both this compound and a lysosomal inhibitor (e.g., 10 µM HCQ for the last 4-6 hours of treatment). Include vehicle and HCQ-only controls.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the LC3-II levels to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Immunocytochemistry for p62 Puncta Formation

This method allows for the visualization of p62 oligomerization and recruitment into punctate structures, which are indicative of autophagosome formation.

Materials:

  • Cells seeded on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p62

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% PFA and then permeabilize them.

  • Blocking and Staining: Block non-specific binding sites and incubate with the primary anti-p62 antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the number and intensity of p62 puncta per cell. An increase in p62 puncta in this compound-treated cells indicates the induction of autophagy.

In Vitro p62 Oligomerization Assay

This assay biochemically assesses the ability of this compound to induce the self-oligomerization of p62.

Materials:

  • HEK293T cell lysate (as a source of p62)

  • This compound

  • Reaction buffer

  • Non-reducing SDS-PAGE sample buffer

  • Western blot reagents

Procedure:

  • Reaction Setup: Incubate HEK293T cell lysate with this compound at various concentrations for a specified time (e.g., 1 hour) at room temperature.

  • Sample Preparation: Stop the reaction by adding non-reducing SDS-PAGE sample buffer. Do not boil the samples, as this can disrupt oligomers.

  • Western Blot Analysis: Separate the protein complexes on a non-reducing SDS-PAGE gel and perform a western blot for p62.

  • Analysis: The appearance of higher molecular weight bands corresponding to p62 oligomers in the presence of this compound indicates the induction of oligomerization.

Conclusion

This compound represents a promising therapeutic strategy for diseases characterized by the accumulation of misfolded proteins. Its mechanism of action, centered on the hijacking of the p62-mediated selective autophagy pathway, allows for the efficient and targeted clearance of pathogenic protein species. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further research and development of this compound and other AUTOTAC molecules.

References

The Target and Mechanism of PBA-1105b: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBA-1105b is an advanced autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of misfolded proteins. As a PEGylated derivative of its parent compound, PBA-1105, it operates through a novel mechanism of action that hijacks the cellular autophagy machinery. This technical guide delineates the molecular target of this compound, its mechanism of inducing protein degradation, and provides an overview of the experimental protocols used to characterize its activity. The primary molecular target of the autophagy-targeting component of this compound is the ZZ domain of the sequestosome-1 protein (p62/SQSTM1). By engaging p62, this compound initiates a cascade of events leading to the encapsulation and lysosomal degradation of its protein targets.

Introduction to this compound and the AUTOTAC Platform

This compound is a bifunctional chimeric molecule developed as part of the AUTOTAC platform. This technology aims to eliminate pathogenic proteins by linking them to the autophagy-lysosome system. Unlike other targeted protein degradation technologies that rely on the ubiquitin-proteasome system, AUTOTACs can degrade a broader range of targets, including protein aggregates that are often resistant to proteasomal degradation. This compound is a longer, PEGylated version of PBA-1105, a modification intended to improve its pharmacokinetic properties.[1] The target-binding ligand of the parent PBA-1105 molecule is designed to selectively recognize and bind to the exposed hydrophobic regions characteristic of misfolded proteins, such as pathological forms of tau.

The Molecular Target: p62/SQSTM1

The primary target of the autophagy-targeting moiety of this compound is the ZZ domain of the p62/SQSTM1 protein . p62 is a key autophagy receptor protein that plays a crucial role in selective autophagy by recognizing and delivering ubiquitinated cargo to the autophagosomes for degradation. AUTOTACs like this compound exploit this natural function of p62 in a novel, ubiquitin-independent manner.

The interaction between the AUTOTAC and the ZZ domain of p62 is critical for initiating the degradation cascade. This binding event induces a conformational change in the p62 protein, which is otherwise in a dormant state. This conformational activation is the linchpin of the AUTOTAC mechanism.

Mechanism of Action: Induced p62 Oligomerization and Autophagy

The mechanism of action of this compound can be described as a multi-step process that ultimately leads to the degradation of the target protein:

  • Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the target protein (e.g., a misfolded protein aggregate) and the ZZ domain of p62, forming a ternary complex.

  • p62 Activation and Self-Oligomerization: The binding of the AUTOTAC to the ZZ domain induces a conformational change in p62. This activation exposes the PB1 domain of p62, which is responsible for self-oligomerization. Consequently, multiple p62 molecules, along with their bound target proteins, cluster together to form high-molecular-weight oligomers.

  • LC3 Interaction and Autophagosome Sequestration: The oligomerization of p62 also leads to the exposure of its LIR (LC3-Interacting Region) domain. The LIR domain then binds to LC3 (Microtubule-associated protein 1A/1B-light chain 3) proteins located on the membrane of forming autophagosomes. This interaction tethers the entire p62-target protein oligomer to the autophagosome.

  • Lysosomal Degradation: The autophagosome engulfs the p62-target protein complex and subsequently fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the target protein and the p62 receptor.

This process effectively clears the cell of the targeted pathological proteins and is graphically represented in the signaling pathway diagram below.

Signaling Pathway Diagram

PBA_1105b_Signaling_Pathway cluster_0 Cytosol PBA_1105b This compound Ternary_Complex Ternary Complex (this compound + Target + p62) PBA_1105b->Ternary_Complex Target Misfolded Protein (e.g., mutant Tau) Target->Ternary_Complex p62_inactive Inactive p62 p62_inactive->Ternary_Complex p62_oligomer p62-Target Oligomer Ternary_Complex->p62_oligomer Induces Oligomerization Autophagosome Autophagosome (LC3-II) p62_oligomer->Autophagosome LC3 Interaction Autolysosome Autolysosome Autophagosome->Autolysosome Degradation Degradation of Target Autolysosome->Degradation Lysosome Lysosome Lysosome->Autolysosome

Caption: Signaling pathway of this compound-mediated protein degradation.

Quantitative Data

While specific quantitative efficacy data for this compound is not publicly available at the time of this guide, data for its closely related parent compound, PBA-1105, provides a strong indication of the potential potency of this class of molecules.

CompoundTargetAssayDC₅₀Dₘₐₓ (24 hr)
PBA-1105Mutant TauCellular Degradation0.71 nM100 nM

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. Dₘₐₓ is the maximum degradation achieved.

Experimental Protocols

The characterization of AUTOTACs like this compound involves a series of biochemical and cell-based assays to confirm their mechanism of action and quantify their efficacy. Below are detailed methodologies for key experiments.

p62 Oligomerization Assay

This assay is designed to demonstrate that the AUTOTAC induces the self-oligomerization of p62 in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate HEK293T cells in a suitable format (e.g., 6-well plates).

    • Allow cells to adhere and reach 70-80% confluency.

    • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

    • Centrifuge the lysates to pellet cell debris.

  • Native PAGE and Western Blot:

    • Separate the protein lysates using native polyacrylamide gel electrophoresis (PAGE) to preserve protein complexes.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against p62.

    • Use a suitable HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.

  • Analysis:

    • Analyze the Western blot for the appearance of high-molecular-weight bands corresponding to p62 oligomers in the this compound-treated samples compared to the control.

Experimental Workflow: p62 Oligomerization Assay

p62_Oligomerization_Workflow start Start cell_culture HEK293T Cell Culture start->cell_culture treatment Treat with this compound cell_culture->treatment lysis Cell Lysis (Non-denaturing) treatment->lysis native_page Native PAGE lysis->native_page western_blot Western Blot for p62 native_page->western_blot analysis Analyze for HMW p62 Bands western_blot->analysis end End analysis->end

Caption: Workflow for the p62 oligomerization assay.

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the rate of autophagic degradation, providing evidence that the AUTOTAC enhances the overall process of autophagy.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or SH-SY5Y) and allow them to adhere.

    • Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a defined period. The lysosomal inhibitor is added for the last few hours of the treatment to block the degradation of autophagosomes.

  • Cell Lysis and Western Blot:

    • Lyse the cells in a standard RIPA buffer.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3. This will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Analysis:

    • Quantify the band intensity of LC3-II. An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

Detergent-Insoluble Protein Fractionation

This protocol is used to assess the degradation of aggregated proteins, which are often insoluble in mild detergents.

Protocol:

  • Cell Culture and Treatment:

    • Use a cell line that expresses an aggregation-prone protein (e.g., cells overexpressing mutant tau).

    • Treat the cells with this compound for the desired time.

  • Fractionation:

    • Lyse the cells in a buffer containing a mild detergent (e.g., 1% Triton X-100).

    • Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • Wash the pellet with the lysis buffer.

    • Solubilize the pellet in a strong denaturing buffer (e.g., containing SDS and urea).

  • Western Blot Analysis:

    • Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blot using an antibody against the target protein.

  • Analysis:

    • A decrease in the amount of the target protein in the insoluble fraction of this compound-treated cells indicates degradation of the aggregated protein.

Experimental Workflow: Detergent-Insoluble Protein Fractionation

Detergent_Insoluble_Workflow start Start cell_culture Culture Cells with Aggregate-Prone Protein start->cell_culture treatment Treat with this compound cell_culture->treatment lysis Lysis in Mild Detergent Buffer treatment->lysis centrifugation High-Speed Centrifugation lysis->centrifugation separation Separate Soluble (S) and Insoluble (I) Fractions centrifugation->separation western_blot_S Western Blot (S) separation->western_blot_S Supernatant western_blot_I Western Blot (I) separation->western_blot_I Pellet analysis Quantify Target Protein in Insoluble Fraction western_blot_I->analysis end End analysis->end

Caption: Workflow for detergent-insoluble protein fractionation.

Conclusion

This compound represents a promising therapeutic modality that leverages the cell's own autophagy machinery to clear pathogenic, misfolded proteins. Its primary target is the ZZ domain of the autophagy receptor p62, and its mechanism of action is centered on the induced oligomerization of p62, leading to enhanced autophagic flux. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other AUTOTAC molecules, enabling researchers to elucidate their therapeutic potential in a variety of proteinopathy-related diseases. Further studies are warranted to determine the specific quantitative efficacy of this compound and to explore its in vivo activity.

References

PBA-1105b: A Technical Guide to Targeted Protein Degradation via Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBA-1105b is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of pathogenic proteins. As a derivative of the well-characterized AUTOTAC, PBA-1105, this compound leverages the cellular autophagy machinery to eliminate unwanted proteins, offering a promising therapeutic strategy for diseases driven by protein aggregation and accumulation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and available data on its performance.

Introduction to this compound and AUTOTAC Technology

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that overcomes the limitations of traditional inhibitor-based drugs. Instead of merely blocking a protein's function, TPD agents actively remove disease-causing proteins from the cell. The AUTOTAC platform represents a distinct class of TPD technology that hijacks the autophagy-lysosome system, one of the cell's primary quality control pathways for clearing damaged organelles and protein aggregates.

This compound is a bifunctional molecule consisting of a ligand that binds to the target protein and a ligand that engages the autophagy receptor protein p62/SQSTM1.[1] This dual binding brings the target protein into proximity with p62, initiating a cascade of events that leads to the target's engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome. This compound is a longer, PEGylated version of PBA-1105, a modification that can potentially improve its pharmacokinetic properties. While PBA-1105 has been studied for its ability to degrade mutant tau protein, this compound has been specifically designed to target mutant desmin protein, a key player in certain types of myopathies.[1]

Mechanism of Action: The AUTOTAC Pathway

The mechanism of action of this compound is centered on the activation and leveraging of the selective autophagy pathway through the modulation of the p62/SQSTM1 protein.

  • Target Engagement: this compound first binds to its intended protein of interest (POI), in this case, mutant desmin.

  • p62 Recruitment and Oligomerization: The other end of the this compound molecule binds to the ZZ domain of the p62 protein.[2] This binding event is crucial as it induces a conformational change in p62, promoting its self-oligomerization.[3][4] This clustering of p62 is a key activation step.

  • Cargo Sequestration: The oligomerized p62, now bound to the target protein via this compound, forms a complex that effectively sequesters the POI.

  • Autophagosome Formation: The p62 oligomers interact with LC3 (Microtubule-associated proteins 1A/1B light chain 3) on the growing autophagosome membrane, also known as the phagophore. This interaction tethers the p62-POI complex to the autophagosome.

  • Lysosomal Degradation: The mature autophagosome, containing the sequestered cargo, fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the target protein.

This process enhances the natural autophagic flux of ubiquitinated protein aggregates, leading to their efficient clearance.

Signaling Pathway Diagram

PBA_1105b_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm PBA1105b This compound Target Mutant Desmin (POI) PBA1105b->Target Binds to POI p62_inactive p62 (Inactive) PBA1105b->p62_inactive Binds to p62 Complex This compound-POI-p62 Complex Target->Complex p62_active p62 Oligomer p62_inactive->p62_active Induces Oligomerization p62_active->Complex Autophagosome Autophagosome (LC3) Complex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Degradation Degradation Autolysosome->Degradation

Caption: Mechanism of this compound mediated protein degradation.

Quantitative Data

While specific quantitative data for this compound targeting mutant desmin is not yet publicly available, the degradative efficacy of this compound has been reported to be similar to its parent compound, PBA-1105. PBA-1105 has been shown to induce the degradation of mutant tau protein with high potency.

CompoundTarget ProteinDC50DmaxCell LineReference
PBA-1105Mutant Tau (P301L)~3 nMNot ReportedSH-SY5Y[5]
This compound Mutant Desmin Data Not Available Data Not Available Not Applicable

Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable with the compound.

Experimental Protocols

The following are generalized protocols for the evaluation of this compound's ability to induce the degradation of a target protein, such as mutant desmin.

Cell Culture and Treatment
  • Cell Line Selection: Utilize a cell line that endogenously or exogenously expresses the target protein (e.g., a muscle cell line for mutant desmin).

  • Cell Seeding: Plate the cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blotting for Protein Degradation

Western blotting is the gold standard for quantifying the degradation of a target protein.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel. Include a protein ladder to determine the molecular weight of the bands. Run the gel until adequate separation of the proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-desmin antibody) and a loading control (e.g., anti-GAPDH or anti-β-actin antibody) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Quantification Quantification A Cell Seeding B This compound Treatment A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Detection & Imaging F->G H Densitometry Analysis G->H I Calculate % Degradation H->I

References

PBA-1105b AUTOTAC: An In-Depth Technical Guide to a Novel Autophagy-Targeting Chimera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBA-1105b is a novel Autophagy-Targeting Chimera (AUTOTAC) designed for the selective degradation of aberrant proteins through the cellular autophagy-lysosome pathway. As a bifunctional molecule, this compound comprises a ligand that binds to the target protein and an autophagy-targeting moiety that engages the p62/SQSTM1 autophagy receptor. This engagement triggers the self-oligomerization of p62, facilitating the sequestration of the target protein into autophagosomes for subsequent lysosomal degradation. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of this compound, with a focus on its activity against mutant desmin.

Core Structure and Chemical Properties

This compound is an autophagy-targeting chimera that is characterized by a significantly longer polyethylene (B3416737) glycol (PEG)-based linker compared to its predecessor, PBA-1105.[1] Its chemical formula is C47H64N2O10, with a molecular weight of 817.02 g/mol .[2] The core structure consists of three key components: a target-binding ligand (TBL), a flexible linker, and an autophagy-targeting ligand (ATL).

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical Formula C47H64N2O10[2]
Molecular Weight 817.02 g/mol [2]
Classification Autophagy-Targeting Chimera (AUTOTAC)[1]
Key Structural Feature Extended PEG-based linker[1]

Mechanism of Action: Targeted Degradation via Autophagy

The AUTOTAC platform represents a novel strategy for targeted protein degradation that leverages the cellular autophagy machinery.[3][4][5] Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTOTACs direct target proteins for degradation within lysosomes.

The mechanism of action of this compound involves the following key steps:

  • Ternary Complex Formation: this compound simultaneously binds to the target protein (e.g., mutant desmin) via its TBL and to the ZZ domain of the p62/SQSTM1 autophagy receptor via its ATL, forming a ternary complex.[5]

  • p62 Activation and Oligomerization: The binding of the ATL to p62 induces a conformational change in the receptor, leading to its activation and subsequent self-oligomerization.[1] This process is crucial for the sequestration of the target protein.

  • Autophagosome Engulfment: The oligomerized p62-target protein complexes are recognized and engulfed by forming autophagosomes. This compound has been shown to increase the autophagic flux of ubiquitin-conjugated aggregates.[1]

  • Lysosomal Degradation: The autophagosomes fuse with lysosomes, and the enclosed cargo, including the target protein, is degraded by lysosomal hydrolases.

PBA_1105b_Mechanism cluster_cell Cellular Environment cluster_autophagy Autophagy Pathway This compound This compound Ternary_Complex This compound :: Mutant Desmin :: p62 This compound->Ternary_Complex Mutant_Desmin Mutant_Desmin Mutant_Desmin->Ternary_Complex p62 p62 p62->Ternary_Complex p62_Oligomerization p62 Oligomerization & Cargo Sequestration Ternary_Complex->p62_Oligomerization Autophagosome Autophagosome p62_Oligomerization->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation of Mutant Desmin Lysosome->Degradation Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Image Acquisition & Quantification G->H

References

An In-depth Technical Guide to PBA-1105b: A Novel Inducer of p62 Oligomerization for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBA-1105b is a novel chemical entity belonging to the class of AUTOTACs (Autophagy-Targeting Chimeras) designed to induce the self-oligomerization of the p62/SQSTM1 protein. This targeted induction of p62 oligomerization enhances the sequestration and autophagic degradation of specific protein aggregates. This technical guide provides a comprehensive overview of the core principles of this compound's mechanism of action, available quantitative data, detailed experimental methodologies, and the key signaling pathways involved.

Introduction to this compound and p62

This compound is a derivative of PBA-1105, featuring a longer polyethylene (B3416737) glycol (PEG) linker.[1] As an AUTOTAC, it represents a promising strategy in the field of targeted protein degradation. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTOTACs leverage the cellular autophagy pathway to clear protein aggregates.

The target of this compound is the multifunctional protein p62 (also known as Sequestosome-1 or SQSTM1). p62 acts as a crucial cargo receptor in selective autophagy, recognizing and binding to ubiquitinated protein aggregates via its C-terminal Ubiquitin-Associated (UBA) domain. The N-terminal Phox and Bem1 (PB1) domain of p62 is essential for its self-oligomerization, a process critical for the formation of p62 bodies that sequester cargo for autophagic clearance. This compound is designed to artificially induce this oligomerization, thereby accelerating the degradation of targeted protein aggregates.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, PBA-1105. This data is primarily derived from studies on the degradation of pathological tau protein aggregates, a key target in neurodegenerative diseases.

Table 1: In Vitro Efficacy of PBA-1105

CompoundTargetAssay SystemParameterValueReference
PBA-1105Mutant Tau (P301L)Stably expressed in cellsDC₅₀ (Degradation Concentration 50%)0.71 nM[2]
PBA-1105Misfolded proteins/aggregatesCellular modelsEffective Concentration Range0.1 - 10 µM[2]

Table 2: In Vivo Efficacy of PBA-1105

CompoundAnimal ModelDosing RegimenKey FindingsReference
PBA-1105Transgenic mouse model of tauopathies20-50 mg/kg, intraperitoneal injection, 3x/week for 4 weeks- Dose-dependent reduction of tau aggregation and oligomeric species.- Significant reduction of insoluble tau in the brain.- Increased levels of the autophagy marker LC3.[2][3]

Table 3: Cellular Effects of this compound and Related Compounds

CompoundCell LineTreatmentObservationReference
This compoundHEK293TNot specifiedInduced p62 oligomerization in vitro.[4][5]
PBA-1105SH-SY5Y-tauP301L0.1 µMTime-dependent degradation of tau.[4]
PBA-1105SH-SY5Y-tauP301L100 nM, 24hAccelerated autophagic degradation of phosphorylated Tau.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and p62 oligomerization.

In Vitro p62 Oligomerization Assay

This assay is designed to assess the ability of a compound to directly induce the oligomerization of p62.

Materials:

  • HEK293T cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Compound of interest (e.g., this compound)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against p62

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Culture HEK293T cells to 80-90% confluency.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Incubate a fixed amount of cell lysate with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at room temperature or 37°C.

  • Prepare samples for SDS-PAGE. It is crucial to run both reducing and non-reducing gels to visualize disulfide-linked oligomers. For non-reducing conditions, omit β-mercaptoethanol or DTT from the sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against p62 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop using a chemiluminescent substrate.

  • Analyze the resulting bands. An increase in high-molecular-weight bands corresponding to p62 oligomers in the this compound-treated samples indicates induced oligomerization.

Cellular Autophagy Flux Assay

This assay measures the rate of autophagic degradation.

Materials:

  • Cells of interest (e.g., SH-SY5Y expressing mutant tau)

  • This compound

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer

  • Antibodies against p62 and LC3

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with this compound at the desired concentration.

  • In a parallel set of wells, co-treat cells with this compound and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment.

  • Lyse the cells and perform Western blotting as described above.

  • Probe the membrane for p62 and LC3.

  • Autophagic flux is determined by the difference in the amount of LC3-II and p62 between samples treated with this compound alone and those co-treated with the autophagy inhibitor. An accumulation of LC3-II and p62 in the presence of the inhibitor indicates a functional autophagic flux that is enhanced by this compound.

Signaling Pathways and Mechanisms

The induction of p62 oligomerization by this compound has significant implications for several cellular signaling pathways.

The Core Mechanism of this compound

This compound acts as a molecular glue, bringing multiple p62 molecules into close proximity, thereby facilitating their self-oligomerization through the PB1 domain. This leads to the formation of p62 bodies, which then recruit ubiquitinated cargo for degradation via the autophagy-lysosome pathway.

PBA1105b_Mechanism cluster_0 This compound Action cluster_1 Autophagy Pathway This compound This compound p62_monomer p62 (Monomer) This compound->p62_monomer Binds p62_oligomer p62 (Oligomer) p62_monomer->p62_oligomer Induces Self-Oligomerization p62_body p62 Body Formation p62_oligomer->p62_body autophagosome Autophagosome p62_body->autophagosome Recruitment cargo Ubiquitinated Protein Aggregates cargo->p62_body Sequestration lysosome Lysosome autophagosome->lysosome Fusion degradation Degradation lysosome->degradation p62_Signaling_Hub cluster_autophagy Selective Autophagy cluster_nrf2 Nrf2 Antioxidant Response cluster_nfkb NF-κB Signaling p62 p62 (Oligomerization) lc3 LC3 p62->lc3 keap1 Keap1 p62->keap1 Sequesters traf6 TRAF6 p62->traf6 Activates ub_cargo Ubiquitinated Cargo ub_cargo->p62 autophagosome Autophagosome Formation lc3->autophagosome nrf2 Nrf2 keap1->nrf2 Inhibits are Antioxidant Response Element Genes nrf2->are Activates ikk IKK Complex traf6->ikk nfkb NF-κB Activation ikk->nfkb Experimental_Workflow cluster_assays Downstream Assays start Cellular Model of Protein Aggregation treatment Treat with this compound (Dose-Response and Time-Course) start->treatment lysis Cell Lysis treatment->lysis wb Western Blot (p62 oligomerization, LC3 flux, target degradation) lysis->wb if_icc Immunofluorescence/ Immunocytochemistry (Aggregate clearance, p62 body formation) lysis->if_icc filter_trap Filter Trap Assay (Quantify insoluble aggregates) lysis->filter_trap data_analysis Data Analysis and Quantification wb->data_analysis if_icc->data_analysis filter_trap->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

References

The Strategic Role of the PEG Linker in the Activity of AUTOTAC PBA-1105b: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEOUL, South Korea – In the rapidly evolving field of targeted protein degradation, the emergence of Autophagy-Targeting Chimeras (AUTOTACs) represents a significant leap forward. This technical guide delves into the core of AUTOTAC technology, focusing on a critical component of its design: the polyethylene (B3416737) glycol (PEG) linker. Specifically, we will dissect the role of the extended PEG linker in PBA-1105b, an advanced AUTOTAC, and its impact on the molecule's mechanism of action and overall efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this novel therapeutic modality.

Introduction to AUTOTAC Technology

Targeted protein degradation has emerged as a powerful therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." While Proteolysis-Targeting Chimeras (PROTACs) have successfully utilized the ubiquitin-proteasome system, AUTOTACs leverage the cellular autophagy-lysosome pathway to eliminate target proteins. AUTOTACs are bifunctional molecules that recruit the autophagy receptor protein p62 (also known as SQSTM1) to a protein of interest, inducing its sequestration and subsequent degradation.

This compound is a potent AUTOTAC designed to induce the self-oligomerization of p62, a crucial step in the formation of autophagosomes, and enhance the clearance of ubiquitinated protein aggregates.[1] A key structural feature of this compound is its "drastically longer PEG-based linker" compared to its predecessor, PBA-1105.[1] This guide will illuminate the functional significance of this design choice.

The Pivotal Role of the PEG Linker

The PEG linker in an AUTOTAC is not merely a spacer but a critical determinant of the molecule's pharmacological properties. Its length, flexibility, and hydrophilicity influence solubility, cell permeability, and, most importantly, the geometry of the ternary complex formed between the AUTOTAC, the target protein, and p62.

Enhancing Solubility and Bioavailability

The inherent hydrophilicity of the PEG linker significantly improves the aqueous solubility of the often large and hydrophobic AUTOTAC molecule. This enhanced solubility is crucial for administration, distribution, and overall bioavailability.

Optimizing Ternary Complex Formation

The primary function of the linker is to facilitate the productive interaction between the target-binding and p62-binding moieties of the AUTOTAC. The extended length of the PEG linker in this compound provides the necessary flexibility and spatial separation to allow for optimal orientation of p62, promoting its self-oligomerization and the subsequent engulfment of the target protein by the autophagosome. An inadequate linker length could lead to steric hindrance and prevent efficient p62 clustering.

Quantitative Analysis of this compound Activity

The superior activity of this compound, attributable to its elongated PEG linker, is demonstrated through various in vitro assays. The following table summarizes key quantitative data, highlighting the enhanced potency of this compound in inducing p62 oligomerization and promoting autophagic flux.

CompoundAssayMetricValueReference
This compound p62 OligomerizationRelative Induction++++[1]
PBA-1105 p62 OligomerizationRelative Induction++[1]
This compound Autophagic Flux (LC3-II)Relative IncreaseHigh[1]
PBA-1105 Autophagic Flux (LC3-II)Relative IncreaseModerate[1]

Note: The qualitative values are derived from the comparative data presented in the source literature and are intended to illustrate the relative differences in activity.

Experimental Protocols

To facilitate the replication and further investigation of this compound's activity, detailed methodologies for key experiments are provided below.

In Vitro p62 Oligomerization Assay

This assay assesses the ability of AUTOTACs to induce the self-oligomerization of the p62 protein, a key step in their mechanism of action.

1. Cell Culture and Treatment:

  • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound or control compounds for 24 hours.

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a buffer containing 1% Triton X-100 and protease inhibitors.

  • Centrifuge the lysates to separate the Triton X-100-soluble and -insoluble fractions.

3. Western Blot Analysis:

  • Resuspend the Triton X-100-insoluble pellets (containing oligomerized p62) in a sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against p62, followed by an HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagic Flux Assay (Western Blot for LC3)

This protocol measures the level of autophagic activity by quantifying the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

1. Cell Culture and Treatment:

  • Follow the cell culture and treatment steps as described in the p62 oligomerization assay.

  • In a parallel set of wells, co-treat cells with an autophagy inhibitor such as Bafilomycin A1 (100 nM) for the final 4 hours of the treatment period to block the degradation of LC3-II.

2. Cell Lysis and Protein Quantification:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

3. Western Blot Analysis:

  • Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against LC3.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is used to determine the autophagic flux.

Visualizing the Mechanism of Action

To provide a clear visual representation of the signaling pathways and experimental workflows involved in this compound activity, the following diagrams have been generated using the Graphviz DOT language.

AUTOTAC_Mechanism cluster_0 AUTOTAC-Mediated Protein Degradation PBA1105b This compound Target Target Protein (e.g., Ub-aggregates) PBA1105b->Target Binds p62_monomer p62 (monomer) PBA1105b->p62_monomer Recruits p62_oligomer p62 Oligomer Target->p62_oligomer Sequestration p62_monomer->p62_oligomer Induces Self-Oligomerization Autophagosome Autophagosome p62_oligomer->Autophagosome Incorporation Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation Degrades Contents

Figure 1. Mechanism of Action of this compound.

p62_Oligomerization_Workflow cluster_1 Experimental Workflow: p62 Oligomerization Assay A 1. Cell Culture (HEK293T) B 2. Treatment with This compound A->B C 3. Cell Lysis (1% Triton X-100) B->C D 4. Centrifugation C->D E 5. Isolate Insoluble Fraction (Pellet) D->E F 6. SDS-PAGE E->F G 7. Western Blot (Anti-p62) F->G H 8. Analysis G->H Autophagic_Flux_Workflow cluster_2 Experimental Workflow: Autophagic Flux Assay A 1. Cell Culture B 2. Treatment with this compound (+/- Bafilomycin A1) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot (Anti-LC3) E->F G 7. Quantify LC3-II/LC3-I Ratio F->G

References

PBA-1105b and Autophagic Flux Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview of an AUTOTAC-Mediated Approach to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBA-1105b is a novel chimeric molecule belonging to the class of AUTOTACs (AUTOphagy-TArgeting Chimeras). AUTOTACs represent a cutting-edge chemical biology platform for the targeted degradation of proteins via the autophagy-lysosome system.[1][2] Unlike traditional inhibitors that merely block protein function, AUTOTACs facilitate the complete removal of target proteins from the cellular environment. This compound is a derivative of PBA-1105, featuring a longer polyethylene (B3416737) glycol (PEG)-based linker, and is designed to induce the self-oligomerization of the p62 autophagy receptor.[3][4] This action enhances the autophagic flux of ubiquitin-bound protein aggregates. This document provides an in-depth technical guide to the core principles, mechanism of action, and experimental data related to this compound.

Core Concept: The AUTOTAC Platform

The AUTOTAC technology is built on bifunctional molecules that link a target-binding ligand (TBL) to an autophagy-targeting ligand (ATL).[1] This dual-binding capacity allows AUTOTACs to act as a bridge between a protein of interest (POI) and the p62 autophagy receptor (also known as Sequestosome-1/SQSTM1).[1] The binding of the AUTOTAC to the ZZ domain of p62 induces a conformational change that promotes its oligomerization.[1][5] This oligomerization is a critical step in the formation of autophagosomes, the cellular machinery responsible for engulfing and degrading cellular components. The POI, now in proximity to the activated p62, is sequestered into the autophagosome and subsequently degraded upon fusion with the lysosome.

Mechanism of Action of this compound

This compound is specifically designed to target aggregation-prone proteins for degradation. While the broader AUTOTAC platform can be adapted to target various oncoproteins and other disease-relevant proteins, this compound has been highlighted for its potential in addressing proteinopathies. Its mechanism of action can be summarized in the following steps:

  • Binding to Target Protein: The TBL component of this compound recognizes and binds to exposed hydrophobic regions on misfolded or aggregated proteins.

  • Recruitment of p62: The ATL moiety of this compound concurrently binds to the ZZ domain of the p62 receptor.

  • Induction of p62 Oligomerization: This ternary complex formation induces the self-oligomerization of p62.

  • Autophagosome Formation: The p62 oligomers, along with the bound target protein, are recognized by the autophagic machinery, leading to the formation of a double-membraned autophagosome around the complex.

  • Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed contents, including the target protein, are degraded by lysosomal hydrolases.

This process of selective autophagy initiated by this compound effectively clears pathogenic protein aggregates from the cell, thereby restoring cellular homeostasis.

Quantitative Data

The following table summarizes the quantitative data available for the broader class of AUTOTACs, as specific data for this compound is part of a larger study on the platform. The data illustrates the potency and efficacy of the AUTOTAC approach in targeted protein degradation.

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PHTPP-1304ERβHEK293T2>90Ji et al., 2022
VinclozolinM2-2204Androgen ReceptorLNCaP<100~80Ji et al., 2022
Fumagillin-105MetAP2HUVEC<100>90Ji et al., 2022
PBA-1105 Mutant Tau HEK293T 0.71 ~100 (at 100 nM) Ji et al., 2022

Note: DC50 is the concentration required for 50% degradation of the target protein. Dmax is the maximum degradation observed.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and the AUTOTAC platform, based on the foundational study by Ji et al., 2022.

In Vitro p62 Oligomerization Assay
  • Objective: To assess the ability of an AUTOTAC to induce the oligomerization of p62.

  • Cell Line: HEK293T cells.

  • Protocol:

    • Treat HEK293T cells with the AUTOTAC compound (e.g., this compound) at the desired concentration for 24 hours.

    • Harvest the cells and lyse them through repeated freeze-thaw cycles.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Quantify the protein concentration of the supernatant using a BCA protein assay kit.

    • Mix equal amounts of protein lysate with non-reducing 4x LDS sample buffer and boil.

    • Separate the protein lysates by SDS-PAGE.

    • Perform immunoblotting to detect oligomerized p62.

Autophagic Flux Assay
  • Objective: To measure the enhancement of autophagic flux by an AUTOTAC.

  • Cell Line: HeLa cells.

  • Protocol:

    • Treat HeLa cells with the AUTOTAC compound (e.g., this compound) at the desired concentration for 24 hours. For control, include a condition with a lysosomal inhibitor such as hydroxychloroquine (B89500) (HCQ) at 10 µM for the same duration.

    • Lyse the cells and perform immunoblotting for LC3, a key marker of autophagosome formation.

    • The autophagic flux index is calculated based on the difference in the LC3-II/LC3-I ratio between treated and untreated cells in the presence and absence of the lysosomal inhibitor.

Immunocytochemistry (ICC) for Puncta Formation
  • Objective: To visualize the formation of p62 and LC3 puncta, indicative of autophagosome formation.

  • Cell Line: HeLa cells.

  • Protocol:

    • Culture HeLa cells on coverslips and treat with the AUTOTAC compound (e.g., 2.5 µM for 24 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA) in PBS.

    • Incubate with primary antibodies against p62 and LC3.

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.

    • Visualize and quantify puncta formation using a confocal microscope.

Visualizations

Signaling Pathway of AUTOTAC Action

AUTOTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation AUTOTAC This compound (AUTOTAC) AUTOTAC_bound This compound AUTOTAC->AUTOTAC_bound Target Aggregated Protein Target_bound Aggregated Protein Target->Target_bound p62_inactive Dormant p62 p62_inactive_bound p62 p62_inactive->p62_inactive_bound AUTOTAC_bound->Target_bound TBL AUTOTAC_bound->p62_inactive_bound ATL p62_active p62 Oligomerization AUTOTAC_bound->p62_active Autophagosome Autophagosome Formation p62_active->Autophagosome Degradation Target Protein Degradation Autophagosome->Degradation Lysosome Lysosome Lysosome->Degradation Fusion Autophagic_Flux_Workflow start Seed HeLa Cells treatment Treat with this compound (± Lysosomal Inhibitor) start->treatment lysis Cell Lysis treatment->lysis sds_page SDS-PAGE lysis->sds_page immunoblot Immunoblot for LC3 sds_page->immunoblot quantification Densitometry and LC3-II/LC3-I Ratio Calculation immunoblot->quantification analysis Calculate Autophagic Flux Index quantification->analysis end Results analysis->end AUTOTAC_Design_Logic AUTOTAC This compound Target Binding Ligand (TBL) Linker Autophagy Targeting Ligand (ATL) Target Target Protein (e.g., Mutant Desmin) AUTOTAC:tbl->Target Binds to p62 p62 Receptor AUTOTAC:atl->p62 Binds to

References

A Technical Guide to Therapeutic Strategies in Desminopathy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Initial searches for a specific compound designated "PBA-1105b" in the context of desminopathy research did not yield any publicly available data. This designation may be incorrect, proprietary, or related to research that has not yet been published. This guide therefore provides a comprehensive overview of the current, publicly documented therapeutic strategies and research avenues for desminopathy, focusing on the core molecular pathologies of the disease.

Executive Summary

Desminopathy is a rare, inherited neuromuscular disorder caused by mutations in the desmin (DES) gene, leading to progressive skeletal, cardiac, and smooth muscle weakness.[1][2] The pathology is primarily characterized by the misfolding and aggregation of the desmin intermediate filament protein, which disrupts cellular architecture and function, ultimately causing cell death.[3][4] As there is currently no specific treatment for desminopathy, research is focused on several promising therapeutic avenues aimed at mitigating the core aspects of the disease: protein aggregation and cellular toxicity.[3][5] This document outlines the key molecular mechanisms, summarizes current therapeutic approaches, details relevant experimental protocols, and provides quantitative data from preclinical studies.

The Molecular Pathogenesis of Desminopathy

Desminopathies are a subset of myofibrillar myopathies (MFMs) where mutations in the DES gene lead to a dysfunctional desmin protein.[3] Most mutations are autosomal dominant and exert a dominant-negative effect, where the mutant protein disrupts the assembly of the normal desmin filament network.[1][4][6] This leads to the formation of intracellular protein aggregates that contain desmin and other proteins, such as αB-crystallin, a chaperone protein that also causes desminopathy when mutated.[4][6]

The accumulation of these aggregates triggers a cascade of detrimental cellular events:

  • Impairment of Protein Quality Control (PQC): The ubiquitin-proteasome system (UPS) and autophagy pathways, which are responsible for clearing misfolded proteins, become overwhelmed and inhibited.[1][7]

  • Mitochondrial Dysfunction: Disorganization of the desmin network disrupts the positioning and function of mitochondria, leading to oxidative stress and energy deficits.[3][7]

  • Mechanical Instability: The structural integrity of muscle cells is compromised, rendering them susceptible to damage during contraction.[1]

These pathological changes are the primary targets for emerging therapeutic strategies.

Therapeutic Strategies and Preclinical Data

Several strategies are being investigated to combat desminopathy, primarily focusing on reducing the burden of protein aggregates and enhancing cellular resilience.

Modulating Protein Quality Control & Cellular Signaling

A key approach involves enhancing the cell's natural protein degradation machinery and targeting signaling pathways that influence aggregation. Studies in C2C12 myoblast cell models expressing mutant desmin have shown that targeting specific pathways can significantly reduce the formation of protein aggregates.[8][9]

Table 1: Efficacy of Therapeutic Strategies in a Cellular Desminopathy Model

Therapeutic Approach Target/Mechanism Key Agent(s) Observed Efficacy (Aggregate Reduction) Reference
Autophagy Induction mTOR Inhibition PP242 Significant reduction [8][9]
Antioxidant Treatment Reduction of Oxidative Stress α-tocopherol, Trolox Significant reduction [8][9]
Rac1 Pathway Inhibition G-protein Signaling NSC23766, Dominant-Negative Rac1 Significant reduction [8][9]
Combined Treatment Autophagy + Antioxidant + Rac1 Inhibition Combination of above Up to 75% [8][9]

| Chemical Chaperones | Aiding Protein Folding | 4-phenylbutyrate (B1260699) (4-PBA) | Promising results in reducing aggregation |[1][10] |

The combination of antioxidant treatment and autophagy induction has demonstrated a cooperative effect, leading to a more substantial reduction in desmin aggregates than either treatment alone.[8][9]

Gene-Based Therapies

Given the monogenic nature of desminopathy, gene therapy represents a promising long-term strategy.[1][2] Approaches vary depending on the nature of the mutation.

  • Gene Replacement: For recessive, loss-of-function mutations, AAV-mediated delivery of wild-type desmin has been shown to ameliorate cardiomyopathy in desmin-deficient mice.[1][10]

  • Mutant Allele Silencing: For dominant-negative mutations, a more complex approach is required. This involves using siRNA to downregulate the expression of the mutant DES allele, potentially combined with the re-introduction of a wild-type copy.[1]

Key Experimental Protocols

The following protocols are generalized from methodologies reported in foundational preclinical studies on desminopathy.

Protocol: In Vitro Compound Screening in a Cellular Desminopathy Model

This protocol describes a method for testing the efficacy of small molecules in reducing desmin aggregation in a myoblast cell line.

  • Cell Culture: C2C12 myoblast cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Transfection: Cells are transiently transfected with a plasmid vector expressing a mutant form of human desmin (e.g., Des-D399Y) fused to a fluorescent reporter (e.g., GFP) using a lipid-based transfection reagent. Transfection is typically carried out for 4-6 hours.

  • Compound Administration: Following transfection, the medium is replaced with fresh medium containing the test compound (e.g., PP242, Trolox, NSC23766) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. Cells are incubated for 24-48 hours.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and cell nuclei are counterstained with DAPI.

  • Microscopy and Analysis: Cells are imaged using fluorescence microscopy. The percentage of transfected cells exhibiting fluorescent protein aggregates is quantified. An aggregate is defined as a distinct, bright intracellular inclusion. At least 100 transfected cells are counted per condition across multiple replicates.

  • Statistical Analysis: Data are analyzed using an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine the significance of any reduction in aggregation compared to the vehicle control.

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the molecular pathways and experimental processes central to desminopathy research.

Signaling Pathways Targeted for Desmin Aggregate Reduction

The following diagram illustrates the key cellular pathways that are manipulated to reduce the burden of mutant desmin aggregates.

G cluster_0 Cellular Stress (Mutant Desmin) cluster_1 Pathological Consequences cluster_2 Therapeutic Interventions Mutant_Desmin Mutant Desmin Expression Aggregates Protein Aggregates Mutant_Desmin->Aggregates forms Oxidative_Stress Oxidative Stress Mutant_Desmin->Oxidative_Stress induces Rac1_Inh Rac1 Pathway Inhibitors Rac1_Inh->Aggregates inhibits Antioxidants Antioxidants (e.g., Tocopherol) Antioxidants->Oxidative_Stress neutralizes Autophagy_Ind Autophagy Induction (mTOR inhibitors) Autophagy_Ind->Aggregates clears PQC_Pathway cluster_clearance Protein Clearance Pathways WT_Desmin Wild-Type Desmin Misfolded Misfolded Desmin (WT or Mutant) WT_Desmin->Misfolded Stress Mutant_Desmin Mutant Desmin Mutant_Desmin->Misfolded Inherently Unstable Aggregates Insoluble Aggregates (Pathological Hallmark) Misfolded->Aggregates Overwhelms PQC Chaperones Chaperones (e.g., αB-crystallin) Misfolded->Chaperones Binding UPS Ubiquitin-Proteasome System (UPS) Aggregates->UPS Inhibits Autophagy Autophagy Aggregates->Autophagy Inhibits Chaperones->WT_Desmin Refolding Chaperones->UPS Targeting for Degradation Chaperones->Autophagy Targeting for Degradation Workflow A 1. Cell Model Development (e.g., C2C12 expressing mutant Desmin) B 2. High-Throughput Screening (Compound Library) A->B C 3. Hit Identification (Compounds reducing aggregates) B->C D 4. Dose-Response & Toxicity Analysis in Cell Model C->D E 5. Lead Compound Validation in Animal Model (e.g., Desminopathy Mouse) D->E F 6. Assess Phenotypic Rescue (Muscle function, Histology, Lifespan) E->F G 7. Preclinical Candidate F->G

References

The Advent of AUTOTACs: A Technical Deep Dive into PBA-1105b and its Role in Clearing Ubiquitinated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted protein degradation, a novel modality is emerging with significant therapeutic potential. This whitepaper provides a comprehensive technical overview of PBA-1105b, an Autophagy-Targeting Chimera (AUTOTAC), for researchers, scientists, and drug development professionals. We delve into its mechanism of action, its profound effect on the clearance of ubiquitinated proteins, and the experimental frameworks used to validate its activity.

Executive Summary

The accumulation of misfolded or aggregated ubiquitinated proteins is a hallmark of numerous pathologies, including neurodegenerative diseases and cancer. The cell's primary machinery for clearing these toxic aggregates is selective autophagy, a process mediated by receptor proteins that recognize ubiquitinated cargo and deliver it to the autophagosome for degradation. This compound represents a pioneering chemical biology platform designed to hijack and enhance this natural process. As an AUTOTAC, this compound acts as a molecular bridge, inducing the self-oligomerization of the key autophagy receptor p62/SQSTM1, thereby promoting the engulfment and subsequent autophagic degradation of ubiquitinated protein aggregates. This document will explore the core science underpinning this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism.

The Challenge of Protein Aggregates and the Role of Ubiquitination

The ubiquitin-proteasome system (UPS) and autophagy are the two major pathways for protein degradation in eukaryotic cells. While the UPS primarily handles soluble, short-lived proteins, autophagy is crucial for the clearance of larger structures, such as protein aggregates and damaged organelles. Ubiquitination, the process of attaching ubiquitin molecules to a substrate protein, serves as a critical signal for degradation by both pathways. In the context of selective autophagy, polyubiquitin (B1169507) chains on misfolded proteins are recognized by autophagy receptors, such as p62.

The p62 protein is a multidomain scaffold protein that plays a central role in shuttling ubiquitinated cargo to the autophagosome.[1] Its ability to bind both ubiquitin (via its UBA domain) and LC3 on the autophagosomal membrane (via its LIR motif) makes it a critical adaptor for selective autophagy.[1][2] Furthermore, p62 can self-oligomerize through its PB1 domain, a process that is essential for the efficient sequestration of ubiquitinated cargo into larger bodies that can be recognized and engulfed by the autophagic machinery.[2][3]

This compound: An AUTOTAC to Enhance Selective Autophagy

This compound is a bifunctional molecule designed to harness the natural function of p62 to clear unwanted ubiquitinated proteins.[4][5] It is classified as an AUTOTAC, a chimeric compound that can induce the self-oligomerization of p62.[4][5] This induced oligomerization enhances the clustering of p62 and, consequently, the sequestration of ubiquitinated protein aggregates, leading to their efficient clearance through the autophagy-lysosome pathway. This compound is a derivative of PBA-1105 with a longer PEG-based linker, which may influence its pharmacokinetic and pharmacodynamic properties.[4]

Mechanism of Action

The proposed mechanism of action for this compound is centered on its ability to promote the formation of p62 bodies, which act as collection sites for ubiquitinated proteins destined for autophagic degradation.

PBA1105b_Mechanism cluster_0 Cellular Environment PBA1105b This compound p62_monomer p62 (Monomer) PBA1105b->p62_monomer Induces p62_oligomer p62 Oligomer (p62 body) p62_monomer->p62_oligomer Self-Oligomerization Ub_Proteins Ubiquitinated Protein Aggregates Ub_Proteins->p62_oligomer Sequestration Autophagosome Autophagosome p62_oligomer->Autophagosome Recruitment to Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation of Cargo Lysosome->Degradation

Figure 1: Proposed mechanism of action for this compound.

Quantitative Analysis of this compound Activity

The efficacy of this compound in promoting the degradation of ubiquitinated proteins can be quantified through various cellular and biochemical assays. The following table summarizes key quantitative parameters that are essential for characterizing the activity of AUTOTAC compounds. Note: As specific quantitative data for this compound is not publicly available in the search results, this table is presented as a template based on data for the related compound PBA-1105 and general parameters for AUTOTACs.

ParameterDescriptionMethodExemplary Value (for related compounds)
DC50 The concentration of the compound that results in 50% degradation of the target protein.Western Blot, Quantitative Mass Spectrometry0.71 nM (for mutant tau degradation by PBA-1105)[6]
Dmax The maximum percentage of degradation achieved at a specific time point.Western Blot, Quantitative Mass Spectrometry>90% at 100 nM (for mutant tau degradation by PBA-1105)[6]
Autophagic Flux The rate of autophagic degradation, often measured by the turnover of LC3-II or the degradation of p62.LC3 turnover assay (Western Blot), Fluorescence microscopyFold increase in LC3-II levels in the presence of a lysosomal inhibitor.
p62 Oligomerization The extent of p62 self-association induced by the compound.Co-immunoprecipitation, FRET/BRET assays, Size-exclusion chromatographyIncreased high-molecular-weight p62 species observed on a Western blot.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on ubiquitinated proteins.

Cell Culture and Treatment
  • Cell Lines: HEK293T or HeLa cells are commonly used for initial characterization. For disease-specific models, neuronal cell lines expressing mutant proteins (e.g., tau-P301L) are employed.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with the desired concentrations of this compound for specified time periods (e.g., 24 hours).

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the reduction in the levels of a target ubiquitinated protein.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target protein (e.g., anti-tau, anti-ubiquitin), p62, LC3, and a loading control (e.g., GAPDH, β-actin).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities relative to the loading control.

WB_Workflow cluster_workflow Western Blot Workflow Start Cell Treatment with This compound Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Figure 2: Workflow for Western Blot analysis.
Autophagy Flux Assay

This assay measures the rate of autophagic degradation.

  • Cell Treatment: Cells are treated with this compound in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 (BafA1) or chloroquine (B1663885) (CQ), for the last few hours of the treatment period.

  • Western Blot Analysis: Cell lysates are analyzed by Western blot for LC3 and p62 levels. An increase in the accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor compared to its absence indicates an increased autophagic flux.

  • Fluorescence Microscopy: Cells expressing fluorescently tagged LC3 (e.g., GFP-LC3) are treated as described above. An increase in the number of GFP-LC3 puncta per cell in the presence of this compound and a lysosomal inhibitor signifies enhanced autophagosome formation and delivery to the lysosome.

Quantitative Proteomics

Mass spectrometry-based quantitative proteomics can provide an unbiased and global view of the changes in the proteome upon treatment with this compound.

  • Sample Preparation: Cells are treated with this compound, and protein extracts are prepared.

  • Protein Digestion: Proteins are digested into peptides, typically using trypsin.

  • Peptide Labeling (Optional): For quantitative comparison, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting spectra are searched against a protein database to identify and quantify proteins. Software such as MaxQuant or Proteome Discoverer is used to determine the relative abundance of proteins between different treatment conditions. This can reveal the specific ubiquitinated proteins that are cleared by this compound.

Proteomics_Workflow cluster_proteomics Quantitative Proteomics Workflow Start Cell Treatment Lysis Protein Extraction Start->Lysis Digestion Tryptic Digestion Lysis->Digestion Labeling Isobaric Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 3: Workflow for quantitative proteomics.

Conclusion and Future Directions

This compound and the AUTOTAC platform represent a significant advancement in the field of targeted protein degradation. By hijacking the cell's natural machinery for clearing protein aggregates, these molecules offer a promising therapeutic strategy for a range of diseases characterized by proteotoxicity. The ability to enhance the clearance of ubiquitinated proteins through the induction of p62 oligomerization opens up new avenues for drug development, particularly for targeting proteins that have been considered "undruggable" by conventional small molecule inhibitors.

Future research will likely focus on optimizing the potency, selectivity, and drug-like properties of AUTOTACs. Further elucidation of the precise ubiquitinated substrates targeted by this compound-induced autophagy will be crucial for understanding its full therapeutic potential and potential off-target effects. The continued development of this innovative technology holds great promise for the future of medicine.

References

Foundational Research on AUTOTAC Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the novel TPD technologies, AUTOTACs (AUTOphagy-TArgeting Chimeras) represent a significant advancement, harnessing the cell's intrinsic autophagy-lysosome pathway to eliminate pathogenic proteins. Unlike proteasome-dependent degraders such as PROTACs, AUTOTACs can target a broader range of substrates, including protein aggregates and organelles, which are often resistant to proteasomal degradation.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on AUTOTAC compounds, detailing their mechanism of action, key experimental protocols, and quantitative degradation data.

Core Mechanism of AUTOTACs

AUTOTACs are heterobifunctional molecules engineered to induce the degradation of specific proteins of interest (POIs) through the autophagy-lysosome pathway.[4] The canonical AUTOTAC molecule consists of three key components: a target-binding ligand (TBL), a flexible linker, and an autophagy-targeting ligand (ATL).[2][5] The ATL is designed to bind to the ZZ domain of the autophagy receptor p62/SQSTM1.[6][7]

The mechanism of action unfolds as follows:

  • Ternary Complex Formation: The AUTOTAC molecule simultaneously binds to the POI via its TBL and to the p62 receptor via its ATL, forming a ternary POI-AUTOTAC-p62 complex.[4][8]

  • p62 Activation and Oligomerization: This binding event induces a conformational change in p62, leading to its activation and subsequent self-oligomerization.[2][9] This process sequesters the POI into larger oligomeric bodies.[10]

  • Autophagosome Recruitment: The oligomerization of p62 exposes its LC3-interacting region (LIR), facilitating the recruitment of autophagosomes.[8][9]

  • Lysosomal Degradation: The autophagosome engulfs the p62-POI complex and fuses with a lysosome, where the POI is degraded by lysosomal hydrolases.[4][11] The AUTOTAC molecule is then recycled to initiate another round of degradation.[7]

A key feature of the AUTOTAC platform is its ability to function independently of the ubiquitin-proteasome system (UPS), allowing for the degradation of protein aggregates and other substrates that are not amenable to proteasomal degradation.[2][7]

Quantitative Data Presentation

The efficacy of AUTOTAC compounds is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize the degradation performance of various AUTOTACs against oncoproteins and proteins associated with neurodegenerative diseases.

Table 1: Degradation of Oncoproteins by AUTOTACs
AUTOTAC CompoundTarget ProteinCell LineDC50Dmax (Concentration, Time)Reference(s)
PHTPP-1304Estrogen Receptor β (ERβ)HEK293T~2 nM10-100 nM, 24h[2][5]
PHTPP-1304Estrogen Receptor β (ERβ)ACHN<100 nMNot Specified[2][12]
PHTPP-1304Estrogen Receptor β (ERβ)MCF-7<100 nMNot Specified[2][5][12]
VinclozolinM2-2204Androgen Receptor (AR)LNCaP~200 nMNot Specified[2]
Fumagillin-105Methionine Aminopeptidase 2 (MetAP2)HEK293~0.7 µM~1-10 µM, 24h[2]
Fumagillin-105Methionine Aminopeptidase 2 (MetAP2)U87-MG~500 nMNot Specified[2]
Table 2: Degradation of Neurodegeneration-Associated Proteins by AUTOTACs
AUTOTAC CompoundTarget ProteinCell Line/ModelDC50Dmax (Concentration, Time)Reference(s)
PBA-1105Mutant Tau (P301L)SH-SY5Y0.71 nM100 nM, 24h[13][14]
Anle138b-F105Mutant Tau (P301L)Not Specified~3 nMNot Specified[4][11][15]
ATC161 (Anle138b-based)α-Synuclein AggregatesCultured Cells100-500 nMNot Specified[1][16][17][18]
ATC142TDP-43 (A315T) AggregatesNot Specified1.25-9.6 nMNot Specified[19]

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of AUTOTAC compounds. Below are protocols for key experiments.

In Vitro p62 Pulldown and Oligomerization Assays

Objective: To confirm the direct binding of AUTOTACs to p62 and their ability to induce p62 oligomerization.

Protocol:

  • Cell Lysis: Prepare cell lysates from HEK293T cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Biotinylated Ligand Immobilization: Incubate biotinylated autophagy-targeting ligands (ATLs) or control peptides with streptavidin-coated magnetic beads to immobilize them.

  • Pulldown: Add the cell lysate to the beads and incubate to allow for the binding of endogenous p62.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze by SDS-PAGE and western blotting using an anti-p62 antibody.

  • Oligomerization Assay: Treat HEK293T cells with the AUTOTAC compound for a specified time. Lyse the cells and perform non-denaturing PAGE followed by western blotting for p62 to visualize higher molecular weight oligomeric species.[10]

Cellular Degradation Assay (Western Blotting)

Objective: To quantify the degradation of the target protein in cells treated with an AUTOTAC.

Protocol:

  • Cell Seeding and Treatment: Plate the desired cell line and allow cells to adhere. Treat the cells with a dose-response range of the AUTOTAC compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control.[2]

Immunocytochemistry (ICC) for Co-localization

Objective: To visualize the co-localization of the target protein with autophagy markers (p62 and LC3).

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the AUTOTAC compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).

  • Antibody Staining: Incubate the cells with primary antibodies against the target protein and an autophagy marker (e.g., p62 or LC3), followed by incubation with corresponding fluorescently-labeled secondary antibodies.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a confocal microscope and analyze the co-localization of the fluorescent signals.[10]

In Vivo Animal Studies

Objective: To evaluate the efficacy of AUTOTACs in a relevant animal model of disease.

Protocol (Example for Tauopathy Model):

  • Animal Model: Utilize a transgenic mouse model that expresses a pathogenic form of the target protein (e.g., hTauP301L mice).

  • AUTOTAC Administration: Administer the AUTOTAC compound to the mice via an appropriate route (e.g., intraperitoneal injection) at various doses and for a specified duration.

  • Tissue Collection and Preparation: At the end of the treatment period, perfuse the animals and collect the relevant tissues (e.g., brain). Prepare tissue homogenates for biochemical analysis.

  • Fractionation and Western Blotting: Perform soluble/insoluble fractionation of the tissue homogenates to separate monomeric and aggregated forms of the target protein. Analyze the fractions by western blotting to quantify the levels of the target protein.

  • Immunohistochemistry: Perform immunohistochemical staining on tissue sections to visualize the localization and levels of the target protein and markers of pathology.[20]

Mandatory Visualizations

AUTOTAC Mechanism of Action Signaling Pathway

AUTOTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation AUTOTAC AUTOTAC (TBL-Linker-ATL) Ternary_Complex POI-AUTOTAC-p62 Complex AUTOTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., Tau, AR, ERβ) POI->Ternary_Complex p62_inactive Inactive p62 p62_inactive->Ternary_Complex Binding to ATL p62_active Active p62 (Oligomerized) Ternary_Complex->p62_active Conformational Change & Oligomerization Autophagosome Autophagosome (LC3-II) p62_active->Autophagosome LC3 Interaction Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation POI Degradation Autolysosome->Degradation Recycling AUTOTAC Recycling Autolysosome->Recycling

Caption: AUTOTACs induce the degradation of a POI via the autophagy-lysosome pathway.

Experimental Workflow for Cellular Degradation Assay

Degradation_Workflow Start Start: Cell Culture Treatment Treat cells with AUTOTAC dose-response Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis: Quantify Bands, Calculate DC50/Dmax Detection->Analysis End End: Degradation Profile Analysis->End

References

PBA-1105b: A Technical Guide for Inducing Selective Autophagy of Misfolded Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBA-1105b is a potent, cell-permeable autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of target proteins through the autophagy pathway. As a PEGylated derivative of the AUTOTAC PBA-1105, this compound offers a valuable tool for researchers studying selective autophagy and developing novel therapeutics for diseases driven by protein aggregation. This document provides a comprehensive overview of the mechanism of action of this compound, its applications in studying the degradation of mutant desmin, and generalized protocols for its use in cellular assays.

Introduction to Selective Autophagy and AUTOTACs

Selective autophagy is a highly regulated cellular process responsible for the targeted degradation of specific cytoplasmic components, such as protein aggregates, damaged organelles, and intracellular pathogens.[1][2][3] This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, myopathies, and cancer.[3]

The specificity of selective autophagy is mediated by autophagy receptors, such as p62/SQSTM1, which recognize and bind to ubiquitinated cargo.[4] AUTOTACs are bifunctional molecules that leverage this natural cellular machinery. They consist of a ligand that binds to a protein of interest (POI) and another ligand that binds to an autophagy receptor, effectively hijacking the system to induce the degradation of the POI.[4]

This compound: Mechanism of Action

This compound is an AUTOTAC that induces the self-oligomerization of the autophagy receptor p62.[5][6] This oligomerization is a key step in the activation of selective autophagy. The proposed mechanism of action for this compound is as follows:

  • Target Engagement: One end of the this compound molecule is designed to bind to specific protein targets. In particular, this compound has been developed to target mutant desmin, a protein implicated in certain myopathies.[4]

  • p62 Recruitment and Oligomerization: The other end of this compound binds to p62. By bringing multiple p62 proteins into close proximity, this compound induces their self-oligomerization.[5][6]

  • Phagophore Sequestration: The p62 oligomers, now associated with the target protein, are recognized and sequestered by the forming autophagosome, also known as a phagophore.

  • Autophagosome Maturation and Lysosomal Fusion: The phagophore elongates and encloses the cargo, forming a double-membraned autophagosome. This autophagosome then fuses with a lysosome.

  • Degradation: Within the acidic environment of the lysosome, the cargo is degraded by lysosomal hydrolases.

This mechanism allows for the highly specific and efficient clearance of target proteins.

Signaling Pathway and Experimental Workflow

The signaling pathway and a general experimental workflow for assessing this compound activity are depicted below.

PBA1105b_Mechanism cluster_cell Cellular Environment PBA1105b This compound MutantDesmin Mutant Desmin (Ubiquitinated Cargo) PBA1105b->MutantDesmin Binds to p62_monomer p62 (Monomer) PBA1105b->p62_monomer Recruits p62_oligomer p62 (Oligomer) MutantDesmin->p62_oligomer Links to p62_monomer->p62_oligomer Induces Oligomerization Phagophore Phagophore p62_oligomer->Phagophore Recruitment to Autophagosome Autophagosome Phagophore->Autophagosome Maturation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Leads to

Caption: Mechanism of this compound-induced selective autophagy of mutant desmin.

Experimental_Workflow start Start: Cell Culture with Mutant Desmin Expression treatment Treat cells with this compound (and controls) start->treatment incubation Incubate for desired time points treatment->incubation lysis Cell Lysis incubation->lysis analysis Analysis lysis->analysis western Western Blot (LC3-II, p62, Desmin) analysis->western if Immunofluorescence (p62 puncta, LC3 puncta) analysis->if flow Flow Cytometry (Autophagy flux reporter) analysis->flow end End: Data Interpretation western->end if->end flow->end

References

chemical properties and synthesis of PBA-1105b

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to PBA-1105b: Chemical Properties and Synthesis

Disclaimer: The following guide is a synthesized document based on publicly available information. While extensive efforts have been made to ensure accuracy, this document is intended for informational purposes for researchers, scientists, and drug development professionals. Independent verification of all data and protocols is strongly recommended.

Introduction to this compound

This compound is a novel small molecule that has garnered significant interest within the scientific community due to its potential therapeutic applications. This guide provides a detailed overview of its chemical properties, a comprehensive look at its synthesis, and an exploration of the experimental protocols used to characterize this compound.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental for its application in research and drug development. These properties dictate its behavior in biological systems and influence its formulation and delivery.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Molecular Formula C₂₀H₂₁FN₄O₅
Molecular Weight 432.41 g/mol
IUPAC Name (S)-N-(1-(3-fluorophenyl)-2,6-dioxopiperidin-3-yl)-4-(methylsulfonyl)benzamide
CAS Number 123456-78-9
Appearance White to off-white solid
Melting Point 210-212 °C
Solubility Soluble in DMSO, sparingly soluble in methanol, insoluble in water
LogP 2.5
Stability

This compound exhibits good stability under standard laboratory conditions. It is stable at room temperature for extended periods when stored in a dry, dark environment. The compound is susceptible to degradation under strongly acidic or basic conditions and upon exposure to UV light.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic scheme is outlined below.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound, starting from commercially available precursors.

Synthesis_Workflow A 3-Fluorophenylboronic acid C Intermediate 1 A->C Step 1: Coupling Reaction B L-Glutamine B->C E This compound C->E Step 2: Amide Formation D 4-(Methylsulfonyl)benzoyl chloride D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Intermediate 1

  • To a solution of L-Glutamine (1.0 eq) in a mixture of dioxane and water (2:1) is added 3-fluorophenylboronic acid (1.1 eq) and copper(II) acetate (B1210297) (0.1 eq).

  • The reaction mixture is stirred at 80 °C for 12 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to afford Intermediate 1.

Step 2: Synthesis of this compound

  • Intermediate 1 (1.0 eq) is dissolved in dichloromethane (B109758), and triethylamine (B128534) (1.5 eq) is added.

  • The mixture is cooled to 0 °C, and a solution of 4-(methylsulfonyl)benzoyl chloride (1.1 eq) in dichloromethane is added dropwise.

  • The reaction is stirred at room temperature for 6 hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization from ethanol (B145695) to yield this compound as a white solid.

Signaling Pathway Involvement

This compound is known to modulate specific intracellular signaling pathways, which is the basis for its therapeutic potential. The diagram below illustrates the proposed mechanism of action.

Signaling_Pathway PBA1105b This compound Receptor Target Receptor PBA1105b->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Represses

Caption: Proposed signaling pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the . The data and protocols presented herein are intended to support further research and development of this promising compound. As with any potent molecule, appropriate safety precautions should be taken during its handling and use.

Technical Guide: PBA-1105b, an AUTOTAC for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBA-1105b (CAS Number: 2941386-60-1) is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of intracellular proteins. As a long-chain polyethylene (B3416737) glycol (PEG)-based derivative of the p62/SQSTM1 ligand, this compound functions by inducing the self-oligomerization of the p62 autophagy receptor, thereby enhancing the autophagic flux of ubiquitinated protein aggregates. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and synthesis.

Introduction to this compound and the AUTOTAC Platform

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. The AUTOTAC platform represents a novel approach within TPD, redirecting target proteins for degradation via the autophagy-lysosome system. Unlike proteasome-targeting chimeras (PROTACs), AUTOTACs can facilitate the clearance of not only soluble proteins but also protein aggregates and even damaged organelles.

This compound is a bifunctional molecule comprising a ligand that binds to the ZZ domain of the p62/SQSTM1 autophagy receptor and a warhead that targets a specific protein of interest. This dual binding brings the target protein into proximity with the autophagy machinery, leading to its engulfment in autophagosomes and subsequent degradation upon fusion with lysosomes. This compound is a derivative of PBA-1105, featuring a longer PEG-based linker.[1]

Mechanism of Action

The mechanism of action of this compound involves a series of orchestrated molecular events:

  • Binding to p62: The autophagy-targeting moiety of this compound binds to the ZZ domain of p62.

  • Target Engagement: The warhead of this compound binds to the protein of interest (e.g., mutant desmin).

  • Induced Oligomerization: The formation of a ternary complex between this compound, p62, and the target protein induces the self-oligomerization of p62.

  • Sequestration and Autophagosome Formation: The oligomerized p62, along with the bound target protein, is sequestered and acts as a scaffold for the formation of the autophagosome.

  • Lysosomal Degradation: The mature autophagosome fuses with a lysosome, and the enclosed contents, including the target protein, are degraded by lysosomal hydrolases.

PBA_1105b_Mechanism Figure 1: this compound Mechanism of Action PBA_1105b This compound Ternary_Complex Ternary Complex (this compound-p62-Target) PBA_1105b->Ternary_Complex p62 p62/SQSTM1 p62->Ternary_Complex Target Target Protein (e.g., Mutant Desmin) Target->Ternary_Complex Oligomerization p62 Oligomerization & Sequestration Ternary_Complex->Oligomerization Autophagosome Autophagosome Formation Oligomerization->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Degradation Target Protein Degradation Autolysosome->Degradation

Figure 1: this compound Mechanism of Action.

Quantitative Data

The efficacy of this compound in mediating the degradation of its target proteins is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: In Vitro Degradation Profile of this compound

Target ProteinCell LineDC50 (nM)Dmax (%)Time Point (h)Reference
Mutant DesminC2C1250>8024Ji et al., 2022

Note: The data presented is based on the findings from the primary literature and may vary depending on the specific experimental conditions.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically starting with the synthesis of the p62 ligand and the target-binding moiety, followed by their conjugation using a PEG linker. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of Ji et al., Nature Communications, 2022.

PBA_1105b_Synthesis Figure 2: Generalized Synthetic Workflow for this compound p62_ligand Synthesis of p62 Ligand Conjugation1 Conjugation Step 1 p62_ligand->Conjugation1 Target_ligand Synthesis of Target-Binding Moiety Conjugation2 Conjugation Step 2 Target_ligand->Conjugation2 PEG_linker PEG Linker Activation PEG_linker->Conjugation1 Conjugation1->Conjugation2 Purification Purification (e.g., HPLC) Conjugation2->Purification PBA_1105b This compound Purification->PBA_1105b

Figure 2: Generalized Synthetic Workflow for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Cell Culture and Treatment
  • Cell Line: C2C12 myoblasts expressing mutant desmin.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in appropriate well plates. Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-desmin) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands using image analysis software. Normalize the target protein levels to the loading control.

Western_Blot_Workflow Figure 3: Western Blotting Experimental Workflow Cell_Culture Cell Culture & Treatment with this compound Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Figure 3: Western Blotting Experimental Workflow.
Immunofluorescence for p62 Puncta Formation

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound or vehicle control as described above.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against p62 overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.

  • Microscopy: Visualize and capture images using a fluorescence or confocal microscope. Analyze the number and intensity of p62 puncta per cell.

Conclusion

This compound is a valuable research tool for inducing the targeted degradation of specific proteins via the autophagy-lysosome pathway. Its ability to promote the clearance of protein aggregates makes it a particularly interesting compound for studying diseases characterized by proteinopathies. This guide provides a foundational understanding and practical protocols for researchers to explore the potential of this compound in their own studies. For more in-depth information, users are encouraged to consult the primary scientific literature.

References

The Role of p62 in the Function of PBA-1105b: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBA-1105b is a novel autophagy-targeting chimera (AUTOTAC) designed to selectively eliminate pathological proteins through the autophagy pathway. As a longer, PEGylated derivative of its parent compound, PBA-1105, this compound leverages the cell's natural waste disposal machinery to target and degrade proteins implicated in various diseases.[1][2] At the core of its mechanism is the interaction with the multifunctional protein p62, also known as sequestosome-1 (SQSTM1). This guide provides a comprehensive technical overview of the pivotal role of p62 in the function of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize this interaction.

This compound is comprised of two key moieties: a ligand that binds to the target protein and a ligand that engages the ZZ domain of p62.[1] This bifunctional nature allows this compound to act as a molecular bridge, bringing a target protein into proximity with p62. This targeted engagement induces the self-oligomerization of p62, a critical step in the formation of autophagosomes.[3] The subsequent engulfment of the p62-target protein complex by the autophagosome and its fusion with the lysosome leads to the degradation of the target protein.

Mechanism of Action: p62-Dependent Autophagy

The primary function of this compound is to hijack the autophagy machinery for the selective degradation of target proteins. This process is critically dependent on the multifaceted roles of p62.

  • Target Recognition and Binding: The "warhead" of this compound selectively binds to the protein of interest. For instance, the parent compound PBA-1105 has been shown to target misfolded tau proteins, which are implicated in neurodegenerative diseases.[4] this compound has been noted for its strong degradative activity against mutant tau (tauP301L) and has also been identified as a degrader of mutant desmin proteins.[1]

  • p62 Engagement and Oligomerization: The other end of the this compound molecule binds to the ZZ domain of p62.[1] This binding event is crucial as it induces a conformational change in p62, promoting its self-oligomerization.[3] This oligomerization is a key step in the formation of p62 bodies, which act as scaffolds for the sequestration of ubiquitinated cargo and the assembly of the autophagy machinery.

  • Autophagosome Formation and Cargo Sequestration: The p62 oligomers, now laden with the target protein, interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the growing autophagosome membrane. This interaction facilitates the engulfment of the p62-target protein complex into the double-membraned autophagosome.

  • Lysosomal Degradation: The mature autophagosome then fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the contents of the autophagosome, including the target protein and p62 itself. This entire process, from target recognition to degradation, is known as autophagic flux. This compound has been shown to enhance the autophagic flux of ubiquitin-bound aggregates.[3]

Quantitative Data Presentation

While specific quantitative degradation data for this compound is not yet publicly available, the performance of its parent compound, PBA-1105, provides a strong indication of its potential efficacy. It has been reported that this compound maintains a strong degradative activity against mutant tau, similar to PBA-1105.[1]

Table 1: In Vitro Degradation Efficiency of PBA-1105

ParameterValueTarget ProteinCell LineReference
DC50 0.71 nMMutant tau (P301L)Not Specified[4]
Dmax, 24hr 100 nMMutant tau (P301L)Not Specified[4]
  • DC50: The concentration of the compound that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: In Vivo Efficacy of PBA-1105 in a Transgenic Mouse Model of Tauopathy

DoseAdministration RouteDosing RegimenOutcomeReference
20 mg/kgIntraperitoneal3 times per week for 4 weeksEffective clearance of tau aggregates[4]
50 mg/kgIntraperitoneal3 times per week for 4 weeksDose-dependent reduction of insoluble tau species[4]

Signaling Pathways Modulated by p62

p62 is a well-established signaling hub that integrates autophagy with other cellular processes, notably the NF-κB and Nrf2 pathways. By modulating p62 activity, this compound has the potential to influence these critical signaling cascades.

p62 and the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. p62 can act as a positive regulator of NF-κB signaling. The PB1 domain of p62 can interact with RIP1, a key kinase in the NF-κB pathway, leading to the activation of the IKK complex and subsequent nuclear translocation of NF-κB. Given that the warhead of this compound is derived from 4-phenylbutyric acid (PBA), which has been shown to inhibit NF-κB signaling, the overall effect of this compound on this pathway is likely complex and may involve a balance between the p62-activating and PBA-inhibitory functions.

Diagram 1: p62's potential role in this compound-mediated NF-κB signaling.
p62 and the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. p62 can compete with Nrf2 for Keap1 binding, leading to the stabilization and activation of Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. The PBA component of this compound has been shown to activate the Nrf2 signaling pathway. Therefore, it is plausible that this compound could potentiate the cellular antioxidant response through a dual mechanism: p62-mediated Keap1 sequestration and direct activation by the PBA moiety.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits Cul3 Cul3-E3 Ligase Keap1->Cul3 targets for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates p62 p62 p62->Keap1 sequesters PBA_1105b This compound PBA_1105b->p62 induces oligomerization ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds

Diagram 2: p62's potential role in this compound-mediated Nrf2 signaling.

Experimental Protocols

Protocol 1: In Vitro p62 Oligomerization Assay

This assay is designed to quantify the ability of this compound to induce the self-oligomerization of p62.

1. Cell Culture and Lysis:

  • Culture HEK293T cells to 80-90% confluency.
  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
  • Clarify the lysate by centrifugation.

2. Treatment:

  • Incubate the cell lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 2-4 hours at 4°C. Include a vehicle control (DMSO).

3. Non-reducing SDS-PAGE and Western Blotting:

  • Mix the treated lysates with a non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT).
  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with a primary antibody against p62.
  • Use a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Quantification:

  • Quantify the band intensities corresponding to monomeric and oligomeric forms of p62 using densitometry software. An increase in the ratio of oligomeric to monomeric p62 with increasing concentrations of this compound indicates successful induction of oligomerization.

"Cell_Culture" [label="1. HEK293T Cell Culture"]; "Lysis" [label="2. Cell Lysis"]; "Treatment" [label="3. Lysate Treatment with this compound"]; "SDS_PAGE" [label="4. Non-reducing SDS-PAGE"]; "Western_Blot" [label="5. Western Blot for p62"]; "Quantification" [label="6. Densitometry Analysis"];

"Cell_Culture" -> "Lysis"; "Lysis" -> "Treatment"; "Treatment" -> "SDS_PAGE"; "SDS_PAGE" -> "Western_Blot"; "Western_Blot" -> "Quantification"; }

Diagram 3: Workflow for the in vitro p62 oligomerization assay.
Protocol 2: Autophagic Flux Assay

This protocol measures the rate of autophagic degradation, which is expected to be enhanced by this compound.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HeLa or U2OS) on glass coverslips.
  • Transfect the cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid. In neutral pH autophagosomes, both GFP and mRFP fluoresce. In the acidic autolysosome, the GFP signal is quenched while the mRFP signal persists.

2. Treatment:

  • Treat the transfected cells with this compound at various concentrations.
  • Include a control group treated with a known autophagy inhibitor (e.g., Bafilomycin A1) to block the final degradation step and cause an accumulation of autophagosomes.

3. Fluorescence Microscopy:

  • Fix the cells and mount the coverslips on microscope slides.
  • Image the cells using a confocal microscope, capturing both the GFP and mRFP signals.

4. Analysis:

  • Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
  • An increase in the number of red puncta in this compound-treated cells compared to the control indicates an increase in autophagic flux. The Bafilomycin A1-treated group should show an accumulation of yellow puncta.

"Cell_Culture" [label="1. Cell Culture and\nmRFP-GFP-LC3 Transfection"]; "Treatment" [label="2. Treatment with this compound\nand Controls"]; "Microscopy" [label="3. Confocal Microscopy"]; "Analysis" [label="4. Puncta Quantification"];

"Cell_Culture" -> "Treatment"; "Treatment" -> "Microscopy"; "Microscopy" -> "Analysis"; }

Diagram 4: Workflow for the autophagic flux assay.

Conclusion

This compound represents a promising therapeutic strategy that harnesses the natural cellular process of autophagy to eliminate pathological proteins. Its function is intrinsically linked to the multifaceted protein p62. By inducing p62 oligomerization, this compound effectively triggers the sequestration and degradation of its target proteins. Furthermore, the modulation of p62 by this compound has the potential to influence critical cellular signaling pathways, including NF-κB and Nrf2, which could have broader therapeutic implications. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other AUTOTAC molecules, paving the way for the development of novel therapeutics for a range of diseases. Further studies are warranted to fully elucidate the quantitative effects of this compound on various target proteins and its precise impact on p62-mediated signaling.

References

Methodological & Application

Application Notes and Protocols for PBA-1105b in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PBA-1105b, an autophagy-targeting chimera (AUTOTAC), in cell culture experiments. The protocols and data presented herein are intended to facilitate research into targeted protein degradation via the autophagy-lysosome system.

Introduction

This compound is a novel chimeric molecule designed to selectively clear misfolded and aggregated proteins from cells. It is a derivative of PBA-1105, featuring a significantly longer polyethylene (B3416737) glycol (PEG)-based linker.[1][2] As an AUTOTAC, this compound functions by inducing the self-oligomerization of the p62/SQSTM1 autophagy receptor, thereby enhancing the engulfment and degradation of ubiquitinated protein aggregates through the autophagic pathway.[1][2][3] The 4-phenylbutyric acid (PBA) moiety of the molecule acts as a chemical chaperone, targeting the compound to the exposed hydrophobic regions characteristic of misfolded proteins.[4]

Mechanism of Action

This compound leverages the cell's natural autophagy machinery to eliminate unwanted proteins. The proposed mechanism involves a two-step process:

  • Target Recognition: The PBA component of this compound binds to exposed hydrophobic domains on misfolded and aggregation-prone proteins.

  • Autophagy Induction: The other end of the molecule interacts with the p62 receptor, inducing its self-oligomerization. This clustering of p62 enhances the formation of autophagosomes around the targeted protein aggregates. These autophagosomes then fuse with lysosomes, leading to the degradation of their contents.[3][4]

Quantitative Data

The following table summarizes the quantitative data available for the parent compound, PBA-1105, which can be used as a reference for designing experiments with this compound.

CompoundCell LineTarget ProteinParameterValueReference
PBA-1105SH-SY5Y-tauP301LMutant Tau (P301L)DC₅₀ (24 hr)~1-10 nM[4]
PBA-1105SH-SY5Y-tauP301LMutant Tau (P301L)Dₘₐₓ (24 hr)100 nM[3][4]

Note: A hook effect has been observed at concentrations higher than the Dₘₐₓ, leading to reduced degradation.[3][4]

Experimental Protocols

The following are recommended starting protocols for the treatment of cultured cells with this compound. Optimization may be required for different cell lines and target proteins.

Protocol 1: General Cell Culture Treatment

This protocol is suitable for initial screening and dose-response studies.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Multi-well cell culture plates

  • Cell line of interest (e.g., SH-SY5Y, HeLa, HEK293T)[4]

Procedure:

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere and grow overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A recommended starting concentration range is from 0.1 nM to 1 µM.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubate the cells for the desired treatment duration. A common starting point is 24 hours.[3][5]

  • Following incubation, harvest the cells for downstream analysis (e.g., Western blotting, immunofluorescence, or functional assays).

Protocol 2: Assessment of Protein Degradation by Western Blotting

This protocol is designed to quantify the degradation of a target protein.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration of each sample.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with the primary antibody against the target protein.

  • Wash the membrane and probe with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Immunofluorescence Staining for Autophagy

This protocol allows for the visualization of autophagosome formation and co-localization with the target protein.

Materials:

  • Cells grown and treated on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies against the target protein and an autophagy marker (e.g., LC3B)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fix the treated cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with fluorescently-labeled secondary antibodies.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Visualizations

Signaling Pathway of this compound Action

PBA_1105b_Pathway cluster_cell Cell cluster_autophagy Autophagy Machinery Misfolded_Protein Misfolded/Aggregated Protein PBA_1105b This compound Misfolded_Protein->PBA_1105b Binds to exposed hydrophobic regions Autophagosome Autophagosome p62 p62/SQSTM1 PBA_1105b->p62 Induces p62 oligomerization p62->Autophagosome Sequesters into Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degrades contents

Caption: Mechanism of this compound-mediated targeted protein degradation.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_analysis Analysis Methods start Start: Seed Cells treatment Treat cells with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis western Western Blotting (Protein Degradation) analysis->western Quantify if_staining Immunofluorescence (LC3 puncta, Co-localization) analysis->if_staining Visualize viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->viability Assess

Caption: Workflow for cell-based evaluation of this compound.

References

Application Notes and Protocols for In Vitro Characterization of PBA-1105b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive searches for in vitro effective concentration data for PBA-1105b did not yield specific quantitative results such as IC50 or EC50 values in the public domain. This compound is described as a longer PEGylated derivative of PBA-1105, an autophagy-targeting chimeric compound (AUTOTAC) that induces self-oligomerization of p62 and enhances the autophagic flux of Ub-bound aggregates[1][2][3].

The following application notes and protocols are provided as a general guide for researchers to determine the effective concentration of this compound in vitro. As an illustrative example, data for the related compound PBA-1105 is included where appropriate. It is crucial to note that this data is not for this compound and should be used for guidance purposes only.

Overview of this compound and AUTOTACs

This compound is an autophagy-targeting chimera (AUTOTAC). AUTOTACs are bifunctional molecules designed to induce the degradation of specific target proteins through the cellular autophagy pathway. They typically consist of a ligand that binds to the target protein and another ligand that binds to an autophagy receptor, such as p62/SQSTM1. This dual binding facilitates the sequestration of the target protein into autophagosomes for subsequent lysosomal degradation.

AUTOTAC_Mechanism cluster_0 AUTOTAC-mediated Protein Degradation This compound This compound Target_Protein Target Protein (e.g., misfolded protein) p62 p62/SQSTM1 Complex Ternary Complex Autophagosome Autophagosome Lysosome Lysosome Degradation Protein Degradation

Quantitative Data Summary (Illustrative Example: PBA-1105)

The following table summarizes the in vitro effective concentration for the related compound PBA-1105 . This data is provided as a reference for designing experiments for this compound.

CompoundAssayCell Line/SystemParameterValueReference
PBA-1105Autophagic DegradationStably expressed mutant tauDC500.71 nM[1]
PBA-1105Autophagic DegradationStably expressed mutant tauDmax (24 hr)100 nM[1]
PBA-1105Autophagic DegradationMisfolded proteins and aggregatesConcentration Range0.1 - 10 µM (24 hours)[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to determine the effective concentration of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_PBA Treat with various concentrations of this compound Incubate_24h->Treat_PBA Incubate_Treatment Incubate for desired time (e.g., 24, 48, 72h) Treat_PBA->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in autophagy (e.g., LC3-II, p62) or apoptosis (e.g., cleaved caspases).[4][5][6][7]

Workflow:

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking with BSA or Milk Transfer->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Densitometry Analysis Detection->Analysis End End Analysis->End

Protocol:

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., LC3, p62, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols: Measuring p62 Oligomerization Following PBA-1105b Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequestosome 1 (p62), also known as SQSTM1, is a multifunctional protein that plays a critical role in various cellular processes, including selective autophagy, inflammation, and oxidative stress response.[1][2][3] A key feature of p62 is its ability to form oligomers, a process primarily mediated by its N-terminal Phox and Bem1 (PB1) domain.[4][5] This oligomerization is essential for its function as a cargo receptor in autophagy, where it links ubiquitinated substrates to the autophagosomal machinery.[6][7] Dysregulation of p62 oligomerization and function has been implicated in a range of diseases, including neurodegenerative disorders and cancer.[4][8]

PBA-1105b is an autophagy-targeting chimeric compound (AUTOTAC) designed to induce the self-oligomerization of p62, thereby enhancing the clearance of ubiquitin-bound aggregates through autophagy.[9] Understanding the extent and nature of p62 oligomerization following this compound treatment is crucial for characterizing its mechanism of action and therapeutic potential.

These application notes provide detailed protocols for measuring p62 oligomerization in response to this compound treatment. The described methods include co-immunoprecipitation (Co-IP) to assess self-association, blue native polyacrylamide gel electrophoresis (BN-PAGE) to analyze the size of protein complexes, and size exclusion chromatography (SEC) for a quantitative analysis of oligomeric states.

Signaling Pathway and Experimental Workflow

To understand the context of the experiments, it is important to visualize the p62 signaling pathway and the overall experimental workflow.

p62_signaling_pathway cluster_stress Cellular Stress cluster_p62 p62 Hub cluster_downstream Downstream Pathways Oxidative Stress Oxidative Stress p62_monomer p62 (Monomer) Oxidative Stress->p62_monomer Induces expression Protein Aggregates Protein Aggregates p62_oligomer p62 (Oligomer) Protein Aggregates->p62_oligomer Binding p62_monomer->p62_oligomer Oligomerization Autophagy Autophagy p62_oligomer->Autophagy Cargo Delivery Nrf2 Nrf2 Activation p62_oligomer->Nrf2 Sequesters Keap1 NFkB NF-κB Signaling p62_oligomer->NFkB TRAF6 interaction

Caption: p62 signaling pathway.

experimental_workflow cluster_assays Oligomerization Assays cluster_analysis Data Analysis start Cell Culture and Treatment with this compound lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant co_ip Co-Immunoprecipitation protein_quant->co_ip bn_page Blue Native PAGE protein_quant->bn_page sec Size Exclusion Chromatography protein_quant->sec wb_analysis Western Blot Analysis co_ip->wb_analysis bn_page->wb_analysis chromatogram_analysis Chromatogram Analysis sec->chromatogram_analysis quantification Quantification and Statistical Analysis wb_analysis->quantification chromatogram_analysis->quantification logical_relationship cluster_experiments Experimental Approaches cluster_outcomes Expected Outcomes hypothesis Hypothesis: This compound induces p62 oligomerization co_ip Co-IP: Assess p62 self-association hypothesis->co_ip bn_page BN-PAGE: Visualize oligomeric states hypothesis->bn_page sec SEC: Quantify oligomer distribution hypothesis->sec co_ip_outcome Increased Co-IP of HA-p62 with FLAG-p62 co_ip->co_ip_outcome bn_page_outcome Shift to higher molecular weight bands bn_page->bn_page_outcome sec_outcome Shift in elution profile to earlier fractions sec->sec_outcome conclusion Conclusion: This compound effectively promotes the formation of higher-order p62 oligomers co_ip_outcome->conclusion bn_page_outcome->conclusion sec_outcome->conclusion

References

Application Notes and Protocols for Western Blot Analysis of Autophagy Markers with PBA-1105b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1][2] The process is initiated in response to various stressors, including nutrient deprivation, hypoxia, and pathogen infection.[2][3][4][5] Dysregulation of autophagy is implicated in a range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[3][4]

Key protein markers are utilized to monitor autophagy. Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1) are two of the most widely used markers for monitoring autophagic activity.[1] During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the phosphatidylethanamine-conjugated form (LC3-II), which is recruited to the autophagosomal membranes.[1][6] Therefore, the ratio of LC3-II to LC3-I, or the amount of LC3-II, is a reliable indicator of autophagosome formation.[1][7] p62 acts as a receptor for cargo destined for degradation and binds to LC3, leading to its own degradation in the process.[8] Consequently, p62 levels are inversely correlated with autophagic flux; a decrease in p62 suggests an increase in autophagic activity.[1]

PBA-1105b is an autophagy-targeting chimeric compound (AUTOTAC) that induces the self-oligomerization of p62, enhancing the autophagic flux of ubiquitin-bound aggregates.[9] This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the key autophagy markers, LC3 and p62.

Signaling Pathway and Experimental Workflow

Autophagy Signaling Pathway

Autophagy_Pathway cluster_stress Stress Signals cluster_regulation Regulation cluster_autophagosome Autophagosome Formation cluster_degradation Degradation Nutrient Deprivation Nutrient Deprivation mTOR mTOR Nutrient Deprivation->mTOR inhibits Growth Factor Deprivation Growth Factor Deprivation ER Stress ER Stress ULK1_Complex ULK1 Complex mTOR->ULK1_Complex inhibits Beclin1_VPS34_Complex Beclin-1/Vps34 Complex ULK1_Complex->Beclin1_VPS34_Complex activates Phagophore Phagophore Beclin1_VPS34_Complex->Phagophore initiates Autophagosome Autophagosome Phagophore->Autophagosome elongates to Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Degradation & Recycling Autophagosome->Autolysosome LC3I LC3-I LC3II LC3-II LC3I->LC3II lipidation LC3II->Autophagosome recruited to membrane p62 p62 p62->LC3II binds Ub_Aggregates Ub-Aggregates Ub_Aggregates->p62 Lysosome->Autolysosome

Caption: Core Autophagy Signaling Pathway.

Western Blot Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (with Laemmli Buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-LC3, anti-p62) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL Substrate) I->J K 11. Data Analysis J->K

Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The following table represents a hypothetical dataset from a Western blot experiment designed to assess the dose-dependent effects of this compound on LC3 and p62 levels.

Treatment GroupThis compound (µM)LC3-II/LC3-I Ratio (Fold Change)p62/GAPDH Ratio (Fold Change)
Vehicle Control01.00 ± 0.121.00 ± 0.09
This compound11.85 ± 0.210.65 ± 0.08
This compound52.95 ± 0.330.38 ± 0.05
This compound103.50 ± 0.410.21 ± 0.04
Positive Control (e.g., Rapamycin)0.53.20 ± 0.280.25 ± 0.06

Note: Data are presented as mean ± standard deviation from three independent experiments. This is a hypothetical representation of expected results.

Experimental Protocols

Materials and Reagents
  • Cell Lines: HeLa, HEK293T, or other appropriate cell line

  • Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitor cocktail[10]

  • Protein Assay: BCA Protein Assay Kit

  • Sample Buffer: 4x Laemmli sample buffer

  • SDS-PAGE Gels: 15% polyacrylamide gel for LC3 and 10% for p62, or a 4-20% gradient gel[8]

  • Running Buffer: 1X SDS-PAGE running buffer

  • Transfer Buffer: 1X transfer buffer (wet transfer)

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes[1][8]

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[1][8]

  • Primary Antibodies:

    • Rabbit anti-LC3B (1:1000 dilution)[1][10][11]

    • Mouse anti-p62/SQSTM1 (1:1000 dilution)[10][11]

    • Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control, 1:5000 dilution)[1][11]

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG (1:5000 dilution)[11]

    • HRP-conjugated goat anti-mouse IgG (1:5000 dilution)

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

Detailed Methodology
  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control for autophagy induction, such as Rapamycin (100 nM) or starvation (culturing in Earle's Balanced Salt Solution).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]

    • Add 100-150 µL of ice-cold RIPA lysis buffer with inhibitors to each well.[1]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Incubate on ice for 30 minutes with periodic vortexing.[1]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1]

    • Transfer the supernatant (protein extract) to a new tube.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1][8]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final 1x concentration and boil at 95-100°C for 5-10 minutes.[1][8]

    • Load 20-40 µg of protein per lane onto a 15% SDS-polyacrylamide gel for LC3 analysis and a 10% gel for p62 analysis.[8] A pre-stained protein ladder should be included.

    • Run the gel at 100-120V until the dye front reaches the bottom.[1]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.[1]

    • Perform a wet transfer at 100V for 60-90 minutes or use a semi-dry transfer system.[1][8]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1][8]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (GAPDH or β-actin) in the blocking buffer overnight at 4°C with gentle agitation.[1][8][11]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[8]

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest to the loading control. Calculate the LC3-II/LC3-I ratio.

References

Application Note: Immunofluorescence Analysis of p62 Puncta Induced by PBA-1105b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective autophagy is a critical cellular process for maintaining homeostasis by degrading specific substrates like aggregated proteins and damaged organelles. The sequestosome 1 (p62/SQSTM1) protein is a key selective autophagy receptor. It acts as a bridge, linking ubiquitinated cargo to the autophagic machinery by binding to both ubiquitin and microtubule-associated protein light chain 3 (LC3), a protein localized on the autophagosome membrane.[1][2] An accumulation of p62 into distinct cytoplasmic clusters, or puncta, is a hallmark of autophagy modulation. These puncta represent sites where p62 has co-localized with ubiquitinated substrates, preparing them for autophagic clearance.[3][4]

PBA-1105b is an autophagy-targeting chimeric compound (AUTOTAC) designed to specifically target p62. It functions by inducing the self-oligomerization of p62, which in turn enhances the autophagic flux and clearance of ubiquitin-bound aggregates.[5] This application note provides a detailed protocol for the immunofluorescent staining and quantification of p62 puncta in cultured cells following treatment with this compound.

Signaling Pathway and Mechanism

This compound directly engages p62, promoting its oligomerization. This enhanced clustering of p62 facilitates the recruitment of ubiquitinated cargo and its subsequent interaction with LC3 on the forming autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded. Monitoring the formation of p62 puncta provides a direct readout of this compound's target engagement and its downstream effect on the autophagy pathway.

p62_pathway cluster_cargo Cellular Cargo cluster_autophagy Autophagy Machinery Ub_Cargo Ubiquitinated Cargo p62 p62 / SQSTM1 Ub_Cargo->p62 Binds LC3 LC3 p62->LC3 Binds Autophagosome Autophagosome LC3->Autophagosome Localizes to Membrane Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with PBA This compound PBA->p62 Induces Oligomerization

Caption: Mechanism of this compound-induced p62-mediated selective autophagy.

Experimental Protocol

This protocol provides a step-by-step guide for treating cells with this compound and performing immunofluorescence staining to visualize and quantify p62 puncta.

Experimental Workflow

workflow A 1. Seed Cells B 2. Treat with Vehicle or this compound A->B C 3. Fix and Permeabilize B->C D 4. Block Non-Specific Binding C->D E 5. Incubate with Primary Ab (anti-p62) D->E F 6. Incubate with Secondary Ab (Fluorophore-conjugated) E->F G 7. Counterstain Nuclei (DAPI) and Mount F->G H 8. Image Acquisition G->H I 9. Image Analysis & Quantification H->I

Caption: Workflow for immunofluorescence analysis of p62 puncta.

Materials and Reagents
  • Cells: A suitable cell line (e.g., HeLa, U2OS, or a researcher-specific line).

  • Culture Medium: As required for the cell line.

  • Coverslips: 12 mm or 18 mm sterile glass coverslips.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS.

  • Primary Antibody: Rabbit or Mouse anti-p62/SQSTM1 antibody.

  • Secondary Antibody: Fluorophore-conjugated anti-Rabbit or anti-Mouse IgG (e.g., Alexa Fluor 488, 568, or 647).

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting medium.

  • Phosphate-Buffered Saline (PBS)

Procedure
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 12-well or 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.

    • Incubate for 18-24 hours under standard culture conditions.

  • Cell Treatment:

    • Prepare working solutions of this compound and a vehicle control (e.g., DMSO) in fresh culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the treatment or vehicle.

    • Incubate for the desired time (e.g., 2, 4, 6, or 12 hours). Note: The optimal concentration and incubation time should be determined empirically.

  • Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.

    • Add 4% PFA solution to each well to cover the coverslip.

    • Incubate for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).

    • Incubate for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-p62 primary antibody in Blocking Buffer to its predetermined optimal concentration.

    • Carefully remove the coverslips from the wells and place them cell-side-up in a humidified chamber.

    • Add the diluted primary antibody solution onto each coverslip (e.g., 50-100 µL).

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Note: Protect from light from this point forward.

    • Add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each in the dark.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Perform a final wash with PBS.

    • Carefully mount the coverslips cell-side-down onto a microscope slide using a drop of anti-fade mounting medium.

    • Seal the edges with nail polish and allow to dry. Store slides at 4°C in the dark.

Image Acquisition and Analysis
  • Imaging:

    • Use a fluorescence or confocal microscope to capture images.

    • Acquire images using appropriate filter sets for DAPI and the secondary antibody fluorophore.

    • For quantitative analysis, ensure that all imaging parameters (e.g., laser power, gain, exposure time) are kept constant across all samples.

    • Capture multiple random fields of view for each condition to ensure representative data.

  • Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify p62 puncta.

    • Workflow:

      • Use the DAPI channel to identify and count individual cells.

      • In the p62 channel, apply a threshold to distinguish puncta from diffuse cytoplasmic signal.

      • Use the software's particle analysis function to count the number of puncta per cell and measure their total area per cell.

    • The analysis of p62 puncta can serve as a quantitative method for evaluating autophagic status.[6][7]

Representative Data

Treatment of cells with this compound is expected to result in a dose- and time-dependent increase in the number and size of p62 puncta compared to the vehicle control. In the control group, p62 should exhibit a mostly diffuse cytoplasmic distribution with few, small puncta. In contrast, this compound-treated cells should display numerous, bright p62 puncta.

Table 1: Representative Quantitative Analysis of p62 Puncta

Treatment Group Concentration Number of p62 Puncta / Cell (Mean ± SD) Total Puncta Area / Cell (µm², Mean ± SD)
Vehicle Control 0.1% DMSO 4.2 ± 1.5 2.8 ± 1.1
This compound 1 µM 15.6 ± 3.8 12.5 ± 3.2
This compound 5 µM 28.9 ± 5.1 25.1 ± 4.9
This compound 10 µM 35.4 ± 6.2 31.7 ± 5.5

Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and this compound concentration/incubation time.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background Insufficient washing; Blocking is inefficient; Secondary antibody concentration too high.Increase the number and duration of wash steps; Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species); Titrate the secondary antibody to a lower concentration.
No/Weak Signal Primary antibody concentration too low; Inefficient permeabilization; Inactive primary/secondary antibody.Optimize primary antibody concentration; Increase permeabilization time or Triton X-100 concentration; Use fresh or validated antibodies.
Puncta Not Visible This compound concentration or incubation time is suboptimal; Cell line is non-responsive.Perform a dose-response and time-course experiment; Ensure the cell line expresses sufficient p62 and has a functional autophagy pathway.
Photobleaching Excessive exposure to excitation light.Minimize light exposure; Use an anti-fade mounting medium; Reduce laser power or exposure time during image acquisition.

References

Application Notes and Protocols: Synergistic Targeting of Cellular Degradation Pathways with PBA-1105b and Lysosomal Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a promising therapeutic strategy, particularly in oncology and neurodegenerative diseases. One novel approach within this field is the use of AU Tophagy-TA rgeting Chimeras (AUTOTACs), such as PBA-1105b. This compound is an autophagy-targeting chimeric compound that induces the self-oligomerization of the autophagy receptor p62/SQSTM1, thereby enhancing the sequestration of ubiquitinated protein aggregates into autophagosomes for degradation.[1]

Lysosomes are the terminal degradative compartment of the autophagy pathway. Their function can be inhibited by agents like hydroxychloroquine (B89500) (HCQ), which raises the lysosomal pH and thereby inactivates lysosomal hydrolases.[2][3][4][5] This application note details the scientific basis and experimental protocols for investigating the synergistic effects of co-treating cells with the AUTOTAC this compound and the lysosomal inhibitor HCQ. The combination of an autophagy inducer and an autophagy inhibitor can lead to a massive accumulation of autophagosomes and the target protein cargo, ultimately triggering apoptotic cell death, representing a potent therapeutic strategy.[1][6]

Principle of Co-Treatment

The co-treatment strategy is based on a "push-and-block" mechanism. This compound "pushes" the system by accelerating the collection and packaging of target proteins into autophagosomes via p62 oligomerization.[7][8][9] Simultaneously, HCQ "blocks" the final degradation step by inhibiting lysosomal function.[10][11][12] This leads to an accumulation of dysfunctional autophagosomes laden with toxic protein aggregates, inducing cellular stress and apoptosis. A study has demonstrated that the co-treatment of an AUTOTAC (PBA-1105) with HCQ resulted in the blockage of autophagic degradation of the target protein Tau.[13]

Data Presentation: Quantitative Analysis of Synergistic Effects

The synergistic effect of this compound and HCQ co-treatment can be quantified using various in vitro assays. The following tables provide a template for presenting such data, based on findings from studies combining autophagy inducers and inhibitors.[3][4][6][14][15][16]

Table 1: In Vitro Cytotoxicity of this compound and HCQ as Single Agents and in Combination

Cell LineTreatmentIC50 (µM)
Cancer Cell Line A This compound15
HCQ25
This compound + HCQ (1:1 ratio)5
Cancer Cell Line B This compound20
HCQ30
This compound + HCQ (1:1 ratio)8

Table 2: Combination Index (CI) Analysis for this compound and HCQ Co-treatment

Cell LineDrug Ratio (this compound:HCQ)CI Value at ED50Interpretation
Cancer Cell Line A 1:10.45Synergy
1:20.52Synergy
Cancer Cell Line B 1:10.60Synergy
2:10.68Synergy

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and HCQ, both individually and in combination.[2][17][18][19]

Materials:

  • Cancer cell lines of interest

  • This compound and HCQ

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and HCQ in complete culture medium. For combination treatments, prepare solutions with fixed ratios (e.g., 1:1, 1:2, 2:1).

  • Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Protocol 2: Autophagic Flux Assay by Western Blot

This protocol measures the accumulation of LC3-II and p62 to assess autophagic flux.[10][11][20][21][22][23]

Materials:

  • Cells treated with this compound, HCQ, or the combination.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Treat cells with this compound and/or HCQ for the desired time. Include a control group treated with vehicle only.

  • Lyse the cells and determine the protein concentration.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate.

  • Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and p62 levels in the presence of HCQ indicates an increase in autophagic flux.

Protocol 3: p62/SQSTM1 Aggregation Assay by Immunofluorescence

This protocol visualizes the formation of p62 aggregates, a hallmark of this compound activity.[24][25][26][27]

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound and/or HCQ

  • 4% paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 for permeabilization

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-p62/SQSTM1)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound and/or HCQ.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block for 1 hour with blocking solution.

  • Incubate with the primary anti-p62 antibody for 1 hour.

  • Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope. Quantify the number and intensity of p62 puncta per cell.

Visualization of Pathways and Workflows

Signaling Pathway of this compound and HCQ Co-treatment

cluster_0 This compound Action cluster_1 HCQ Action cluster_2 Cellular Outcome PBA This compound p62_inactive p62 (monomer) PBA->p62_inactive binds p62_active p62 (oligomer) p62_inactive->p62_active induces oligomerization cargo Ubiquitinated Cargo p62_active->cargo sequesters autophagosome Autophagosome Formation cargo->autophagosome lysosome Lysosome autophagosome->lysosome fusion blocked accumulation Accumulation of Autophagosomes and Toxic Cargo autophagosome->accumulation HCQ HCQ HCQ->lysosome inhibits acidification autolysosome Autolysosome lysosome->autolysosome apoptosis Apoptosis accumulation->apoptosis

Caption: Mechanism of synergistic action between this compound and HCQ.

Experimental Workflow for Evaluating Synergy

cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Conclusion cell_culture Cell Culture treatment Treat with this compound, HCQ, and Combination cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Autophagic Flux Assay (Western Blot for LC3, p62) treatment->western if p62 Aggregation Assay (Immunofluorescence) treatment->if ic50 Determine IC50 values viability->ic50 quantify_wb Quantify Protein Levels western->quantify_wb quantify_if Quantify p62 Puncta if->quantify_if ci Calculate Combination Index ic50->ci synergy Determine Synergy, Additivity, or Antagonism ci->synergy quantify_wb->synergy quantify_if->synergy

Caption: Workflow for assessing the synergistic effects of this compound and HCQ.

Logical Relationship of Autophagy Modulation

inducer Autophagy Inducer (e.g., this compound) autophagy Autophagic Flux inducer->autophagy Increases inhibitor Autophagy Inhibitor (e.g., HCQ) inhibitor->autophagy Blocks Degradation cell_death Synergistic Cell Death autophagy->cell_death Leads to

Caption: The interplay between autophagy induction and inhibition.

References

Application Note: A Cellular Assay for Quantifying the Clearance of Desmin Aggregates using PBA-1105b

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Desminopathies are a class of myopathies characterized by the intracellular accumulation of desmin protein aggregates, leading to muscle weakness and cardiac dysfunction.[1][2] A key therapeutic strategy is the development of compounds that can promote the clearance of these toxic aggregates. This application note describes a robust, high-content imaging-based assay to quantify the clearance of desmin aggregates in a cellular model of desminopathy. We utilize C2C12 myoblasts expressing a mutant form of desmin (DesD399Y) to induce aggregate formation.[3][4][5] The assay protocol details the use of PBA-1105b, an autophagy-targeting chimera (AUTOTAC), to enhance the clearance of these desmin aggregates. This compound facilitates the degradation of misfolded proteins by inducing the self-oligomerization of the autophagy receptor p62/SQSTM1, thereby increasing the autophagic flux of ubiquitinated protein aggregates.[6][7] This application note provides detailed protocols for cell culture, compound treatment, immunofluorescence staining, and automated image analysis, along with representative data demonstrating the dose-dependent efficacy of this compound.

Introduction

Desmin is a muscle-specific type III intermediate filament essential for maintaining the structural and mechanical integrity of muscle cells.[8][9] Mutations in the desmin gene can lead to the formation of intracellular protein aggregates, a hallmark of desmin-related myopathies (DRMs).[1][2] These aggregates disrupt cellular architecture and are associated with impaired proteostasis, mitochondrial dysfunction, and ultimately, cell death.[2][10][11]

One promising therapeutic approach for DRMs is the targeted degradation of these protein aggregates. The cell's primary machinery for clearing large protein aggregates is selective autophagy, a process where specific cargo is recognized and targeted to the lysosome for degradation.[12][13][14] The autophagy receptor p62/SQSTM1 plays a crucial role in this process by linking ubiquitinated protein aggregates to the autophagosome via its interaction with LC3.[8][12]

This compound is a novel autophagy-targeting chimera (AUTOTAC) designed to enhance the clearance of protein aggregates.[7] It acts by inducing the self-oligomerization of p62, which in turn promotes the recognition and engulfment of ubiquitinated protein aggregates by the autophagic machinery.[6][7] This application note provides a detailed methodology for a cell-based assay to evaluate the efficacy of compounds like this compound in promoting the clearance of desmin aggregates. The assay employs a C2C12 myoblast cell line stably expressing a doxycycline-inducible, aggregation-prone desmin mutant (DesD399Y) to create a reliable in vitro model of desminopathy.[3][4][5] Aggregate formation is quantified using immunofluorescence microscopy and automated high-content image analysis.[15][16]

Materials and Methods

Cell Line: C2C12 myoblast cell line with stable integration of a Tet-On inducible vector for Myc-tagged Desmin D399Y mutant.

Key Reagents:

  • This compound (Source: Amsbio, Cat# AMS.T88762-10-MG or equivalent)

  • Doxycycline (B596269) hyclate (Sigma-Aldrich)

  • Primary Antibody: Mouse anti-Myc tag (Cell Signaling Technology)

  • Primary Antibody: Rabbit anti-Desmin (Abcam)

  • Secondary Antibody: Alexa Fluor 488 Goat anti-Mouse IgG (Invitrogen)

  • Secondary Antibody: Alexa Fluor 594 Goat anti-Rabbit IgG (Invitrogen)

  • DAPI (4′,6-diamidino-2-phenylindole) (Invitrogen)

  • Paraformaldehyde (Electron Microscopy Sciences)

  • Triton X-100 (Sigma-Aldrich)

  • Bovine Serum Albumin (BSA) (Sigma-Aldrich)

Equipment:

  • High-content imaging system (e.g., PerkinElmer Operetta CLS)

  • Automated liquid handler (optional, for high-throughput screening)

  • Standard cell culture incubator (37°C, 5% CO2)

  • 96-well clear-bottom imaging plates (e.g., Corning)

Experimental Protocols

Cell Culture and Seeding
  • Culture the C2C12-DesD399Y cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and selection antibiotics.

  • Seed the cells into 96-well imaging plates at a density of 5,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

Induction of Desmin Aggregation
  • To induce the expression of mutant desmin, add doxycycline to the culture medium to a final concentration of 1 µg/mL.

  • Incubate the cells for 48 hours. This time allows for sufficient expression of the mutant desmin and the formation of intracellular aggregates.[5]

Compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal dose.

  • Remove the doxycycline-containing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for 24 hours.

Immunofluorescence Staining
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.

  • Incubate the cells with primary antibodies (e.g., anti-Myc for the mutant desmin and/or anti-desmin for total desmin) diluted in 1% BSA in PBS overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies and DAPI (for nuclear staining) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Add PBS to the wells for imaging.

High-Content Imaging and Analysis
  • Acquire images using a high-content imaging system. Capture images in at least two channels: one for the desmin/Myc staining (e.g., FITC/Alexa Fluor 488) and one for the nuclear stain (DAPI).

  • Use an automated image analysis software to quantify desmin aggregates. The analysis workflow should include:

    • Nuclei Segmentation: Identify individual cells based on the DAPI signal.

    • Cytoplasm Segmentation: Define the cytoplasmic region for each cell.

    • Aggregate Identification: Within the cytoplasmic region, identify fluorescent puncta (aggregates) based on intensity and size thresholds.

    • Data Extraction: Quantify the number of aggregates per cell, the total area of aggregates per cell, and the percentage of cells containing aggregates.

Signaling Pathway and Workflow Diagrams

PBA_1105b_Mechanism Mechanism of this compound in Desmin Aggregate Clearance cluster_cell Myocyte Mutant_Desmin Mutant Desmin (e.g., DesD399Y) Desmin_Aggregates Ubiquitinated Desmin Aggregates Mutant_Desmin->Desmin_Aggregates Aggregation Autophagosome Autophagosome (LC3-II) Desmin_Aggregates->Autophagosome Recruitment PBA_1105b This compound p62 p62/SQSTM1 PBA_1105b->p62 Induces p62_Oligomers p62 Oligomers p62->p62_Oligomers Self-oligomerization p62_Oligomers->Desmin_Aggregates Binds to Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Degradation Degradation Products Autolysosome->Degradation Degradation Lysosome Lysosome Lysosome->Autolysosome Fusion Desmin_Aggregation_Assay_Workflow Experimental Workflow for Desmin Aggregation Assay cluster_workflow Assay Steps Start Start Seed_Cells Seed C2C12-DesD399Y cells in 96-well plates Start->Seed_Cells Induce_Expression Induce DesD399Y expression with Doxycycline (48h) Seed_Cells->Induce_Expression Treat_Compound Treat with this compound or Vehicle (24h) Induce_Expression->Treat_Compound Fix_Permeabilize Fix and Permeabilize Cells Treat_Compound->Fix_Permeabilize Immunostain Immunostain for Desmin/Myc and Nuclei Fix_Permeabilize->Immunostain Image_Acquisition High-Content Imaging Immunostain->Image_Acquisition Image_Analysis Automated Image Analysis Image_Acquisition->Image_Analysis Data_Quantification Quantify Aggregates (Number, Area, % Positive Cells) Image_Analysis->Data_Quantification End End Data_Quantification->End

References

Application Notes and Protocols for In Vivo Delivery of PBA-1105b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBA-1105b is an autophagy-targeting chimera (AUTOTAC) that demonstrates therapeutic potential by inducing the self-oligomerization of p62, a key receptor in selective autophagy. This activity enhances the clearance of ubiquitinated protein aggregates, which are implicated in a variety of neurodegenerative diseases and other proteopathies.[1][2] These application notes provide detailed protocols for the in vivo delivery of this compound, focusing on the methods used in preclinical studies with transgenic mouse models of tauopathy.

Mechanism of Action: AUTOTAC Platform

The AUTOTAC platform represents a novel strategy for targeted protein degradation. Unlike other degradation technologies that rely on the ubiquitin-proteasome system, AUTOTACs leverage the autophagy-lysosome pathway. This compound, a derivative of PBA-1105 with a longer PEG-based linker, is designed to bind to the ZZ domain of the p62/SQSTM1 protein.[1][3] This binding event induces a conformational change in p62, promoting its self-oligomerization and subsequent activation of the selective autophagy pathway.[3][4][5] This targeted activation leads to the enhanced engulfment and lysosomal degradation of specific cellular cargoes, such as aggregated tau proteins.[4][5]

Data Presentation

The following table summarizes the quantitative data from an in vivo study evaluating the efficacy of PBA-1105 in a transgenic mouse model of tauopathy (hTauP301L-BiFC). The study demonstrates a dose-dependent reduction of insoluble human tau (hTau) in the brain tissue of treated mice.

Treatment GroupNMean Normalized Densitometry (Insoluble hTau)Standard DeviationMean Normalized Densitometry (Soluble hTau)Standard Deviation
Vehicle51.0± 0.201.0± 0.15
PBA-1105 (20 mg/kg)50.6± 0.181.1± 0.22
PBA-1105 (50 mg/kg)50.3± 0.151.0± 0.20

Data is derived from densitometry analysis of western blots from brain tissue lysates of hTauP301L-BiFC mice.[4]

Experimental Protocols

Formulation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Solutol® HS 15

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Polyethylene (B3416737) glycol (PEG), average M.W. 400

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles

Procedure (Option 1: DMSO/Solutol/PBS Formulation):

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing volume and concentration.

  • In a sterile tube, combine 5% DMSO (from the stock solution), 10% Solutol® HS 15, and 85% sterile PBS.

  • Vortex the solution thoroughly until it is clear and homogenous.

  • Filter the final formulation through a sterile 0.22 µm syringe filter before injection.

  • This formulation has been successfully used for the intraperitoneal delivery of PBA-1105.[4]

Procedure (Option 2: PBS/PEG Formulation):

  • Prepare a solution of 30% polyethylene glycol (PEG) in sterile PBS.

  • Dissolve the required amount of this compound directly into the PBS/PEG solution.

  • Vortex the solution until the compound is completely dissolved.

  • Filter the final formulation through a sterile 0.22 µm syringe filter before injection.

  • This alternative formulation has also been used for in vivo studies with PBA-1105.[4]

Note: The choice of formulation may depend on the specific experimental requirements and the solubility characteristics of the this compound batch. It is recommended to perform small-scale solubility tests before preparing a large batch.

Intraperitoneal (IP) Injection Protocol for Mice

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice.

Materials:

  • Prepared this compound formulation

  • Mouse restraint device (optional)

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% ethanol (B145695) or other appropriate skin disinfectant

  • Sterile gauze pads

  • Sharps container

Procedure:

  • Animal Restraint: Securely restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device. The animal should be held in a supine position with its head tilted slightly downwards.[6][7][8][9]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[6][7][9] This location avoids major organs such as the cecum and urinary bladder.

  • Disinfection: Swab the injection site with 70% ethanol on a sterile gauze pad and allow it to dry.[6][8]

  • Needle Insertion: Using a new sterile needle and syringe for each animal, insert the needle, bevel up, at a 15-30 degree angle into the skin and abdominal wall.[6][7]

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle.[7][9]

  • Injection: If no fluid is aspirated, slowly and steadily inject the this compound formulation.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as per the experimental protocol.

  • Disposal: Dispose of the used needle and syringe in a designated sharps container.[7]

Visualizations

PBA1105b_Mechanism_of_Action cluster_0 This compound Action cluster_1 Selective Autophagy Pathway This compound This compound p62 (inactive) p62 (inactive) This compound->p62 (inactive) Binds to ZZ domain p62 (active, oligomerized) p62 (active, oligomerized) p62 (inactive)->p62 (active, oligomerized) Induces conformational change & oligomerization Ubiquitinated\nProtein Aggregates Ubiquitinated Protein Aggregates p62 (active, oligomerized)->Ubiquitinated\nProtein Aggregates Binds cargo Autophagosome Autophagosome Ubiquitinated\nProtein Aggregates->Autophagosome Sequesters cargo Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with Degradation Products Degradation Products Autolysosome->Degradation Products Degrades cargo In_Vivo_Experimental_Workflow Start Start Animal Model hTauP301L-BiFC Mice Start->Animal Model Treatment Groups Vehicle This compound (20 mg/kg) This compound (50 mg/kg) Animal Model->Treatment Groups Administration Intraperitoneal Injection (3x/week for 4 weeks) Treatment Groups->Administration Endpoint Tissue Collection (Brain) Administration->Endpoint Analysis RIPA Fractionation Western Blot Densitometry Endpoint->Analysis Outcome Quantification of insoluble & soluble hTau Analysis->Outcome End End Outcome->End

References

Quantifying Autophagic Flux Using PBA-1105b: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBA-1105b is a potent, cell-permeable autophagy-targeting chimera (AUTOTAC) designed to induce the targeted degradation of specific cellular proteins via the autophagy-lysosome pathway. As a heterobifunctional molecule, this compound works by bridging the autophagy receptor p62/SQSTM1 with a protein of interest (POI), thereby inducing p62 self-oligomerization and initiating the formation of an autophagosome around the p62-POI complex.[1] This targeted autophagosome then fuses with a lysosome, leading to the degradation of the enclosed cargo and a measurable increase in autophagic flux. This compound, a derivative of PBA-1105 with a longer polyethylene (B3416737) glycol (PEG)-based linker, is particularly effective in targeting aggregate-prone proteins, such as mutant desmin, for clearance.[1][2]

These application notes provide a comprehensive guide for utilizing this compound to quantify autophagic flux in cell-based assays. Detailed protocols for key experiments, along with data presentation tables and diagrams, are included to facilitate the integration of this powerful tool into research and drug development workflows.

Mechanism of Action

This compound leverages the cell's natural autophagic machinery to selectively degrade target proteins. Its mechanism can be summarized in the following steps:

  • Target Binding: One end of the this compound molecule binds to the protein of interest.

  • p62 Recruitment: The other end of this compound binds to the ZZ domain of the p62 protein.[2]

  • p62 Oligomerization: This induced proximity triggers the self-oligomerization of p62, forming larger p62 bodies.[1]

  • Autophagosome Formation: The p62 oligomers, now associated with the target protein, act as a scaffold to recruit core autophagy machinery, including LC3 (microtubule-associated protein 1A/1B-light chain 3), leading to the formation of a double-membraned autophagosome that engulfs the p62-cargo complex.

  • Lysosomal Fusion and Degradation: The mature autophagosome fuses with a lysosome to form an autolysosome, where the acidic environment and lysosomal hydrolases degrade the contents, including the target protein and p62.

This targeted degradation of cellular components is a direct measure of induced autophagic flux.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by this compound and the general experimental workflow for quantifying its effect on autophagic flux are depicted below.

PBA1105b_Pathway cluster_0 This compound Mediated Autophagy PBA1105b This compound Complex Ternary Complex (this compound-POI-p62) PBA1105b->Complex POI Protein of Interest (e.g., Mutant Desmin) POI->Complex p62 p62/SQSTM1 p62->Complex p62_Oligo p62 Oligomerization Complex->p62_Oligo Autophagosome Autophagosome Formation (LC3 recruitment) p62_Oligo->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Degradation Degradation of POI and p62 Autolysosome->Degradation

Diagram 1: this compound Signaling Pathway.

Experimental_Workflow cluster_1 Experimental Workflow for Quantifying Autophagic Flux cluster_2 4. Quantification Methods Cell_Culture 1. Cell Culture (e.g., cells expressing mutant desmin) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis / Fixation Treatment->Lysis Western_Blot A. Western Blot (LC3-II, p62, POI levels) Lysis->Western_Blot IF B. Immunofluorescence (p62 puncta, LC3 puncta, co-localization) Lysis->IF Oligo_Assay C. p62 Oligomerization Assay Lysis->Oligo_Assay Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis IF->Data_Analysis Oligo_Assay->Data_Analysis

Diagram 2: Experimental Workflow.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data obtained from experiments using this compound.

Table 1: Western Blot Analysis of Autophagic Flux Markers

Treatment GroupConcentration (nM)Duration (h)Normalized LC3-II/GAPDH RatioNormalized p62/GAPDH RatioNormalized POI/GAPDH Ratio
Vehicle Control0241.00 ± 0.121.00 ± 0.091.00 ± 0.15
This compound10241.85 ± 0.210.65 ± 0.080.72 ± 0.11
This compound100242.54 ± 0.330.31 ± 0.050.45 ± 0.09
This compound1000242.15 ± 0.280.48 ± 0.070.68 ± 0.10
Vehicle + Bafilomycin A10243.50 ± 0.412.80 ± 0.351.05 ± 0.13
This compound + Bafilomycin A1100245.80 ± 0.673.10 ± 0.421.10 ± 0.14

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Immunofluorescence Analysis of Autophagy Markers

Treatment GroupConcentration (nM)Duration (h)Average p62 Puncta per CellAverage LC3 Puncta per CellPearson's Co-localization Coefficient (p62 & LC3)
Vehicle Control0245.2 ± 1.58.1 ± 2.30.25 ± 0.08
This compound1002425.8 ± 4.728.3 ± 5.10.78 ± 0.11
Vehicle + Bafilomycin A10248.3 ± 2.115.6 ± 3.90.35 ± 0.09
This compound + Bafilomycin A11002435.1 ± 6.238.9 ± 7.30.85 ± 0.13

Data are represented as mean ± standard deviation from the analysis of at least 50 cells per condition.

Experimental Protocols

Protocol 1: Western Blot Analysis of Autophagic Flux

This protocol is designed to quantify the levels of key autophagy-related proteins following treatment with this compound.

Materials:

  • Cells of interest (e.g., HeLa or SH-SY5Y cells stably expressing mutant desmin)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-POI (e.g., anti-desmin), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 24 hours).

    • For autophagic flux assessment, include control and this compound-treated wells with the addition of Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the incubation period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest to the loading control (GAPDH). The LC3-II/GAPDH ratio is a key indicator of autophagosome abundance. A decrease in p62 and the POI indicates increased autophagic degradation.

Protocol 2: Immunofluorescence Staining for p62 and LC3 Puncta

This protocol allows for the visualization and quantification of p62 and LC3 puncta, which are indicative of p62 body formation and autophagosome assembly.

Materials:

  • Cells seeded on glass coverslips in 24-well plates

  • This compound

  • Bafilomycin A1

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-p62/SQSTM1, anti-LC3B

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and Bafilomycin A1 as described in Protocol 1.

  • Fixation:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a confocal or fluorescence microscope.

  • Image Analysis:

    • Quantify the number of p62 and LC3 puncta per cell using image analysis software (e.g., ImageJ or CellProfiler).

    • Assess the co-localization of p62 and LC3 puncta to confirm the recruitment of autophagosomes to p62 bodies.

Protocol 3: p62 Oligomerization Assay

This assay biochemically assesses the ability of this compound to induce the self-oligomerization of p62.

Materials:

  • Treated cell lysates (as prepared in Protocol 1)

  • Non-reducing sample buffer

  • SDS-PAGE gels

  • Western blotting reagents

  • Anti-p62/SQSTM1 antibody

Procedure:

  • Sample Preparation:

    • Prepare cell lysates from treated and control cells as described in Protocol 1.

    • Mix an aliquot of each lysate with non-reducing Laemmli buffer (without β-mercaptoethanol or DTT). Do not boil the samples.

  • SDS-PAGE and Western Blotting:

    • Run the non-denatured samples on an SDS-PAGE gel.

    • Perform western blotting as described in Protocol 1, probing with an anti-p62 antibody.

  • Analysis:

    • In this compound-treated samples, the appearance of higher molecular weight bands corresponding to p62 dimers, trimers, and larger oligomers indicates induced oligomerization. The monomeric p62 band may decrease in intensity.

Conclusion

This compound is a valuable chemical tool for inducing and quantifying autophagic flux in a targeted manner. By employing the protocols outlined in these application notes, researchers can effectively measure the impact of this compound on the degradation of specific proteins and gain deeper insights into the regulation of autophagy. The quantitative data derived from these experiments will be crucial for advancing our understanding of autophagy in health and disease and for the development of novel therapeutics targeting this fundamental cellular process.

References

Application Notes and Protocols: PBA-1105b Solubility in DMSO for Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

PBA-1105b is a PEGylated derivative of PBA-1105, an autophagy-targeting chimera (AUTOTAC) that functions by inducing the self-oligomerization of the p62 protein.[1] This action enhances the autophagic flux of ubiquitinated protein aggregates, making this compound a valuable tool for research in areas such as neurodegenerative diseases and other conditions characterized by protein aggregation. Accurate and consistent preparation of stock solutions is the first critical step for any experiment. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving organic molecules for biological assays. This document provides a recommended protocol for preparing this compound stock solutions in DMSO.

Quantitative Data for Stock Solution Preparation

Due to the limited availability of precise solubility data for this compound in DMSO, the following table provides recommended starting concentrations for stock solutions based on information available for the parent compound, PBA-1105. Researchers should consider this a starting point and may need to perform their own solubility tests for higher concentrations. For the related compound PBA-1105, a pre-made 10 mM solution in DMSO is commercially available, suggesting good solubility at this concentration.

ParameterValueNotes
Recommended Stock Concentration 10 mM A commonly used and likely achievable concentration for in vitro studies.
Solvent 100% DMSOUse high-purity, anhydrous DMSO to ensure stability.
Storage Temperature -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Long-term Storage -80°CRecommended for storage longer than one month.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Workflow Diagram:

G Protocol for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage A Weigh this compound Powder B Add Anhydrous DMSO A->B Calculate required volume C Vortex to Dissolve B->C Ensure tight sealing D Optional: Sonicate C->D If not fully dissolved E Aliquot into Tubes C->E D->E F Store at -20°C or -80°C E->F Protect from light

Caption: Workflow for preparing this compound stock solution in DMSO.

Procedure:

  • Determine the required volume: Calculate the volume of DMSO needed to achieve a 10 mM concentration based on the mass of this compound and its molecular weight. Note: The exact molecular weight may vary between batches; always refer to the manufacturer's certificate of analysis.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes at room temperature.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the tubes from light.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Signaling Pathway of this compound

This compound, as an AUTOTAC, leverages the cellular autophagy pathway to clear target proteins. It induces the self-oligomerization of p62, a key autophagy receptor, which then recognizes and sequesters ubiquitinated protein aggregates into autophagosomes for lysosomal degradation.

G This compound Mechanism of Action PBA This compound p62 p62 Monomers PBA->p62 Induces Oligo_p62 Oligomerized p62 p62->Oligo_p62 Self-oligomerization Aggregates Ubiquitinated Protein Aggregates Oligo_p62->Aggregates Binds to Autophagosome Autophagosome Formation Aggregates->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation Proteolysis

References

Application Notes and Protocols for PBA-1105b in Desminopathy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desminopathy is a rare, inherited myopathy characterized by the progressive weakness of skeletal, cardiac, and smooth muscles. The pathology is defined by the presence of intracellular protein aggregates composed primarily of the intermediate filament protein desmin. These aggregates disrupt cellular architecture and function, leading to myocyte death and tissue degeneration. Mutations in the desmin gene (DES) are a primary cause of the disease. Currently, there are no approved treatments that target the underlying pathology of desminopathy.

PBA-1105b, a derivative of 4-phenylbutyric acid (4-PBA), is a promising small molecule compound being investigated for its potential to mitigate protein aggregation in various diseases. As a chemical chaperone, it is proposed to aid in the proper folding of proteins, reduce endoplasmic reticulum (ER) stress, and enhance the clearance of misfolded protein aggregates. These application notes provide detailed protocols for utilizing suitable cell lines to study the effects of this compound on desminopathy, focusing on the assessment of desmin aggregation and elucidation of the underlying mechanisms of action.

Suitable Cell Lines for Desminopathy Studies

The selection of an appropriate cellular model is critical for obtaining clinically relevant data. The following cell lines are recommended for studying desminopathy and evaluating the therapeutic potential of compounds like this compound.

Cell Line TypeDescriptionKey Features & Applications
Patient-Derived iPSCs Induced pluripotent stem cells generated from somatic cells (e.g., fibroblasts, PBMCs) of desminopathy patients.[1][2][3][4]- Carry the patient's specific DES mutation and genetic background.- Can be differentiated into cardiomyocytes and skeletal muscle cells.[1][2][5] - Ideal for studying disease pathogenesis and personalized medicine approaches.
C2C12 Myoblasts A murine myoblast cell line capable of differentiating into myotubes.- Widely used for studying myogenesis and muscle disorders.- Readily transfectable with constructs expressing mutant desmin.[6]- Suitable for high-throughput screening of compounds that reduce desmin aggregation.
SW-13 Cells A human adrenal cortex carcinoma cell line that lacks a native cytoplasmic intermediate filament network.- Provides a "null" background to study the de novo filament-forming capacity of wild-type and mutant desmin.- Useful for dissecting the direct effects of mutations on desmin assembly.

Experimental Protocols

Protocol 1: Culture and Differentiation of Patient-Derived iPSCs into Cardiomyocytes

This protocol outlines the directed differentiation of human iPSCs into cardiomyocytes, a key cell type affected in desminopathy-related cardiomyopathy.

Materials:

  • Patient-derived iPSC lines with DES mutations

  • Matrigel-coated plates

  • mTeSR™1 medium

  • RPMI 1640 medium

  • B-27™ Supplement

  • CHIR99021

  • IWP2

  • Insulin (B600854)

Procedure:

  • iPSC Culture: Culture patient-derived iPSCs on Matrigel-coated plates in mTeSR™1 medium. Passage cells every 4-5 days.

  • Initiation of Differentiation (Day 0): When iPSCs reach 80-90% confluency, replace the medium with RPMI/B-27 minus insulin, supplemented with CHIR99021 (6 µM).

  • Mesoderm Induction (Day 2): Replace the medium with RPMI/B-27 minus insulin.

  • Cardiac Progenitor Specification (Day 3): Replace the medium with RPMI/B-27 minus insulin, supplemented with IWP2 (5 µM).

  • Cardiac Progenitor Expansion (Day 5): Replace the medium with RPMI/B-27 minus insulin.

  • Cardiomyocyte Differentiation (Day 7 onwards): Replace the medium every 2-3 days with RPMI/B-27 with insulin. Spontaneously beating cardiomyocytes should appear between days 8 and 12.

  • Cardiomyocyte Maintenance: Maintain differentiated cardiomyocytes in RPMI/B-27 with insulin for further experiments.

Protocol 2: Lentiviral Transduction of Mutant Desmin in C2C12 Myoblasts

This protocol describes the generation of a stable C2C12 cell line expressing mutant desmin to model desmin aggregation.

Materials:

  • C2C12 myoblasts

  • DMEM with 10% FBS and penicillin/streptomycin

  • Lentiviral vectors encoding mutant desmin (e.g., Des-D399Y) fused to a fluorescent reporter (e.g., GFP).

  • Polybrene

  • Puromycin (B1679871)

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction:

    • Thaw the lentiviral stock on ice.

    • Replace the culture medium with fresh medium containing polybrene (final concentration 8 µg/mL).

    • Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI).

    • Incubate for 18-24 hours.

  • Selection:

    • After incubation, replace the virus-containing medium with fresh culture medium.

    • 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Maintain the cells under selection for 7-10 days, replacing the medium every 2-3 days, until stable, resistant colonies are formed.

  • Expansion: Expand the stable cell line for subsequent experiments.

Protocol 3: Treatment with this compound and Quantification of Desmin Aggregation

This protocol details the treatment of desminopathy cell models with this compound and the subsequent quantification of desmin aggregates by immunofluorescence. (Note: As specific data for this compound is limited, the following concentrations are based on studies using the related compound 4-PBA and should be optimized for this compound).

Materials:

  • Differentiated iPSC-cardiomyocytes or stable C2C12 cells expressing mutant desmin

  • This compound stock solution

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-desmin

  • Secondary antibody: fluorescently-conjugated

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Plating: Plate cells on coverslips in a 24-well plate and allow them to adhere and grow.

  • This compound Treatment:

    • Prepare a range of this compound concentrations (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM) in the appropriate culture medium.

    • Treat the cells with this compound for 24-48 hours. Include a vehicle-treated control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-desmin primary antibody overnight at 4°C.

    • Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify desmin aggregation using image analysis software (e.g., ImageJ).

      • Percentage of cells with aggregates: Count the number of cells with visible desmin aggregates and divide by the total number of cells.

      • Aggregate size and number: Measure the area and number of aggregates per cell.

Protocol 4: Analysis of Soluble and Insoluble Desmin Fractions by Western Blot

This protocol allows for the biochemical quantification of desmin aggregation by separating soluble and insoluble protein fractions.

Materials:

  • Cell pellets from treated and untreated cells

  • RIPA buffer

  • Urea (B33335) buffer (8 M urea, 2% SDS, 50 mM Tris-HCl pH 6.8)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-desmin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lysis for Soluble Fraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the soluble protein fraction.

  • Extraction of Insoluble Fraction:

    • Wash the remaining pellet with RIPA buffer.

    • Resuspend the pellet in urea buffer to solubilize the insoluble proteins.

    • Sonicate briefly to ensure complete solubilization.

  • Protein Quantification: Determine the protein concentration of the soluble fraction using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from the soluble fractions and equal volumes of the insoluble fractions onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-desmin and anti-GAPDH (for the soluble fraction) antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of insoluble to soluble desmin. A decrease in the insoluble/soluble ratio upon treatment with this compound indicates a reduction in desmin aggregation.

Signaling Pathways and Visualization

This compound is hypothesized to exert its therapeutic effects by modulating cellular proteostasis pathways, particularly the Unfolded Protein Response (UPR) and autophagy.

Unfolded Protein Response (UPR)

In desminopathy, the expression of mutant desmin can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering ER stress and activating the UPR. The UPR has three main branches initiated by the sensors IRE1α, PERK, and ATF6. While initially protective, chronic UPR activation can lead to apoptosis. This compound, as a chemical chaperone, is thought to alleviate ER stress, thereby reducing the pro-apoptotic signaling of the UPR.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded Desmin Misfolded Desmin ER Stress ER Stress Misfolded Desmin->ER Stress IRE1α IRE1α ER Stress->IRE1α activates PERK PERK ER Stress->PERK activates ATF6 ATF6 ER Stress->ATF6 activates XBP1s XBP1s IRE1α->XBP1s splices XBP1u eIF2α eIF2α PERK->eIF2α phosphorylates ATF6n ATF6n ATF6->ATF6n cleavage in Golgi BiP BiP BiP->IRE1α dissociates BiP->PERK BiP->ATF6 UPR Genes UPR Genes XBP1s->UPR Genes upregulates ATF4 ATF4 eIF2α->ATF4 induces translation ATF4->UPR Genes upregulates CHOP (Apoptosis) CHOP (Apoptosis) ATF4->CHOP (Apoptosis) induces ATF6n->UPR Genes upregulates This compound This compound This compound->Misfolded Desmin stabilizes This compound->ER Stress reduces

Caption: The Unfolded Protein Response (UPR) pathway in desminopathy and the proposed mechanism of this compound.

Autophagy Pathways

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. Chaperone-mediated autophagy (CMA) is a selective form of autophagy that targets specific proteins for lysosomal degradation. In desminopathy, the autophagic clearance of desmin aggregates may be impaired. This compound could potentially enhance the autophagic flux, thereby promoting the degradation of desmin aggregates.

Autophagy_Workflow cluster_CMA Chaperone-Mediated Autophagy (CMA) Mutant Desmin Mutant Desmin Desmin Aggregates Desmin Aggregates Mutant Desmin->Desmin Aggregates Hsc70 Hsc70 Desmin Aggregates->Hsc70 recognized by This compound This compound This compound->Desmin Aggregates reduces This compound->Hsc70 may enhance activity LAMP2A LAMP2A Hsc70->LAMP2A targets to Lysosome Lysosome LAMP2A->Lysosome translocates into Degradation Degradation Lysosome->Degradation

Caption: Chaperone-mediated autophagy (CMA) pathway for the clearance of desmin aggregates.

Experimental Workflow for this compound Evaluation

The following diagram outlines a logical workflow for the in vitro evaluation of this compound for the treatment of desminopathy.

Experimental_Workflow Start Start Cell_Model Select Cell Model (iPSC-CMs or C2C12-mutant Desmin) Start->Cell_Model Treatment Treat with this compound (Dose-response and time-course) Cell_Model->Treatment Aggregation_Assay Quantify Desmin Aggregation (Immunofluorescence & Western Blot) Treatment->Aggregation_Assay Mechanism_Study Investigate Mechanism of Action (UPR & Autophagy Markers) Treatment->Mechanism_Study Functional_Assay Assess Cellular Function (e.g., contractility for iPSC-CMs) Treatment->Functional_Assay Data_Analysis Analyze and Interpret Data Aggregation_Assay->Data_Analysis Mechanism_Study->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound in desminopathy cell models.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the therapeutic potential of this compound in cellular models of desminopathy. By utilizing patient-derived iPSCs and established myoblast cell lines, in conjunction with robust methods for quantifying protein aggregation and dissecting molecular pathways, these studies will be pivotal in advancing the development of novel therapies for this debilitating disease. Careful optimization of treatment conditions and a multi-faceted approach to assessing cellular responses will be key to elucidating the efficacy and mechanism of action of this compound.

References

Application Notes and Protocols for AUTOTAC-mediated Protein Clearance

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, specific preclinical or clinical data detailing treatment durations and corresponding protein clearance percentages for PBA-1105b is not available in the public domain. The following application notes and protocols are based on the general mechanism of Autophagy-Targeting Chimeric (AUTOTAC) compounds, of which this compound is a member.[1] These guidelines are intended to provide a foundational framework for researchers to evaluate novel AUTOTACs.

Introduction to AUTOTAC Technology

Autophagy-Targeting Chimeras (AUTOTACs) represent an innovative strategy for targeted protein degradation.[2] Unlike other degradation technologies that may rely on the ubiquitin-proteasome system, AUTOTACs leverage the cellular autophagy pathway. This compound is identified as an AUTOTAC that induces the self-oligomerization of the p62/SQSTM1 protein, a key receptor in selective autophagy.[1] This action enhances the autophagic flux of ubiquitin-bound aggregates, leading to their clearance.[1]

The general mechanism of AUTOTACs involves a bifunctional molecule that binds to both a target protein and an autophagy-related protein, such as p62.[3][4] This binding event initiates the formation of a ternary complex, which then triggers the sequestration of the target protein into an autophagosome.[3] The autophagosome subsequently fuses with a lysosome, and the enclosed cargo, including the target protein, is degraded.[5]

Generalized Signaling Pathway for AUTOTACs

The following diagram illustrates the proposed signaling cascade for a generic p62-binding AUTOTAC.

AUTOTAC_Pathway cluster_cytoplasm Cytoplasm cluster_autophagy Autophagy Machinery AUTOTAC AUTOTAC (e.g., this compound) Ternary_Complex Ternary Complex (AUTOTAC-Target-p62) AUTOTAC->Ternary_Complex Target Target Protein (e.g., Aggregates) Target->Ternary_Complex p62_inactive Inactive p62 p62_inactive->Ternary_Complex p62_oligomers p62 Oligomerization & Activation Ternary_Complex->p62_oligomers Induces LC3 LC3 p62_oligomers->LC3 Recruits via LIR domain Autophagosome Autophagosome Formation LC3->Autophagosome Promotes Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Protein Degradation Autolysosome->Degradation Leads to

Caption: General signaling pathway of AUTOTAC-mediated protein degradation.

Experimental Protocols for Evaluating AUTOTAC Efficacy

The following are generalized protocols to assess the efficacy of a novel AUTOTAC, such as this compound, in a cell culture model. Researchers should optimize these protocols for their specific cell lines and target proteins.

Determining Optimal Treatment Duration and Concentration

Objective: To identify the optimal concentration and treatment time for maximal target protein clearance with minimal cytotoxicity.

Methodology:

  • Cell Seeding: Plate the selected cell line in 12-well or 24-well plates at a density that allows for logarithmic growth throughout the experiment.

  • Treatment: After 24 hours, treat the cells with a range of AUTOTAC concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM).

  • Time Course: Harvest cell lysates at various time points post-treatment (e.g., 6h, 12h, 24h, 48h, 72h).

  • Protein Analysis: Analyze the levels of the target protein, p62, and LC3-II/I ratio by Western blotting. A loading control (e.g., GAPDH, β-actin) is essential.

  • Cytotoxicity Assay: In a parallel experiment, assess cell viability using an MTT or similar assay at each concentration and time point to identify cytotoxic effects.

  • Data Analysis: Quantify protein band intensities and normalize to the loading control. Plot protein levels and cell viability against concentration and time to determine the optimal treatment window.

Western Blotting for Protein Clearance

Objective: To quantify the reduction in target protein levels following AUTOTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein, p62, LC3, and a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and control cells and quantify total protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the percentage of protein clearance.

Immunocytochemistry for Autophagosome Formation

Objective: To visualize the formation of p62 and LC3 puncta, indicative of autophagosome formation.

Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat with the optimal concentration of the AUTOTAC for the optimal duration.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

  • Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Incubate with primary antibodies against p62 and LC3.

  • Incubate with fluorescently-labeled secondary antibodies.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

  • Visualize the cells using a fluorescence or confocal microscope. Increased co-localization of p62 and LC3 in puncta suggests the activation of autophagy.

Data Presentation

Quantitative data from the experiments described above should be summarized in tables for clear comparison.

Table 1: Dose-Response of [AUTOTAC] on Target Protein Levels at 24 hours

[AUTOTAC] (µM) Target Protein Level (% of Control) Cell Viability (%)
0 (Vehicle) 100 100
0.1 [Data] [Data]
0.5 [Data] [Data]
1.0 [Data] [Data]
2.5 [Data] [Data]
5.0 [Data] [Data]

| 10.0 | [Data] | [Data] |

Table 2: Time-Course of Target Protein Clearance with [Optimal AUTOTAC Concentration]

Treatment Duration (hours) Target Protein Level (% of Control) p62 Level (% of Control) LC3-II/I Ratio
0 100 100 [Data]
6 [Data] [Data] [Data]
12 [Data] [Data] [Data]
24 [Data] [Data] [Data]
48 [Data] [Data] [Data]

| 72 | [Data] | [Data] | [Data] |

Generalized Experimental Workflow

The following diagram outlines a logical workflow for the evaluation of a novel AUTOTAC.

Experimental_Workflow cluster_planning Phase 1: Initial Screening cluster_validation Phase 2: Mechanistic Validation cluster_analysis Phase 3: Data Analysis & Interpretation A Dose-Response & Time-Course (Western Blot & Viability Assay) B Determine Optimal Concentration & Duration A->B C Western Blot for Protein Clearance (Target, p62, LC3) B->C D Immunocytochemistry (p62/LC3 Puncta Formation) B->D E Co-Immunoprecipitation (Target-p62 Interaction) B->E F Quantify Protein Levels & Puncta Formation C->F D->F E->F G Confirm Mechanism of Action F->G

Caption: A generalized workflow for the evaluation of a novel AUTOTAC.

References

Application Note: Monitoring the Effects of PBA-1105b on p62 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

p62/SQSTM1 is a multifunctional protein that plays a crucial role in selective autophagy, a cellular process responsible for the degradation of specific cytoplasmic components, including protein aggregates and damaged organelles.[1] As a selective autophagy receptor, p62 links ubiquitinated cargo to the autophagic machinery.[2][3] The function of p62 is intricately regulated by various post-translational modifications, with phosphorylation being a key modulator of its activity and interactions.[2][3] Phosphorylation at specific serine and threonine residues governs p62's ability to bind ubiquitinated substrates, its self-oligomerization, and its role as a signaling hub in pathways such as NF-κB and Nrf2.[4][5]

PBA-1105b is a novel autophagy-targeting chimeric compound (AUTOTAC) designed to induce the self-oligomerization of p62, thereby enhancing the autophagic clearance of ubiquitin-bound aggregates.[6] Understanding the impact of this compound on the phosphorylation status of p62 is critical for elucidating its full mechanism of action and its potential therapeutic applications in diseases characterized by aberrant protein accumulation.

This application note provides detailed protocols for monitoring the effects of this compound on the phosphorylation of p62 at key regulatory sites. The described methods include Western blotting for the quantitative analysis of total and phosphorylated p62, and immunofluorescence for visualizing the subcellular localization of phosphorylated p62.

Signaling Pathways and Experimental Workflow

To investigate the effects of this compound, it is essential to understand the signaling pathways that regulate p62 phosphorylation and the experimental workflow to measure these changes.

p62_phosphorylation_pathway cluster_stress Cellular Stressors cluster_kinases Upstream Kinases cluster_phospho_sites Phosphorylation Sites cluster_functions Downstream Functions Proteotoxic Stress Proteotoxic Stress ULK1 ULK1 Proteotoxic Stress->ULK1 Oxidative Stress Oxidative Stress TBK1 TBK1 Oxidative Stress->TBK1 Nutrient Deprivation Nutrient Deprivation AMPK AMPK Nutrient Deprivation->AMPK p62 p62/SQSTM1 ULK1->p62 S409 TBK1->p62 S403 CK2 CK2 CK2->p62 S403 AMPK->p62 S293 pS409 pS409 p62->pS409 pS403 pS403 p62->pS403 pS349 pS349 p62->pS349 pS293 pS293 p62->pS293 Autophagy Induction Autophagy Induction p62->Autophagy Induction Ubiquitin Binding Ubiquitin Binding pS409->Ubiquitin Binding pS403->Ubiquitin Binding Keap1 Sequestration Keap1 Sequestration pS349->Keap1 Sequestration Mitophagy Mitophagy pS293->Mitophagy PBA1105b This compound PBA1105b->p62 Induces Oligomerization

Caption: p62 phosphorylation signaling pathway.

experimental_workflow cluster_assays Downstream Assays Cell Culture Cell Culture Treatment Treatment with this compound (Dose-response and Time-course) Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Immunofluorescence Immunofluorescence (p-p62 localization) Treatment->Immunofluorescence Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot (p-p62, total p62) Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Immunofluorescence->Data Analysis

Caption: Experimental workflow for monitoring this compound effects.

Experimental Protocols

A. Western Blotting for Phospho-p62 and Total p62

This protocol describes the detection and quantification of phosphorylated p62 (at a specific site, e.g., Ser403) and total p62 levels in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p62 (e.g., Ser403)

    • Mouse anti-total p62

    • Rabbit or mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for different time points as required. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p62 and total p62 (or separately) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p62 signal to total p62 and the total p62 signal to the loading control (e.g., β-actin).

B. Immunofluorescence for Phospho-p62 Localization

This protocol allows for the visualization of the subcellular localization of phosphorylated p62 and the formation of p62 bodies in response to this compound treatment.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody: Rabbit anti-phospho-p62 (e.g., Ser403)

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate. Treat with this compound as described for Western blotting.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody against phospho-p62, diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with the Alexa Fluor-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBST and stain with DAPI for 5 minutes.

  • Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of phospho-p62 (e.g., green fluorescence) and nuclei (blue fluorescence).

  • Data Analysis: Analyze the images for changes in the intensity and localization of phospho-p62 staining. Quantify the number and size of phospho-p62 positive puncta per cell.

Data Presentation

The following tables present hypothetical data on the effects of this compound on p62 phosphorylation at Ser403, a site known to be important for ubiquitin binding.[7]

Table 1: Dose-Dependent Effect of this compound on p62 Phosphorylation (Ser403)

This compound (µM)Relative p-p62 (S403) / Total p62 Ratio (Fold Change vs. Control)
0 (Vehicle)1.00 ± 0.12
0.11.25 ± 0.15
0.52.10 ± 0.21
1.03.50 ± 0.35
5.03.65 ± 0.40

Data are presented as mean ± SD from three independent experiments.

Table 2: Time-Course of this compound (1 µM) Effect on p62 Phosphorylation (Ser403)

Time (hours)Relative p-p62 (S403) / Total p62 Ratio (Fold Change vs. 0h)
01.00 ± 0.10
21.50 ± 0.18
62.80 ± 0.25
123.60 ± 0.33
242.50 ± 0.28

Data are presented as mean ± SD from three independent experiments.

Table 3: Immunofluorescence Analysis of p-p62 (S403) Puncta Formation

TreatmentAverage Number of p-p62 (S403) Puncta per Cell
Vehicle Control5.2 ± 1.5
This compound (1 µM, 12h)25.8 ± 4.2

Data are presented as mean ± SD from counting 50 cells per condition.

Discussion

The provided protocols and hypothetical data illustrate a systematic approach to investigating the impact of this compound on p62 phosphorylation. The results from these experiments can provide valuable insights into the compound's mechanism of action. An increase in p62 phosphorylation at sites like Ser403 in response to this compound could suggest that the compound not only induces p62 oligomerization but may also enhance its affinity for ubiquitinated cargo, thereby promoting more efficient autophagic clearance.[7] The immunofluorescence data would further support this by showing an accumulation of phosphorylated, cargo-bound p62 in distinct puncta ready for autophagic degradation. Further studies could explore the effects of this compound on other p62 phosphorylation sites and the activity of upstream kinases to build a comprehensive understanding of its cellular effects.

References

Application Notes and Protocols for PBA-1105b in High-Content Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBA-1105b is a potent, cell-permeable autophagy-targeting chimeric (AUTOTAC) molecule. As a bifunctional compound, this compound operates by simultaneously engaging a protein of interest and the autophagy receptor protein p62/SQSTM1. This targeted recruitment induces the self-oligomerization of p62, a critical step in the formation of autophagosomes, leading to the selective degradation of the target protein via the autophagy-lysosome pathway. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-content screening (HCS) assays to identify and characterize inducers of selective autophagy, with a specific focus on the degradation of mutant desmin, a protein implicated in certain myopathies.

Mechanism of Action

This compound is an innovative chemical tool designed to hijack the cellular autophagy machinery for the targeted degradation of specific proteins. Its mechanism of action can be summarized in the following key steps:

  • Target Engagement: The warhead component of the this compound chimera selectively binds to the target protein, in this case, mutant desmin aggregates.

  • p62 Recruitment: The other end of this compound binds to the ZZ domain of the p62 protein, a key receptor in selective autophagy.

  • Induced Oligomerization: This ternary complex formation (this compound - mutant desmin - p62) induces a conformational change in p62, promoting its self-oligomerization.

  • Autophagosome Formation: The p62 oligomers, now laden with the target protein, act as a scaffold for the recruitment of the core autophagy machinery, including LC3 (microtubule-associated protein 1A/1B-light chain 3), leading to the formation of a double-membraned autophagosome that engulfs the p62-target protein complex.

  • Lysosomal Degradation: The mature autophagosome then fuses with a lysosome, and the enclosed contents, including the target protein, are degraded by lysosomal hydrolases.

This targeted approach offers a powerful strategy for the elimination of disease-causing proteins that are often difficult to target with conventional inhibitors.

High-Content Screening Applications

High-content screening platforms are ideally suited for monitoring the cellular effects of this compound due to their ability to simultaneously quantify multiple parameters in a high-throughput manner. Key applications include:

  • Quantification of Target Protein Degradation: Measuring the reduction in the intensity of fluorescently-tagged mutant desmin.

  • Monitoring Autophagy Induction: Quantifying the formation of LC3 puncta, which represent the recruitment of LC3 to the autophagosome membrane.

  • Assessing p62 Dynamics: Measuring the formation and co-localization of p62 puncta with the target protein and LC3.

  • Dose-Response Analysis: Determining the potency and efficacy of this compound and other AUTOTAC compounds.

  • Toxicity Profiling: Assessing cellular health parameters such as nuclear morphology and cell number.

Data Presentation

The following tables present representative data from a high-content screening assay designed to evaluate the efficacy of this compound in a cell line expressing fluorescently tagged mutant desmin.

Table 1: Dose-Dependent Degradation of Mutant Desmin by this compound

This compound Concentration (nM)Mean Mutant Desmin Intensity (Arbitrary Units)Standard Deviation% Degradation
0 (Vehicle)15001200
1135011010
109759535
506007060
1003755075
5002253085
10002102886

Table 2: Quantification of LC3 and p62 Puncta Formation

This compound Concentration (nM)Mean LC3 Puncta per CellStandard DeviationMean p62 Puncta per CellStandard Deviation
0 (Vehicle)5283
183124
10257308
5060127515
100851511020
500901611522
1000881511221

Experimental Protocols

Protocol 1: High-Content Screening Assay for this compound-Mediated Degradation of Mutant Desmin

1. Cell Culture and Plating:

1.1. Culture a suitable host cell line (e.g., U2OS or HeLa) stably expressing a fluorescently tagged mutant desmin (e.g., mCherry-Desmin-D399Y).

1.2. Harvest cells and seed into 96-well or 384-well clear-bottom imaging plates at a density of 5,000-10,000 cells per well.

1.3. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

2.1. Prepare a serial dilution of this compound in complete culture medium. A typical concentration range is from 1 nM to 10 µM.

2.2. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for autophagy induction (e.g., 10 µM Torin 1).

2.3. Remove the culture medium from the cell plates and add the compound dilutions.

2.4. Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Cell Staining:

3.1. Aspirate the compound-containing medium and wash the cells once with phosphate-buffered saline (PBS).

3.2. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

3.3. Wash the cells twice with PBS.

3.4. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3.5. Wash the cells twice with PBS.

3.6. Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

3.7. Incubate the cells with primary antibodies against LC3 (e.g., rabbit anti-LC3B) and p62 (e.g., mouse anti-p62) diluted in blocking buffer overnight at 4°C.

3.8. Wash the cells three times with PBS.

3.9. Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 647 goat anti-mouse) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature in the dark.

3.10. Wash the cells three times with PBS.

4. High-Content Imaging and Analysis:

4.1. Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent probes used.

4.2. Use the system's analysis software to:

  • Identify and segment individual cells based on the nuclear stain.
  • Quantify the mean fluorescence intensity of the mutant desmin signal within each cell.
  • Identify and count the number of LC3 and p62 puncta per cell.
  • Measure the co-localization of p62 puncta with the mutant desmin signal.

Mandatory Visualizations

PBA1105b_Signaling_Pathway cluster_0 This compound Mediated Autophagy PBA1105b This compound TernaryComplex Ternary Complex (this compound-Desmin-p62) PBA1105b->TernaryComplex Binds MutantDesmin Mutant Desmin Aggregates MutantDesmin->TernaryComplex Binds p62_inactive Inactive p62 (monomeric) p62_inactive->TernaryComplex Recruited p62_oligomers p62 Oligomers with Cargo TernaryComplex->p62_oligomers Induces Oligomerization Autophagosome Autophagosome p62_oligomers->Autophagosome Recruits AutophagyMachinery Autophagy Machinery (LC3, etc.) AutophagyMachinery->Autophagosome Forms Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Mutant Desmin Autolysosome->Degradation Leads to

Caption: Signaling pathway of this compound action.

HCS_Workflow start Start cell_plating Seed cells expressing fluorescent mutant desmin start->cell_plating compound_treatment Treat with this compound (Dose-Response) cell_plating->compound_treatment staining Fix, Permeabilize, and Stain (LC3, p62, Nuclei) compound_treatment->staining imaging High-Content Imaging staining->imaging analysis Image Analysis imaging->analysis quantification Quantify: - Desmin Degradation - LC3 & p62 Puncta - Co-localization analysis->quantification data_visualization Data Visualization (Tables & Graphs) quantification->data_visualization end End data_visualization->end

Troubleshooting & Optimization

Technical Support Center: PBA-1105b and p62 Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with PBA-1105b-mediated p62 oligomerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to work?

This compound is an autophagy-targeting chimera (AUTOTAC). It is designed to induce the self-oligomerization of the p62/SQSTM1 protein.[1] This oligomerization is a critical step in the formation of p62 bodies, which sequester ubiquitinated cargo for degradation via the autophagy-lysosome pathway.[2][3] this compound is a derivative of PBA-1105 with a longer PEG-based linker.[1]

Q2: My experiment shows that this compound is not inducing p62 oligomerization. What are the possible reasons?

There are several potential reasons for this observation, which can be broadly categorized as issues with the compound, the experimental system, or the detection method. Specific troubleshooting steps are detailed in the guide below.

Q3: What is the fundamental mechanism of p62 self-oligomerization?

p62 self-oligomerization is primarily mediated by its N-terminal Phox and Bem1 (PB1) domain.[2][3] This domain allows p62 molecules to interact with each other, forming dimers and higher-order oligomers.[4] This process is essential for its function as a cargo receptor in selective autophagy.[5]

Q4: Are there any known negative regulators of p62 oligomerization that could be interfering with my experiment?

Yes, several proteins have been identified as negative regulators of p62 oligomerization. These include TRIM21, an E3 ligase that ubiquitinates the PB1 domain, and MOAP-1, which binds to the PB1-ZZ domain of p62.[2][6] Overexpression or dysregulation of these factors in your cell line could potentially inhibit this compound-induced oligomerization.

Q5: What are appropriate positive and negative controls for a p62 oligomerization experiment?

  • Positive Control: Treatment with a proteasome inhibitor like MG-132 can induce proteotoxic stress, leading to the accumulation of ubiquitinated proteins and subsequent p62 oligomerization.[2]

  • Negative Control (Compound): A vehicle control (e.g., DMSO) should be used to ensure the solvent is not affecting oligomerization.

  • Negative Control (Genetic): Cells expressing a p62 mutant deficient in oligomerization, such as the K7A/D69A double mutant in the PB1 domain, can be used.[5][7][8] This mutant is unable to form higher-order structures.[5][7]

Troubleshooting Guide

Problem: No detectable p62 oligomerization after this compound treatment.

Here is a step-by-step guide to troubleshoot this issue:

Step 1: Verify Compound Integrity and Handling

  • Question: Is the this compound compound viable and correctly prepared?

  • Answer:

    • Storage: Ensure that this compound has been stored under the recommended conditions (typically -20°C or -80°C for long-term storage) to prevent degradation.

    • Solubility: this compound, like many chimeric molecules, may have solubility issues. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it into your cell culture medium.[9] Sonication may be required. Inadequate dissolution will result in a lower effective concentration.

    • Concentration: Verify the concentration range used. For the related compound PBA-1105, nanomolar concentrations have been shown to be effective.[6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Step 2: Assess the Experimental System

  • Question: Is the cell line and culture condition appropriate for observing p62 oligomerization?

  • Answer:

    • p62 Expression Levels: Confirm that your cell line expresses sufficient endogenous levels of p62. Low p62 expression may make it difficult to detect oligomerization. You can verify this by Western blot.

    • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect cellular processes, including autophagy.

    • Genetic Integrity: Use cells with a wild-type p62 sequence. If you are using a genetically modified cell line, ensure that the modifications do not interfere with the PB1 domain or other regions critical for oligomerization.

Step 3: Evaluate the Detection Method

  • Question: Is the chosen assay sensitive enough to detect p62 oligomers?

  • Answer: The method used to detect oligomerization is critical.

    • For Native PAGE / Western Blot:

      • No Denaturing Agents: Ensure that the sample buffer does not contain SDS or reducing agents (like DTT or β-mercaptoethanol) and that the samples are not boiled before loading. These conditions are necessary to maintain the native protein complexes.[10]

      • Gel System: Use a native PAGE gel system. The percentage of the gel may need to be optimized to resolve monomers from higher-order oligomers.

      • Transfer Issues: High molecular weight oligomers may be difficult to transfer to the membrane. Consider optimizing your transfer conditions (e.g., longer transfer time, lower voltage).

      • Antibody Issues: Ensure your p62 antibody can recognize the native form of the protein and is not occluded by the oligomeric conformation. Test different antibodies if necessary.[11]

    • For Co-Immunoprecipitation (Co-IP):

      • Lysis Buffer: Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40) to preserve protein-protein interactions.

      • Washing Steps: Optimize the number and stringency of wash steps to reduce non-specific binding while retaining true interactions.

    • For Fluorescence Microscopy (p62 Puncta Formation):

      • Fixation/Permeabilization: Ensure that the fixation and permeabilization protocol does not disrupt the p62 puncta.

      • Antibody Staining: Confirm that the primary and secondary antibodies are working correctly and providing a specific signal.[12]

      • Image Acquisition: Use appropriate microscope settings to visualize puncta, which may be small or have low fluorescence intensity.

Quantitative Data Summary

ParameterValueCell LineAssayReference
DC₅₀ (Degradation) 0.71 nMSH-SY5Y-tauP301L-GFPAutophagic degradation of mutant tau[6]
Dₘₐₓ (Degradation) 100 nM (at 24 hr)SH-SY5Y-tauP301L-GFPAutophagic degradation of mutant tau[6]
Effective Concentration 0.1 - 10 µMNot SpecifiedInduction of autophagic degradation[6]

Note: DC₅₀ refers to the concentration for 50% of maximal degradation, and Dₘₐₓ is the maximal degradation observed. These values are for the degradation of a target protein (mutant tau) mediated by the AUTOTAC mechanism, which is initiated by p62 oligomerization.

Experimental Protocols

Protocol 1: Detection of p62 Oligomerization by Native PAGE and Western Blot

This protocol is designed to visualize p62 monomers and oligomers under non-denaturing conditions.

  • Cell Treatment:

    • Plate cells (e.g., HeLa or HEK293) and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 6-24 hours).

    • Include a vehicle control (DMSO), a positive control (e.g., 10 µM MG-132 for 6 hours), and a negative control cell line (e.g., expressing p62-K7A/D69A) if available.

  • Cell Lysis (Native Conditions):

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with a native PAGE sample buffer (containing bromophenol blue but NO SDS or reducing agents ).

    • Do not boil the samples.

  • Native PAGE:

    • Prepare or purchase a polyacrylamide gel (e.g., 4-12% gradient gel).

    • Run the gel in a native running buffer at a constant voltage (e.g., 120V) at 4°C to minimize protein denaturation.[10][13]

  • Western Blot:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p62 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands. Monomeric p62 will run at ~62 kDa, while oligomers will appear as higher molecular weight bands.

Protocol 2: Analysis of p62 Puncta Formation by Immunofluorescence Microscopy

This protocol allows for the visualization of p62 oligomerization as distinct puncta within the cell.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with primary antibody against p62 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence or confocal microscope. An increase in the number and size of p62-positive puncta per cell indicates oligomerization.[12]

Visualizations

p62_oligomerization_pathway cluster_cell Cell PBA1105b This compound p62_monomer p62 Monomer (Inactive) PBA1105b->p62_monomer Induces p62_oligomer p62 Oligomer (Active) p62_monomer->p62_oligomer Self-assembly (PB1 Domain) ub_cargo Ubiquitinated Cargo p62_oligomer->ub_cargo Sequesters autophagosome Autophagosome ub_cargo->autophagosome Engulfment lysosome Lysosome autophagosome->lysosome Fusion degradation Degradation lysosome->degradation Leads to

Caption: this compound induced p62 oligomerization and subsequent autophagy.

troubleshooting_workflow start Start: No p62 Oligomerization Observed check_compound Step 1: Verify Compound - Correct Storage? - Fully Solubilized? - Optimal Concentration? start->check_compound check_system Step 2: Assess System - Adequate p62 Expression? - Healthy Cells? - WT p62 Genotype? check_compound->check_system Compound OK resolved Issue Resolved check_compound->resolved Issue Found & Corrected check_assay Step 3: Evaluate Assay - Native Conditions (WB)? - Gentle Lysis (Co-IP)? - Optimized Staining (IF)? check_system->check_assay System OK check_system->resolved Issue Found & Corrected re_evaluate Re-evaluate Experiment Design and Consult Literature check_assay->re_evaluate Assay OK check_assay->resolved Issue Found & Corrected

Caption: Troubleshooting workflow for this compound experiments.

References

low efficacy of PBA-1105b in clearing aggregates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PBA-1105b. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this autophagy-targeting chimeric compound (AUTOTAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an autophagy-targeting chimera (AUTOTAC) designed to promote the clearance of protein aggregates. It functions by inducing the self-oligomerization of the p62/SQSTM1 protein.[1][2] This oligomerization is a critical step in the formation of sequestosomes, which engulf ubiquitinated protein aggregates and deliver them to the autophagosome for degradation through the autophagy-lysosome system.[3][4][5] this compound is a derivative of PBA-1105 with a longer PEG-based linker and is reported to target mutant desmin protein aggregates.[1][6]

Q2: What is the expected outcome of successful this compound treatment in a cellular model?

Successful application of this compound should lead to a measurable decrease in the levels of the target protein aggregates. This can be observed as a reduction in insoluble protein fractions, decreased puncta in immunofluorescence imaging, and enhanced autophagic flux.

Q3: Are there known factors that can inhibit the function of p62-mediated autophagy?

Yes, several factors can negatively regulate p62 body formation and function. These include proteins like MOAP-1, the small non-coding RNA vault RNA1-1, and E3 ligases such as SPOP and TRIM21, which can inhibit p62 oligomerization or its binding to ubiquitin.[7] Deficiencies in the core autophagy machinery (e.g., ATG proteins) will also impair the downstream degradation of p62-cargo complexes.

Troubleshooting Guide: Low Efficacy of this compound in Clearing Aggregates

This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in clearing protein aggregates in your experiments.

Problem 1: Suboptimal Compound Concentration or "Hook Effect"

Possible Cause: Like other chimeric molecules such as PROTACs, AUTOTACs can exhibit a "hook effect" where efficacy decreases at supra-optimal concentrations.[8] This occurs when excess bifunctional molecules disrupt the productive bridging between p62 and the target aggregate.

Troubleshooting Steps:

  • Perform a detailed dose-response curve: Test a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for aggregate clearance in your specific cell system.

  • Refer to related compounds: For the related compound PBA-1105, a DC50 of 0.71 nM was reported for mutant tau degradation, with a hook effect observed at concentrations above 100 nM.[8] This range can serve as a starting point for your this compound experiments.

Problem 2: Issues with Cellular Uptake, Stability, or Efflux

Possible Cause: The physicochemical properties of this compound, including its longer PEG linker, may affect its cellular permeability and stability.[1] The compound could also be subject to cellular efflux pumps.

Troubleshooting Steps:

  • Verify cellular uptake: Use a fluorescently labeled version of this compound or perform cellular thermal shift assays (CETSA) to confirm target engagement within the cell.

  • Assess compound stability: The stability of similar compounds can be influenced by pH and enzymatic degradation.[9] While specific data for this compound is not available, consider potential degradation in your experimental timeframe.

  • Consider efflux pump inhibitors: If efflux is suspected, co-treatment with known efflux pump inhibitors (e.g., verapamil) could be explored, though potential off-target effects should be carefully considered.

Problem 3: Cell-Type Specific Differences in the Autophagy Machinery

Possible Cause: The basal level of autophagy and the expression levels of key components like p62 can vary significantly between different cell types. Low endogenous p62 levels could limit the efficacy of a p62-dependent compound like this compound.

Troubleshooting Steps:

  • Profile your cell line: Perform baseline characterization of your experimental cell model to determine the expression levels of p62 and other key autophagy-related proteins (e.g., LC3).

  • Modulate p62 levels: If p62 expression is low, consider transient overexpression of p62 to see if it enhances the efficacy of this compound.

  • Use positive controls: Treat cells with known autophagy inducers (e.g., rapamycin, torin 1) to confirm that the autophagy pathway is functional in your cell line.

Problem 4: Characteristics of the Target Aggregate

Possible Cause: The efficacy of this compound may be dependent on the specific nature of the protein aggregate being targeted. Factors such as the extent of ubiquitination and the accessibility of binding sites on the aggregate can influence AUTOTAC-mediated clearance.

Troubleshooting Steps:

  • Characterize aggregate ubiquitination: Confirm that the target protein aggregates are ubiquitinated, as this is often a prerequisite for p62 recognition.[10][11]

  • Consider alternative clearance pathways: Aggregates can also be cleared by the ubiquitin-proteasome system (UPS).[12] Assess the relative contribution of autophagy versus the UPS in the clearance of your target aggregate.

Quantitative Data Summary

While specific quantitative data for this compound efficacy is limited in the public domain, the following table summarizes relevant data for the closely related compound, PBA-1105, which can be used as a benchmark.

CompoundTarget AggregateMetricValueCell/Animal Model
PBA-1105Mutant Tau (P301L)DC500.71 nMCellular Model
PBA-1105Mutant Tau (P301L)Dmax (24 hr)100 nMCellular Model
PBA-1105Tau AggregatesDose Range20-50 mg/kg (IP)Transgenic Mouse Model

Experimental Protocols

Protocol 1: p62 Oligomerization Assay

This protocol is adapted from methods used to assess p62 oligomerization in response to stimuli.[3]

Objective: To determine if this compound induces p62 oligomerization in cells.

Materials:

  • HeLa cells (or other relevant cell line)

  • This compound

  • Lysis Buffer (1% Triton X-100 in PBS with protease inhibitors)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-p62 antibody

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired time (e.g., 12-24 hours). Include a vehicle-treated control.

  • Wash cells with cold PBS and lyse with Lysis Buffer.

  • Centrifuge the lysates at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to separate the Triton X-100 soluble and insoluble fractions.

  • Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in SDS-PAGE sample buffer.

  • Analyze both fractions by SDS-PAGE and Western blotting using an anti-p62 antibody. An increase in p62 in the insoluble fraction is indicative of oligomerization.

Protocol 2: Quantification of Ubiquitin-Bound Aggregate Clearance

This protocol provides a general workflow for quantifying changes in insoluble, ubiquitinated proteins.[10]

Objective: To measure the reduction in insoluble ubiquitinated protein aggregates following this compound treatment.

Materials:

  • Cell line expressing the target aggregate

  • This compound

  • Fractionation buffers (e.g., RIPA buffer for soluble fraction, Urea buffer for insoluble fraction)

  • Anti-ubiquitin antibody

  • Anti-target protein antibody

  • Western blotting or ELISA reagents

Procedure:

  • Treat cells with the optimal concentration of this compound (determined from a dose-response curve) for a set time course (e.g., 24, 48, 72 hours).

  • Harvest cells and perform sequential extraction. First, lyse cells in a non-denaturing buffer (e.g., RIPA) to isolate the soluble protein fraction.

  • Centrifuge to pellet the insoluble material.

  • Extract the insoluble pellet with a strong denaturing buffer (e.g., 8M Urea buffer). This is the insoluble/aggregate fraction.

  • Quantify the total protein in both fractions.

  • Analyze equal amounts of protein from the insoluble fractions by Western blot.

  • Probe the blot with an antibody against the target protein and an antibody against ubiquitin to assess the levels of the ubiquitinated, aggregated target.

  • Quantify the band intensities to determine the percentage reduction in the insoluble target protein relative to the vehicle-treated control.

Visualizations

PBA_1105b_Mechanism cluster_0 This compound Action cluster_1 Autophagy Pathway PBA_1105b This compound p62_monomer p62 (Monomer) PBA_1105b->p62_monomer Binds & Induces p62_oligomer p62 Oligomerization p62_monomer->p62_oligomer Ub_Aggregates Ubiquitinated Aggregates p62_oligomer->Ub_Aggregates Binds to Sequestosome Sequestosome Formation p62_oligomer->Sequestosome Ub_Aggregates->Sequestosome Autophagosome Autophagosome Sequestosome->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Aggregate Clearance Lysosome->Degradation

Caption: Mechanism of action for this compound in mediating aggregate clearance.

Troubleshooting_Workflow Start Low Aggregate Clearance with this compound Dose Optimize Concentration (Dose-Response Curve) Start->Dose Uptake Verify Cellular Uptake & Target Engagement Dose->Uptake Still low Resolved Efficacy Improved Dose->Resolved Optimal dose found Cell_Line Characterize Cell Line (p62, Autophagy Flux) Uptake->Cell_Line Still low Uptake->Resolved Uptake confirmed Aggregate Assess Aggregate Properties (e.g., Ubiquitination) Cell_Line->Aggregate Still low Cell_Line->Resolved Pathway active Aggregate->Resolved Aggregate is a valid target

Caption: Troubleshooting workflow for low efficacy of this compound.

References

optimizing PBA-1105b concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the experimental concentration of PBA-1105b, an autophagy-targeting chimera (AUTOTAC), to ensure on-target efficacy while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an autophagy-targeting chimeric compound (AUTOTAC). It functions by inducing the self-oligomerization of the p62 protein, an autophagy receptor. This process enhances the autophagic flux of ubiquitin-bound protein aggregates, leading to their degradation.[1] this compound is a derivative of PBA-1105 with a longer polyethylene (B3416737) glycol (PEG) linker.

Q2: What are the potential off-target effects of this compound?

A2: The off-target profile of the AUTOTAC platform, including this compound, has not been fully characterized and requires further investigation. Due to the lipophilic nature of the current generation of autophagy-targeting ligands, there is a potential for off-target binding that needs to be experimentally determined for your specific model system.

Q3: What is a recommended starting concentration for in vitro experiments with this compound?

A3: For initial in vitro experiments, a broad concentration range is recommended to determine the optimal dose. Based on data from the related compound PBA-1105, which has a half-maximal degradation concentration (DC50) of 0.71 nM for mutant tau, a starting range of 0.1 nM to 10 µM is advisable.[2] It is crucial to perform a full dose-response curve to identify the optimal concentration and to be aware of potential "hook effects" at higher concentrations, where efficacy may decrease.[2]

Q4: What is the "hook effect" and how does it relate to this compound?

A4: The hook effect is a phenomenon observed with some bifunctional molecules where increasing the concentration beyond an optimal point leads to a decrease in the desired biological effect. For the related AUTOTAC PBA-1105, a hook effect was observed at concentrations above 100 nM in assays for autophagic degradation of mutant tau.[2] This is why a comprehensive dose-response analysis is critical to identify the optimal therapeutic window for this compound.

Troubleshooting Guide: Concentration Optimization and Off-Target Effects

This guide addresses common issues that may arise during the experimental use of this compound.

Observed Issue Potential Cause Recommended Action
High Cellular Toxicity at Expected Efficacious Doses Off-target effects or exaggerated on-target effects.1. Perform a Concentration-Response Analysis: Generate detailed dose-response curves for both on-target activity (e.g., p62 oligomerization, target protein degradation) and cytotoxicity (e.g., using a CellTiter-Glo® assay). A significant separation between the effective concentration (EC50) for the on-target effect and the toxic concentration (TC50) indicates a viable therapeutic window. 2. Conduct a Kinome Scan: To identify potential off-target kinase interactions, screen this compound against a broad panel of kinases. 3. Utilize Orthogonal Assays: Confirm on-target engagement at non-toxic concentrations using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.
Inconsistent Results Across Different Cell Lines Cell-line specific off-target effects or differences in the autophagy pathway.1. Characterize Cell Lines: Assess the basal autophagy levels and the expression of key autophagy-related proteins (e.g., p62, LC3) in each cell line. 2. Perform Cell Line-Specific Dose Responses: Determine the optimal concentration of this compound for each cell line independently.
Lack of Expected Phenotype Suboptimal concentration, compound instability, or inactive autophagy pathway.1. Verify Compound Integrity: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. 2. Confirm Autophagy Induction: Use a positive control for autophagy induction (e.g., rapamycin) to confirm that the autophagy machinery is functional in your cell model. 3. Measure Autophagic Flux: Directly measure the impact of this compound on the entire autophagy process, from autophagosome formation to lysosomal degradation.
Discrepancy Between Biochemical and Cellular Assays Poor cell permeability or rapid metabolism of the compound.1. Assess Cell Permeability: If possible, use analytical methods to determine the intracellular concentration of this compound. 2. Time-Course Experiments: Perform time-course studies to determine the optimal treatment duration for observing the desired effect.

Quantitative Data Summary

The following table summarizes key quantitative data for the related AUTOTAC compound, PBA-1105, which can serve as a reference for initial experimental design with this compound.

Parameter Value Context Source
DC50 (Half-Maximal Degradation Concentration) 0.71 nMDegradation of stably expressed mutant tau.[2]
Dmax (Maximum Degradation) 100 nMConcentration for maximum degradation of mutant tau at 24 hours.[2]
Hook Effect Observed > 100 nMDecreased degradation of mutant tau at higher concentrations.[2]

Experimental Protocols

Concentration-Response Analysis for On-Target Activity

Objective: To determine the optimal concentration range of this compound for inducing the degradation of a target protein.

Methodology:

  • Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Cell Treatment: Replace the culture medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blot Analysis: Perform Western blotting to detect the levels of the target protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Plot the percentage of target protein remaining against the log of the this compound concentration to determine the DC50.

Autophagic Flux Assay by Western Blot

Objective: To determine if this compound enhances autophagic flux.

Methodology:

  • Cell Treatment: Treat cells with this compound at the determined optimal concentration, in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the treatment period.

  • Control Groups: Include a vehicle control group and a group treated only with the lysosomal inhibitor.

  • Cell Lysis and Western Blot: Prepare cell lysates and perform Western blotting for LC3 and p62.

  • Data Analysis: An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. A decrease in p62 levels with this compound treatment, which is rescued by the lysosomal inhibitor, also indicates enhanced flux.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to a potential off-target protein in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a non-toxic concentration or with a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Analysis: Analyze the amount of the soluble potential off-target protein at each temperature by Western blot.

  • Data Interpretation: A shift in the melting curve of the protein to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

PBA_1105b_Mechanism_of_Action cluster_0 This compound Action cluster_1 Autophagy Pathway This compound This compound p62_inactive Inactive p62 This compound->p62_inactive Binds to p62_active Active p62 (Oligomerized) p62_inactive->p62_active Induces Self-Oligomerization Aggregates Ubiquitinated Protein Aggregates p62_active->Aggregates Sequesters Autophagosome Autophagosome Formation Aggregates->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Lysosome->Degradation

Caption: Mechanism of action of this compound in promoting autophagic degradation.

Off_Target_Troubleshooting_Workflow start Unexpected Phenotype (e.g., Toxicity) dose_response Perform Concentration- Response Analysis start->dose_response ec50_tc50 Determine On-Target EC50 and Cytotoxicity TC50 dose_response->ec50_tc50 therapeutic_window Acceptable Therapeutic Window? ec50_tc50->therapeutic_window optimize_conc Optimize Concentration therapeutic_window->optimize_conc Yes investigate_off_target Investigate Off-Target Effects therapeutic_window->investigate_off_target No cetsa CETSA / NanoBRET for Target Engagement investigate_off_target->cetsa kinome_scan Broad Kinase Profiling investigate_off_target->kinome_scan rescue_exp Rescue Experiment investigate_off_target->rescue_exp end Identify Off-Target cetsa->end kinome_scan->end rescue_exp->end

Caption: Workflow for troubleshooting unexpected off-target effects of this compound.

References

PBA-1105b stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PBA-1105b in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an autophagy-targeting chimeric compound (AUTOTAC). It is a longer PEGylated derivative of PBA-1105 and functions by inducing the self-oligomerization of p62, which enhances the autophagic flux of Ub-bound aggregates. While the direct signaling pathway of this compound is not explicitly detailed in available literature, a related compound, 4-phenylbutyric acid (PBA), has been shown to activate the Nrf2 signaling pathway, which is involved in cellular stress response.

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: Many small molecule inhibitors have low solubility in aqueous solutions like cell culture media.

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific medium being used.

  • Solvent Shock: A rapid change in the solvent environment when a concentrated stock solution (typically in DMSO) is diluted into the aqueous medium can cause the compound to precipitate.

  • Media Components: Interactions between this compound and components in the culture medium, such as salts and proteins, can decrease its solubility.

  • Temperature Changes: The solubility of some compounds can be lower at incubator temperatures (e.g., 37°C) compared to room temperature. Conversely, adding a cold stock solution to warm media can also induce precipitation.

  • pH Instability: Changes in the medium's pH, influenced by factors like CO2 levels, can affect the solubility of pH-sensitive compounds.

Q3: How can I determine the stability of this compound in my specific cell culture medium?

To determine the stability of this compound, you can perform a stability assay. This typically involves spiking the compound into your cell culture medium (including additives like FBS) at your highest and lowest intended concentrations. The medium is then "cultured" under your experimental conditions for a specific duration (e.g., 72 hours). Samples are collected at various time points and analyzed by methods such as LC-MS/MS or HPLC/UV to quantify the remaining amount of the parent compound and identify any potential breakdown products.

Q4: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules for in vitro experiments. It is crucial to use the lowest possible final concentration of DMSO in your experiments, typically not exceeding 0.5%, to avoid cellular toxicity.

Q5: Can the type of cell culture medium or the presence of serum affect this compound solubility?

Yes, both the medium formulation and serum content can significantly impact a compound's solubility. Different media, such as DMEM and RPMI-1640, have varying compositions of amino acids, salts, and vitamins that can interact with the compound. Serum proteins can also bind to small molecules, which may either help solubilize them or lead to precipitation.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to diagnosing and resolving precipitation issues with this compound in your cell culture experiments.

Step 1: Characterize the Precipitation

  • Visual Inspection: Observe the precipitate under a microscope. Is it crystalline, amorphous, or oily? Crystalline precipitates are more likely to be the compound itself.

  • Timing of Precipitation: Does the precipitate form immediately upon addition to the media, or does it

troubleshooting PBA-1105b insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting insolubility and other common issues encountered when working with the AUTOTAC (Autophagy-Targeting Chimera) compound, PBA-1105b.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PEGylated derivative of PBA-1105, an autophagy-targeting chimera (AUTOTAC).[1] It is designed to induce the degradation of specific target proteins through the cellular autophagy pathway. It functions by binding to the autophagy receptor protein p62/SQSTM1, inducing its self-oligomerization.[2] This process facilitates the recognition and engulfment of the target protein by autophagosomes, leading to its eventual degradation in lysosomes. This compound has been specifically described as a tool to target mutant desmin for degradation.

Q2: I am observing precipitation or insolubility when preparing my this compound stock solution. What should I do?

A2: Insolubility is a common issue with complex small molecules. Based on data for the closely related compound PBA-1105, this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. If you still observe precipitation, gentle warming and sonication can aid in dissolution. It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed water can affect solubility.

Q3: My this compound treatment is not showing any effect on my target protein levels. What are the possible reasons?

A3: There are several potential reasons for a lack of activity:

  • Inadequate Concentration: The effective concentration of this compound can be cell-type dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Incorrect Vehicle Control: Ensure you are using the same concentration of the vehicle (e.g., DMSO) in your control experiments as in your treated samples, as the vehicle itself can sometimes have cellular effects.

  • Cellular Permeability: While PEGylation generally improves bioavailability, the compound may have poor permeability in your specific cell model.

  • Target Protein Expression: Confirm that your cells express the target protein (e.g., mutant desmin) at a detectable level.

  • Autophagy Pathway Integrity: The cellular autophagy machinery must be functional for this compound to exert its effect. You can check the status of the autophagy pathway by monitoring key markers like LC3-II and p62.

Q4: How can I confirm that this compound is inducing autophagy in my cells?

A4: An increase in the conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. You can monitor this by Western Blot. Additionally, you can perform a p62 oligomerization assay to confirm that this compound is engaging its direct target. A successful assay will show a shift from monomeric p62 to higher molecular weight oligomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

IssuePossible CauseRecommended Solution
This compound Precipitation in Stock Solution Poor solubility in the chosen solvent.Prepare stock solutions in high-quality, anhydrous DMSO. Gentle warming (to 37°C) and sonication can be used to aid dissolution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Water contamination in the solvent.Use fresh, anhydrous DMSO for preparing stock solutions.
This compound Precipitation in Cell Culture Medium The final concentration of DMSO is too high, causing the compound to precipitate when diluted in aqueous media.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent toxicity.
The compound has limited solubility in aqueous solutions.Prepare working solutions by diluting the DMSO stock solution in pre-warmed cell culture medium with vigorous vortexing immediately before adding to the cells.
No or Low Target Protein Degradation Suboptimal concentration of this compound.Perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal working concentration for your cell line.
Insufficient incubation time.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
The target protein is not being ubiquitinated.While AUTOTACs can function independently of ubiquitination, for some targets, ubiquitination may enhance degradation. Confirm the ubiquitination status of your target protein.
Impaired autophagy flux in the cell line.Treat cells with a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) as positive and negative controls to assess the functionality of the autophagy pathway.
Inconsistent Results Between Experiments Variability in stock solution preparation.Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at -80°C to ensure consistency across experiments.
Differences in cell passage number or confluency.Use cells within a consistent range of passage numbers and ensure that cells are seeded at the same density for all experiments.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting of the compound and reagents.

Quantitative Data

Table 1: Solubility of PBA-1105 (a close analog of this compound)

SolventMaximum Solubility
DMSO100 mg/mL[3]

Note: this compound, being a PEGylated derivative, is expected to have similar or improved solubility characteristics.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized this compound:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Add the required volume of anhydrous DMSO to achieve a stock solution of 10-50 mM.

    • Gently vortex and, if necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term storage.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is below 0.5%. Mix thoroughly by vortexing before adding to the cells.

Protocol 2: In Vitro p62 Oligomerization Assay by Western Blot
  • Cell Lysis:

    • Plate and treat your cells with this compound at the desired concentrations for the appropriate time.

    • Wash the cells with ice-cold PBS and lyse them in a non-reducing lysis buffer (e.g., RIPA buffer without beta-mercaptoethanol or DTT) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add non-reducing Laemmli sample buffer to the lysates. Do not boil the samples , as this can disrupt non-covalent oligomers.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against p62.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the bands. Monomeric p62 will appear at its expected molecular weight, while oligomers will appear as higher molecular weight bands.

Visualizations

AUTOTAC_Mechanism cluster_0 This compound Action cluster_1 Selective Autophagy This compound This compound p62_monomer p62 (Monomer) This compound->p62_monomer Binds to p62_oligomer p62 (Oligomer) p62_monomer->p62_oligomer Induces Oligomerization mutant_desmin Mutant Desmin (Target Protein) p62_oligomer->mutant_desmin Binds to autophagosome Autophagosome mutant_desmin->autophagosome Sequestration autolysosome Autolysosome autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome degradation Degradation Products autolysosome->degradation Degradation

Caption: Mechanism of this compound-induced degradation of mutant desmin.

Troubleshooting_Workflow start Insolubility Issue with this compound check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_dmso Use fresh, anhydrous DMSO. check_solvent->use_dmso No sonicate Apply gentle warming (37°C) and sonication. check_solvent->sonicate Yes use_dmso->sonicate check_concentration Is the final DMSO concentration in media ≤ 0.5%? sonicate->check_concentration dilute_carefully Dilute stock in pre-warmed media with vortexing. check_concentration->dilute_carefully No soluble Soluble check_concentration->soluble Yes still_insoluble Persistent Insolubility dilute_carefully->still_insoluble contact_support Contact Technical Support still_insoluble->contact_support

Caption: Troubleshooting workflow for this compound insolubility issues.

References

inconsistent results with PBA-1105b treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PBA-1105b, an autophagy-targeting chimeric compound (AUTOTAC).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an autophagy-targeting chimeric compound (AUTOTAC). It is a PEGylated derivative of PBA-1105 designed to induce the self-oligomerization of the p62 protein. This process enhances the autophagic flux of ubiquitin-bound aggregates, effectively promoting their clearance.[1]

Q2: What are the primary applications for this compound?

A2: this compound is primarily used in research settings to study the autophagy pathway and its role in clearing protein aggregates. It can be a valuable tool for investigating diseases characterized by the accumulation of such aggregates, including neurodegenerative disorders.

Q3: What is the recommended solvent for reconstituting this compound?

A3: For optimal results, it is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as DMSO. The specific concentration for your stock solution should be determined based on your experimental needs, but a common starting point is 10 mM.

Q4: How should I store the reconstituted this compound solution?

A4: Aliquot the reconstituted this compound solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before each use, thaw an aliquot completely and gently vortex to ensure a homogenous solution.

Troubleshooting Guide

Inconsistent or No Observed Effect

One of the most common challenges in cell-based assays is variability in results. This guide provides a systematic approach to troubleshooting inconsistent outcomes with this compound treatment.

1. Compound Integrity and Handling

  • Question: How can I be sure the this compound is active?

  • Answer:

    • Proper Storage: Confirm that the compound has been stored correctly, both as a powder and after reconstitution, to prevent degradation.

    • Fresh Aliquots: Use a fresh aliquot of the compound for your experiment to rule out degradation from repeated freeze-thaw cycles.

    • Solubility: Ensure the compound is fully dissolved in the solvent before adding it to your cell culture media. Precipitates can lead to inaccurate dosing.

2. Cell Culture Conditions

  • Question: Could my cells be the source of the inconsistency?

  • Answer: Yes, the health and state of your cells are critical for reproducible results.

    • Cell Health: Regularly monitor your cells for signs of stress or contamination. Unhealthy cells may not respond appropriately to treatment.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.[2][3]

    • Cell Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Both sparse and overly confluent cultures can respond differently to treatments.

3. Experimental Protocol

  • Question: I've followed the protocol, but my results are still variable. What should I check?

  • Answer: Small variations in the experimental protocol can lead to significant differences in results.

    • Treatment Duration and Concentration: Verify that the concentration of this compound and the treatment duration are appropriate for your cell line and experimental goals. A dose-response and time-course experiment is highly recommended.

    • Assay Choice: Ensure the assay you are using is suitable for measuring changes in autophagic flux. Western blotting for LC3-II and p62 levels, or fluorescence microscopy of autophagosomes, are common methods.

    • Plate Selection: For plate-based assays, the choice of microplate can impact your results. Use white-walled plates for luminescence assays and black-walled, clear-bottom plates for fluorescence assays to minimize crosstalk and background.[3]

Experimental Protocols

Key Experiment: Monitoring Autophagic Flux by Western Blot

This protocol outlines a standard method for assessing changes in autophagic flux in response to this compound treatment by measuring the levels of key autophagy-related proteins.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.

Data Presentation

Table 1: Troubleshooting Checklist for Inconsistent this compound Results

Category Parameter to Check Recommended Action
Compound Storage ConditionsVerify storage at -20°C or -80°C.
ReconstitutionEnsure complete dissolution in an appropriate solvent.
AliquotingUse fresh aliquots to avoid freeze-thaw cycles.
Cell Culture Cell HealthVisually inspect for signs of stress or contamination.
Passage NumberMaintain cells within a low and consistent passage number.
Cell DensityOptimize seeding density for logarithmic growth.
Protocol ConcentrationPerform a dose-response curve to find the optimal concentration.
Treatment TimeConduct a time-course experiment to determine the ideal duration.
Assay ReadoutUse appropriate and validated methods to measure autophagic flux.

Visualizations

PBA_1105b_Mechanism cluster_cell Cell PBA_1105b This compound p62 p62 Monomers PBA_1105b->p62 Induces p62_oligomers p62 Oligomers p62->p62_oligomers Self-Oligomerization ub_aggregates Ubiquitinated Protein Aggregates p62_oligomers->ub_aggregates Binds to autophagosome Autophagosome ub_aggregates->autophagosome Sequestration autolysosome Autolysosome autophagosome->autolysosome Fuses with lysosome Lysosome lysosome->autolysosome degradation Degradation Products autolysosome->degradation Degradation

Caption: Mechanism of action of this compound in promoting autophagic clearance.

Troubleshooting_Workflow start Inconsistent Results with this compound check_compound 1. Verify Compound Integrity - Proper storage? - Fresh aliquot? - Fully dissolved? start->check_compound check_cells 2. Assess Cell Health - Healthy morphology? - Low passage number? - Optimal density? check_compound->check_cells Compound OK check_protocol 3. Review Experimental Protocol - Correct concentration? - Appropriate duration? - Validated assay? check_cells->check_protocol Cells Healthy analyze_data 4. Re-evaluate Data Analysis - Correct normalization? - Appropriate statistical tests? check_protocol->analyze_data Protocol Correct resolution Consistent Results analyze_data->resolution Analysis Validated

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: PBA-1105b and the Autophagy Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PBA-1105b, with a specific focus on its intended effects and potential unexpected outcomes on the autophagy pathway.

Overview of this compound Mechanism of Action

This compound is an Autophagy-Targeting Chimera (AUTOTAC), a bifunctional molecule designed to harness the cell's natural autophagy machinery for targeted protein degradation.[1][2][3] Its intended on-target effect is to induce the self-oligomerization of the autophagy receptor p62/SQSTM1, thereby enhancing the autophagic flux and clearance of specific ubiquitinated protein aggregates.[1][2] this compound is a derivative of PBA-1105 and is engineered to clear pathological protein aggregates, such as mutant desmin.[3]

PBA1105b_Mechanism cluster_workflow Intended this compound On-Target Mechanism pba This compound target Misfolded Protein (e.g., mutant Desmin) pba->target Binds p62_inactive p62 (Inactive) pba->p62_inactive p62_active p62 Oligomerization target->p62_active Co-aggregates p62_inactive->p62_active Induces Conformational Change lc3 LC3-II p62_active->lc3 LIR domain interacts with phagophore Phagophore autophagosome Autophagosome phagophore->autophagosome Matures into lc3->phagophore Recruited to lysosome Lysosome autophagosome->lysosome Fuses with autolysosome Autolysosome (Degradation) lysosome->autolysosome

Caption: Intended mechanism of this compound action.

Frequently Asked Questions (FAQs)

Q1: What is the expected, on-target effect of this compound on common autophagy markers?

A1: The intended effect of this compound is to increase autophagic flux.[1][2] Therefore, you should expect to see:

  • An increase in LC3-II levels: This indicates the formation of more autophagosomes. The conversion of the cytosolic form, LC3-I, to the lipidated, membrane-bound form, LC3-II, is a hallmark of autophagy induction.[4][5][6]

  • A decrease in p62/SQSTM1 levels: p62 is a cargo receptor that binds to ubiquitinated substrates and LC3-II, thereby being incorporated into the autophagosome and degraded.[7] A decrease in its levels signifies efficient autophagic clearance.[8][9]

Q2: I treated my cells with this compound and observed a significant increase in LC3-II, but p62 levels also increased or did not change. What does this indicate?

A2: This is a critical observation that may suggest an unexpected or off-target effect. While an increase in LC3-II points to an accumulation of autophagosomes, the concurrent stabilization of p62 suggests that the final degradation step is impaired. This phenomenon could be due to a blockage in the fusion of autophagosomes with lysosomes. To confirm this, you must perform an autophagic flux assay (see Protocol 2).

Q3: How can I be sure that the observed effects are specific to this compound and not an experimental artifact?

A3: Robust controls are essential for any autophagy experiment.[10]

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[10][11]

  • Positive Controls: Use a known autophagy inducer (e.g., Rapamycin (B549165), an mTOR inhibitor, or starvation) to confirm that your experimental system can respond as expected.[12]

  • Negative Controls: Use a known autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine, which block the degradation step) to understand the baseline autophagic flux in your system.[12][13]

  • Genetic Controls: For definitive validation, use cells with key autophagy genes like ATG5 or ATG7 knocked down or knocked out. An authentic autophagy-dependent process should be abrogated in these cells.[10]

Q4: What are the recommended working concentrations for this compound?

A4: Based on data for the parent compound PBA-1105, effective concentrations can be in the nanomolar to low micromolar range.[2] However, the optimal concentration is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal working concentration for your specific system.

Q5: My this compound solution precipitates when added to the cell culture medium. How can I resolve this?

A5: Compound insolubility can lead to inconsistent results. Here are some troubleshooting steps:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO or your chosen solvent is low (ideally ≤ 0.1%) and non-toxic to your cells.[11]

  • Pre-warm Media: Ensure both the cell culture medium and the diluted compound solution are at 37°C before mixing.[11]

  • Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution into the aqueous medium.

  • Gentle Dissolution: Briefly vortex or sonicate the stock solution to ensure it is fully dissolved before diluting. Avoid excessive heating.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected Increase in Both LC3-II and p62 Blockage of Autophagic Flux: The compound may be causing an off-target inhibition of autophagosome-lysosome fusion or lysosomal degradation.Perform an Autophagic Flux Assay: Treat cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. If this compound does not cause a further increase in LC3-II levels beyond that seen with the inhibitor alone, it suggests a blockage. (See Protocol 2).[5][13]
No Change in LC3-II or p62 Levels 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Cell Line Insensitivity: The cell line may lack the target protein or have a non-responsive autophagy pathway. 3. Compound Inactivity: The compound may have degraded.1. Perform a Dose-Response Curve: Test a wider range of concentrations. 2. Use a Positive Control: Treat cells with rapamycin or induce starvation to confirm pathway competence. 3. Verify Compound: Use a fresh aliquot of this compound.
High Background in LC3 Western Blot 1. Poor Antibody Specificity: The primary or secondary antibody may be cross-reacting. 2. Incorrect Gel Percentage: LC3-I and LC3-II are small proteins (16-18 kDa) and require higher percentage or gradient gels for good separation. 3. Sample Degradation: LC3 proteins can be sensitive to freeze-thaw cycles.1. Optimize Antibody Dilution & Blocking: Titrate the primary antibody and try different blocking buffers (e.g., 5% milk vs. 5% BSA). 2. Use a 15% or 4-20% Polyacrylamide Gel: This will improve the resolution between LC3-I and LC3-II.[4] 3. Prepare Fresh Lysates: Avoid repeated freeze-thaw cycles of your protein samples.
GFP-LC3 Forms Large Aggregates, Even in Controls Overexpression Artifact: Transient transfection and high expression of GFP-LC3 can lead to the formation of protein aggregates that are not true autophagosomes.[10][12]Use a Stable Cell Line: Employ a cell line that stably expresses GFP-LC3 at low, near-physiological levels. Validate with Endogenous Staining: Confirm results by performing immunofluorescence for the endogenous LC3 protein in non-transfected cells.

Data Presentation Tables

Table 1: Expected vs. Potentially Aberrant Effects of this compound on Autophagy Markers
Treatment Condition Marker Expected (On-Target) Outcome Potential Off-Target/Aberrant Outcome Interpretation
This compound LC3-II / LC3-I Ratio ↑↑ (Significant Increase)↑↑ (Significant Increase)Increased autophagosome formation.
p62/SQSTM1 Level ↓ (Decrease)↑ (Increase) or ↔ (No Change)Efficient flux vs. Blocked flux.
Positive Control (Rapamycin) LC3-II / LC3-I Ratio ↑ (Increase)-Confirms system is responsive.
p62/SQSTM1 Level ↓ (Decrease)-Confirms system is responsive.
Negative Control (Bafilomycin A1) LC3-II / LC3-I Ratio ↑↑↑ (Strong Increase)-Establishes maximal autophagosome accumulation.
p62/SQSTM1 Level ↑ (Increase)-Confirms blockage of degradation.
Table 2: Interpreting Autophagic Flux Assay Results
Condition 1: Control Condition 2: this compound Condition 3: Bafilomycin A1 (BafA1) Condition 4: this compound + BafA1 Conclusion
LC3-II Level: BaselineLC3-II Level:LC3-II Level: ↑↑LC3-II Level: ↑↑↑ (Further increase compared to BafA1 alone)This compound increases autophagic flux. The rate of autophagosome formation is increased.
LC3-II Level: BaselineLC3-II Level: ↑↑LC3-II Level: ↑↑LC3-II Level: ↑↑ (No significant change compared to BafA1 alone)This compound blocks autophagic flux. The compound induces autophagosome formation but inhibits their degradation, mimicking a lysosomal inhibitor.

Key Experimental Protocols & Workflows

Troubleshooting_Workflow cluster_workflow Workflow for Investigating Unexpected Autophagy Effects start Treat Cells with this compound (include vehicle & positive/negative controls) wb Perform Western Blot for LC3 and p62 start->wb decision Results Ambiguous? (e.g., LC3-II ↑ and p62 ↑) wb->decision flux_assay Perform Autophagic Flux Assay (with Bafilomycin A1 or Chloroquine) decision->flux_assay Yes conclusion_ok Conclude On-Target Effect (Increased Autophagic Flux) decision->conclusion_ok No (LC3-II ↑, p62 ↓) if_assay Confirm with Immunofluorescence (LC3 Puncta Quantification) flux_assay->if_assay genetic Validate with Genetic Controls (e.g., ATG5/7 Knockout/Knockdown) if_assay->genetic conclusion Draw Conclusion on On-Target vs. Off-Target Effect genetic->conclusion

Caption: Experimental workflow for troubleshooting this compound effects.

Protocol 1: Western Blotting for LC3 and p62/SQSTM1

This protocol is adapted from standard methodologies for detecting changes in LC3 lipidation and p62 degradation.[4][8][9][14]

  • Cell Treatment and Lysis:

    • Plate cells to achieve 70-80% confluency at the time of lysis.

    • Treat cells with desired concentrations of this compound, vehicle, and controls for the specified duration.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[14]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]

    • Load samples onto a 15% or 4-20% gradient polyacrylamide gel to ensure separation of LC3-I (16-18 kDa) and LC3-II (14-16 kDa).[4]

    • Perform electrophoresis.

    • Transfer proteins to a 0.2 µm PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with primary antibody against LC3 (e.g., 1:1000) and p62 (e.g., 1:1000) overnight at 4°C.[4][14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[4][14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL detection reagent and image the blot.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

Protocol 2: Autophagic Flux Assay by Western Blot

This assay distinguishes between an increase in autophagosome synthesis and a block in degradation.[5][13]

  • Experimental Setup: Prepare four sets of cell culture plates:

    • Group 1: Untreated (or Vehicle)

    • Group 2: this compound (at optimal concentration)

    • Group 3: Bafilomycin A1 (BafA1, e.g., 100 nM) or Chloroquine (CQ, e.g., 50 µM)

    • Group 4: this compound + BafA1 (or CQ)

  • Treatment:

    • Treat cells with this compound for the desired duration (e.g., 6 hours).

    • For Groups 3 and 4, add BafA1 or CQ for the final 2-4 hours of the experiment. The lysosomal inhibitor prevents the degradation of LC3-II that has accumulated in autolysosomes.

    • Note: The optimal concentration and duration for lysosomal inhibitors should be determined for each cell line to avoid toxicity.[5]

  • Analysis:

    • Harvest cell lysates and perform Western blotting for LC3 as described in Protocol 1.

    • Data Interpretation: Compare the LC3-II band intensity across the four groups. A significant increase in LC3-II in Group 4 compared to Group 3 indicates that this compound is actively increasing autophagic flux. If the LC3-II levels in Group 4 are similar to Group 3, it suggests this compound is blocking the pathway at the degradation step.

Protocol 3: Immunofluorescence Microscopy for LC3 Puncta

This method visualizes the formation of autophagosomes within the cell.[5][15]

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a 24-well plate.

    • Treat cells as described for the autophagic flux assay to distinguish induction from blockage.

  • Fixation and Permeabilization:

    • After treatment, wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[14]

    • Wash three times with PBS.

    • Permeabilize cells with a suitable buffer (e.g., 0.25% Triton X-100 in PBS or 50 µg/ml digitonin (B1670571) in PBS) for 5-10 minutes.[14][15]

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1-3% BSA in PBS for 1 hour at room temperature.[14][15]

    • Incubate with primary anti-LC3 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[14]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[14]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto microscope slides using a mounting medium containing DAPI to stain nuclei.

    • Image cells using a fluorescence or confocal microscope.

    • Data Analysis: Quantify the number of LC3 puncta (dots) per cell. An increase in the number of puncta indicates autophagosome accumulation. Compare results from treatments with and without lysosomal inhibitors to assess flux.

Autophagy Signaling Pathway Context

Potential off-target effects of this compound could involve unintended interactions with key regulators of the autophagy pathway, such as the mTOR and AMPK signaling cascades. The mTOR complex 1 (mTORC1) is a master negative regulator of autophagy, while AMPK is a key positive regulator.[16][17][18][19][20] An unexpected inhibition of mTOR or activation of AMPK by this compound could lead to a generalized, non-targeted induction of autophagy.

Autophagy_Pathway cluster_pathway Simplified Canonical Autophagy Pathway nutrients Growth Factors Amino Acids mTORC1 mTORC1 nutrients->mTORC1 Activates stress Cellular Stress (e.g., Starvation) AMPK AMPK stress->AMPK Activates ULK1 ULK1 Complex (Initiation) mTORC1->ULK1 Inhibits AMPK->ULK1 Activates Beclin1 Beclin-1/Vps34 Complex (Nucleation) ULK1->Beclin1 Activates Phagophore Phagophore (Elongation) Beclin1->Phagophore Initiates LC3_I LC3-I (Cytosolic) LC3_II LC3-II (Lipidated) LC3_I->LC3_II Conjugation to PE LC3_II->Phagophore Recruited to membrane Autophagosome Autophagosome Phagophore->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation & Recycling) Lysosome->Autolysosome

Caption: Key regulators of the canonical autophagy pathway.

References

Technical Support Center: PBA-1105b In Vitro Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro delivery of PBA-1105b, an autophagy-targeting chimera (AUTOTAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PEGylated derivative of the autophagy-targeting chimera (AUTOTAC), PBA-1105.[1][2] Its primary mechanism of action is to induce the self-oligomerization of the p62/SQSTM1 protein.[1][2] This process enhances the autophagic flux of ubiquitin-bound protein aggregates, facilitating their clearance.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: As this compound is a hydrophobic compound, it is recommended to dissolve it in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the solution is thoroughly mixed. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the recommended final concentration of this compound and the solvent in the cell culture medium?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. Based on data for the related compound PBA-1105, a starting concentration range of 0.1 µM to 10 µM is suggested. It is critical to keep the final concentration of the solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.1%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Q4: What is the "hook effect" and how can I avoid it with this compound?

A4: The "hook effect" is a phenomenon observed with some bifunctional molecules where at very high concentrations, the therapeutic effect decreases. This can be due to the formation of non-productive binary complexes instead of the desired ternary complex required for activity. For the related compound PBA-1105, a hook effect was observed at higher concentrations. To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for this compound. Start with low nanomolar concentrations and increase incrementally.

Troubleshooting Guides

Issue 1: Low or No Observed Activity of this compound
Potential Cause Troubleshooting Step
Improper Solubilization Ensure this compound is fully dissolved in the stock solution. Gentle warming or vortexing may be necessary. Prepare fresh dilutions from the stock solution for each experiment.
Suboptimal Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal working concentration for your specific cell line and assay.
Incorrect Incubation Time Optimize the incubation time. A typical starting point is 24 hours, but the effect may be observable earlier or require longer incubation depending on the cellular process being measured.
Cell Line Specificity The activity of this compound may vary between different cell lines. Confirm the expression of p62 in your cell line of interest.
Compound Degradation Store the stock solution properly at -20°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.
Issue 2: High Cell Death or Cytotoxicity
Potential Cause Troubleshooting Step
High Concentration of this compound Reduce the concentration of this compound. High concentrations may induce off-target effects or excessive autophagy leading to cell death.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle control to assess solvent toxicity.
Prolonged Incubation Decrease the incubation time. Continuous exposure to the compound may lead to cumulative toxicity.
Contamination Ensure aseptic techniques are followed during compound preparation and cell treatment to rule out contamination as a source of cell death.

Experimental Protocols

Protocol 1: In Vitro p62 Oligomerization Assay

This assay is designed to confirm the ability of this compound to induce the self-oligomerization of p62 in cells.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against p62

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed HEK293T cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the protein lysates on a non-reducing SDS-PAGE gel to visualize p62 oligomers.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-p62 antibody.

  • Develop the blot using a chemiluminescence substrate and image the results. An increase in high-molecular-weight bands for p62 indicates oligomerization.

Protocol 2: Autophagic Flux Assay by Western Blot

This protocol measures the effect of this compound on the degradation of autophagy markers LC3-II and p62.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer

  • SDS-PAGE gels and Western blot reagents

  • Primary antibodies against LC3B and p62

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in a 6-well plate and grow to the desired confluency.

  • Treat cells with this compound at the optimized concentration. Include a vehicle control.

  • In a parallel set of wells, co-treat the cells with this compound and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4-6 hours of incubation).

  • Lyse the cells and perform a Western blot as described in Protocol 1.

  • Probe the membrane with antibodies against LC3B and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in the absence of the inhibitor, and a further accumulation of LC3-II in the presence of the inhibitor, indicate an increase in autophagic flux.[3][4]

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on p62 Oligomerization and Cell Viability

This compound Conc. (µM)Relative p62 Oligomerization (fold change)Cell Viability (%)
0 (Vehicle)1.0100
0.011.598
0.13.295
15.892
104.5 (Hook Effect)75
1002.1 (Hook Effect)40

Table 2: Hypothetical Effect of this compound on Autophagic Flux Markers

TreatmentLC3-II / LC3-I Ratiop62 Level (relative to control)
Vehicle Control1.01.0
This compound (1 µM)2.50.6
Bafilomycin A13.01.5
This compound + Bafilomycin A15.51.8

Visualizations

PBA1105b_Mechanism PBA1105b This compound p62_monomer p62 (Monomer) PBA1105b->p62_monomer Binds p62_oligomer p62 (Oligomer) p62_monomer->p62_oligomer Induces Self-Oligomerization Aggregates Protein Aggregates p62_oligomer->Aggregates Sequesters Autophagosome Autophagosome Aggregates->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Lysosome->Degradation Degrades Contents

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Suboptimal this compound Activity? Start->Problem Check_Solubility Check Compound Solubility Problem->Check_Solubility Yes Check_Toxicity High Cytotoxicity? Problem->Check_Toxicity No Dose_Response Perform Dose-Response Check_Solubility->Dose_Response Optimize_Time Optimize Incubation Time Dose_Response->Optimize_Time Check_p62 Confirm p62 Expression Optimize_Time->Check_p62 Success Optimal Activity Check_p62->Success Reduce_Conc Lower this compound Concentration Check_Toxicity->Reduce_Conc Yes Check_Toxicity->Success No Reduce_Solvent Decrease Solvent % Reduce_Conc->Reduce_Solvent Reduce_Time Shorten Incubation Reduce_Solvent->Reduce_Time Reduce_Time->Success

Caption: Troubleshooting workflow for this compound experiments.

References

PBA-1105b degradation or metabolism in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PBA-1105b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the autophagy-targeting chimera (AUTOTAC), this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an autophagy-targeting chimeric compound (AUTOTAC). It is a longer PEGylated derivative of PBA-1105.[1] Its mechanism of action involves inducing the self-oligomerization of p62, an autophagy receptor protein. This process enhances the autophagic flux of ubiquitin-bound aggregates, leading to their degradation through the autophagy-lysosomal pathway.

Q2: What is the primary application of this compound?

A2: Based on information available for the related compound PBA-1105, this compound is likely designed to target and promote the degradation of misfolded and aggregated proteins, which are hallmarks of various neurodegenerative diseases. PBA-1105 has been shown to selectively bind to exposed hydrophobic regions of misfolded proteins, such as mutant tau, and facilitate their clearance.[2]

Q3: What are the expected degradation products of this compound in cells?

A3: Currently, there is no publicly available information detailing the specific metabolic byproducts of this compound degradation within cells. The compound's complex structure, featuring a PEGylated linker, suggests that its breakdown is likely a multi-step process involving enzymatic cleavage. To identify potential metabolites, researchers could employ techniques such as liquid chromatography-mass spectrometry (LC-MS) analysis of cell lysates or conditioned media from cells treated with this compound.

Q4: What is the in vitro half-life of this compound?

A4: The in vitro half-life of this compound in cell culture has not been specifically reported in the available literature. To determine its stability and half-life, a time-course experiment can be performed where the concentration of this compound in the cell culture supernatant and cell lysate is measured at various time points using LC-MS.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No or low degradation of the target protein observed. 1. Suboptimal concentration of this compound: The concentration may be too low for effective target engagement and degradation. 2. Incorrect treatment duration: The incubation time may be too short to observe significant degradation. 3. Low basal autophagy levels: The cell line used may have a low intrinsic rate of autophagy. 4. Cell line specific effects: The target protein may not be expressed or may be rapidly synthesized in the chosen cell line. 5. Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment.1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration. For the related compound PBA-1105, a DC50 of 0.71 nM was observed for mutant tau degradation.[2] 2. Conduct a time-course experiment: Measure target protein levels at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 3. Induce autophagy: Co-treat with a known autophagy inducer like rapamycin (B549165) or subject cells to starvation conditions (e.g., culture in EBSS) to enhance the autophagic flux. 4. Characterize your cell line: Confirm target protein expression via Western blot or qPCR. Consider using a different cell line if necessary. 5. Assess compound stability: Measure the concentration of this compound in the culture medium over time using LC-MS.
"Hook effect" observed at high concentrations. High concentrations of bifunctional molecules like AUTOTACs can lead to the formation of binary complexes (this compound with either the target or p62) instead of the productive ternary complex (target-PBA-1105b-p62), thus reducing degradation efficiency. A hook effect has been noted for PBA-1105 at concentrations above 100 nM.[2]Use this compound at concentrations below the threshold that induces the hook effect. The optimal concentration should be determined from the dose-response curve.
Increased LC3-II levels without a decrease in p62. This could indicate a blockage in the autophagy pathway at a late stage (i.e., impaired lysosomal degradation) rather than an induction of autophagic flux.Perform an LC3 turnover assay (autophagic flux assay) by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor would confirm an increase in autophagic flux.
Cell toxicity observed. High concentrations of this compound or the vehicle (e.g., DMSO) may be toxic to the cells.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound. Ensure the final concentration of the vehicle is not toxic to the cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Target Degradation (DC50)

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of this compound for a specific protein of interest.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity.

    • Calculate the percentage of protein degradation for each concentration relative to the vehicle control.

    • Plot the percentage of degradation against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Protocol 2: Autophagic Flux Assay (LC3 Turnover)

This assay is crucial to confirm that this compound enhances autophagic flux.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blotting reagents as described in Protocol 1

  • Primary antibody against LC3B

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate.

  • Treatment: Treat the cells with four conditions:

    • Vehicle control

    • This compound at the optimal concentration

    • Lysosomal inhibitor alone

    • This compound and the lysosomal inhibitor

  • Incubation: Incubate the cells for a suitable period (e.g., 4-6 hours for lysosomal inhibitor treatment).

  • Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in Protocol 1, using an anti-LC3B antibody.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and a loading control.

    • Normalize the LC3-II intensity to the loading control.

    • Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the co-treatment group (this compound + inhibitor) compared to the inhibitor-only group indicates an enhanced autophagic flux.

Visualizations

PBA_1105b_Mechanism cluster_0 This compound Action cluster_1 Autophagy Induction cluster_2 Degradation PBA_1105b This compound p62 p62 (monomer) PBA_1105b->p62 Binds to p62 Target Misfolded Protein (e.g., mutant Tau) PBA_1105b->Target Binds to Target p62_oligomer p62 Oligomerization p62->p62_oligomer Induces Target->p62_oligomer Sequestration Autophagosome Autophagosome Formation p62_oligomer->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Target Degradation Lysosome->Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow_DC50 start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein western_blot Western Blot for Target & Loading Control quantify_protein->western_blot analyze_data Densitometry Analysis western_blot->analyze_data calculate_dc50 Calculate DC50 analyze_data->calculate_dc50 end End calculate_dc50->end

Caption: Workflow for determining the DC50 of this compound.

References

Technical Support Center: PBA-1105b and p62 Level Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBA-1105b who may encounter unexpected changes in p62 levels during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on p62 levels?

This compound is an autophagy-targeting chimeric compound (AUTOTAC) designed to induce the self-oligomerization of p62, a key autophagy receptor.[1] This process is intended to enhance the sequestration of ubiquitinated cargo into autophagosomes, thereby increasing autophagic flux.[1] Consequently, the expected outcome of successful this compound treatment is a decrease in overall cellular p62 levels as it is degraded along with the cargo in autolysosomes.

Q2: We observed an increase in p62 levels after this compound treatment. Is this an expected outcome?

An increase in p62 levels following this compound treatment is an unexpected result and warrants further investigation. While this compound is designed to enhance autophagic flux, which should lead to p62 degradation, an accumulation of p62 could indicate a blockage in the autophagy pathway downstream of autophagosome formation. It could also suggest that the rate of p62 synthesis exceeds the rate of its degradation.

Q3: What are the potential causes for an unexpected increase in p62 levels with this compound treatment?

Several factors could contribute to an unanticipated increase in p62 levels:

  • Blocked Autophagic Flux: The most likely cause is a blockage in the later stages of autophagy, such as impaired autophagosome-lysosome fusion or reduced lysosomal degradation capacity. In this scenario, this compound would still promote p62 oligomerization and cargo sequestration into autophagosomes, but the autophagosomes would accumulate instead of being cleared, leading to an increase in the p62 signal.

  • Transcriptional Upregulation of p62/SQSTM1: Certain cellular stresses can lead to the transcriptional upregulation of the SQSTM1 gene, which encodes p62.[2][3][4] If this compound treatment induces a stress response in the experimental system, the increased synthesis of p62 could overwhelm the enhanced autophagic clearance, resulting in a net increase in p62 levels.

  • Experimental Artifacts: Technical issues with the experimental procedures, particularly Western blotting, can lead to misleading results. These can include inconsistent protein loading, inefficient antibody binding, or high background signal.

Q4: How can we troubleshoot an unexpected increase in p62 levels?

A systematic troubleshooting approach is recommended. The following workflow can help identify the root cause of the unexpected p62 accumulation.

troubleshooting_workflow start Unexpected Increase in p62 Levels Observed check_flux Assess Autophagic Flux (e.g., with lysosomal inhibitors) start->check_flux check_transcription Measure SQSTM1 mRNA Levels (qPCR) start->check_transcription review_protocol Review Experimental Protocols (Western Blot, Cell Culture) start->review_protocol flux_blocked Autophagic Flux is Blocked check_flux->flux_blocked p62 further accumulates transcription_up SQSTM1 Transcription is Upregulated check_transcription->transcription_up mRNA levels are elevated protocol_issue Experimental Artifact Identified review_protocol->protocol_issue Discrepancies found

Caption: Troubleshooting workflow for unexpected p62 level changes.

Troubleshooting Guides

Western Blotting for p62

High background is a common issue in Western blotting that can obscure results and lead to misinterpretation.

Problem: High Background on Western Blot

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST.
Primary Antibody Concentration Too High Titrate the primary antibody to the lowest concentration that provides a specific signal.
Secondary Antibody Non-specific Binding Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Inadequate Washing Increase the number and duration of washes. Use a buffer containing a detergent like 0.1% Tween-20.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer and antibody dilution buffers.
Interpreting Autophagic Flux

An increase in p62 can be indicative of either autophagy induction or blockage. A key experiment to differentiate between these possibilities is to measure p62 levels in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.

Hypothetical Data on p62 Levels with this compound and Bafilomycin A1

Treatment Relative p62 Levels (normalized to control) Interpretation
Control1.0Basal p62 level
This compound0.5Enhanced autophagic flux
Bafilomycin A12.5Blocked basal autophagic flux
This compound + Bafilomycin A14.0Enhanced autophagic flux with downstream blockage
Unexpected Result:
This compound1.8Potential blockage of autophagic flux
This compound + Bafilomycin A12.0Confirms blockage of autophagic flux

Experimental Protocols

Protocol 1: Western Blotting for p62
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p62 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Immunofluorescence for p62 Puncta
  • Cell Preparation:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound as required.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with primary antibody against p62 (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount coverslips on microscope slides with a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize cells using a fluorescence microscope.

    • Quantify the number and intensity of p62 puncta per cell using image analysis software.

Protocol 3: Quantitative PCR (qPCR) for SQSTM1
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for SQSTM1, and cDNA template.

    • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of SQSTM1 using the ΔΔCt method.[5]

Signaling Pathway and Experimental Workflow Diagrams

p62_autophagy_pathway cluster_autophagy Autophagy Pathway ub_cargo Ubiquitinated Cargo p62 p62 ub_cargo->p62 binds autophagosome Autophagosome p62->autophagosome sequesters into autolysosome Autolysosome autophagosome->autolysosome fuses with lysosome Lysosome lysosome->autolysosome degradation Degradation autolysosome->degradation PBA_1105b This compound PBA_1105b->p62 induces self-oligomerization experimental_workflow cluster_analysis Downstream Analysis start Cell Culture treatment Treatment with this compound (and controls) start->treatment western_blot Western Blot (p62, LC3, etc.) treatment->western_blot if_staining Immunofluorescence (p62 puncta) treatment->if_staining qpcr qPCR (SQSTM1 mRNA) treatment->qpcr

References

Technical Support Center: PBA-1105b and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PBA-1105b in cell viability assays. The aim is to address potential issues and ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an autophagy-targeting chimeric compound (AUTOTAC). Its primary mechanism of action is to induce the self-oligomerization of the p62/SQSTM1 protein.[1][2][3] This oligomerization enhances the formation of p62 bodies, which act as scaffolds to sequester ubiquitinated cargo, such as misfolded proteins, for degradation via the autophagy pathway.[4][5][6] By promoting the clearance of these aggregates, this compound effectively increases autophagic flux.[1][2]

Q2: Can this compound affect my cell viability assay results?

While direct interference of this compound with common cell viability assays has not been extensively documented, its mechanism of action—inducing autophagy—warrants careful consideration. Autophagy is a dynamic cellular process that can influence cell metabolism and survival, potentially leading to misleading results in certain assays.[7][8]

  • For metabolic assays (e.g., MTT, XTT, PrestoBlue): Autophagy can alter mitochondrial content through a process called mitophagy.[7][9] Since these assays measure mitochondrial reductase activity as an indicator of cell viability, a change in mitochondrial number or activity due to this compound-induced autophagy could be misinterpreted as a change in cell viability, even in the absence of cell death.[7]

  • For assays measuring cell number (e.g., Crystal Violet): Autophagy is primarily a pro-survival mechanism, but under certain conditions, it can be associated with cell death. Therefore, the observed effects in a crystal violet assay are likely to be a true reflection of changes in cell number, but it is crucial to confirm the mode of cell death.

Q3: I am observing a decrease in signal in my MTT assay after treatment with this compound, but my cells appear healthy under the microscope. What could be the reason?

This discrepancy could be due to the induction of mitophagy by this compound.[7] The reduction in mitochondrial content would lead to a decreased formazan (B1609692) production in the MTT assay, giving a false impression of reduced viability. It is recommended to use an orthogonal assay that is not based on mitochondrial activity, such as the crystal violet assay or a direct cell counting method (e.g., Trypan blue exclusion), to confirm the results.

Q4: How can I be sure that the effects I see are due to this compound's intended activity and not an artifact of the assay?

It is essential to include proper controls in your experimental design.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on cell viability.

  • Positive Control: Use a known cytotoxic compound to ensure the assay is performing as expected.

  • Orthogonal Assays: As mentioned, use a secondary viability assay based on a different principle to validate your primary findings.

  • Autophagy Markers: To confirm that this compound is inducing autophagy in your system, you can monitor autophagy markers such as the conversion of LC3-I to LC3-II by western blot or immunofluorescence.[9]

Troubleshooting Guides

MTT and other Tetrazolium-Based Assays

Issue 1: Decreased signal that may not correlate with cell death.

  • Potential Cause: this compound-induced autophagy is leading to mitophagy, reducing the number of metabolically active mitochondria available to reduce the tetrazolium salt.[7]

  • Troubleshooting Steps:

    • Confirm with a non-metabolic assay: Use the crystal violet assay or direct cell counting to assess cell number.

    • Assess mitochondrial content: Use a mitochondrial-specific dye (e.g., MitoTracker Green) and flow cytometry to determine if there is a change in mitochondrial mass following this compound treatment.

    • Perform a time-course experiment: A decrease in MTT signal preceding any observable signs of cell death may suggest a metabolic alteration rather than cytotoxicity.

Issue 2: High variability between replicate wells.

  • Potential Cause: Uneven cell seeding, or the compound is not fully solubilized.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to break up any clumps.

    • Optimize seeding density: Determine the optimal cell number for your specific cell line and experiment duration to ensure cells are in the exponential growth phase.

    • Check compound solubility: Ensure this compound is completely dissolved in the vehicle before adding it to the culture medium.

Parameter Recommendation
Cell Seeding Density 5,000 - 20,000 cells/well (96-well plate)
This compound Concentration Perform a dose-response curve
Incubation Time 24 - 72 hours
Wavelength 570 nm for formazan product
Crystal Violet Assay

Issue 1: Low signal or weak staining.

  • Potential Cause: Low cell numbers, cell detachment during washing steps, or insufficient staining.[10]

  • Troubleshooting Steps:

    • Increase initial seeding density: Ensure enough cells are present at the end of the experiment for robust staining.

    • Gentle washing: Use a multichannel pipette to add and remove washing solutions gently along the side of the wells to avoid dislodging cells.[11]

    • Optimize staining: Increase the concentration of the crystal violet solution or the staining duration.[12]

Issue 2: High background staining.

  • Potential Cause: Inadequate washing, or precipitation of the crystal violet stain.[12]

  • Troubleshooting Steps:

    • Thorough washing: Increase the number of washes after staining until the wash water is clear.[12]

    • Filter the staining solution: Use a 0.22 µm filter to remove any precipitate from the crystal violet solution before use.

Issue 3: Uneven staining across the well or plate.

  • Potential Cause: Uneven cell seeding, or incomplete coverage of the well with reagents.

  • Troubleshooting Steps:

    • Homogenize cell suspension: Ensure the cell suspension is well-mixed before and during plating.

    • Sufficient reagent volume: Use an adequate volume of fixative, stain, and solubilizer to cover the entire bottom of the well.

Parameter Recommendation
Fixation 100% Methanol (B129727) for 10-20 minutes
Staining Solution 0.1% - 0.5% (w/v) Crystal Violet
Staining Time 10 - 30 minutes at room temperature
Solubilization 10% Acetic Acid or 1% SDS
Wavelength 570 - 590 nm

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Crystal Violet Assay Protocol
  • Cell Seeding: Seed adherent cells in a multi-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with this compound and necessary controls.

  • Fixation: After the treatment period, gently wash the cells with PBS and then fix them with 100% methanol for 15 minutes at room temperature.[13]

  • Staining: Remove the methanol and add 0.5% crystal violet solution to each well, ensuring complete coverage. Incubate for 20 minutes at room temperature.[12]

  • Washing: Carefully wash the wells with water multiple times until all excess stain is removed.[12]

  • Solubilization: Air dry the plate and then add a solubilizing agent (e.g., 10% acetic acid) to each well.

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

Visualizations

PBA1105b_Signaling_Pathway cluster_0 This compound Mediated Autophagy PBA This compound p62_monomer p62 (monomer) PBA->p62_monomer induces p62_oligomer p62 Oligomerization p62_monomer->p62_oligomer p62_body p62 Body p62_oligomer->p62_body forms cargo Ubiquitinated Cargo cargo->p62_body autophagosome Autophagosome Formation p62_body->autophagosome recruits autolysosome Autolysosome autophagosome->autolysosome fuses with lysosome degradation Cargo Degradation autolysosome->degradation Troubleshooting_Workflow start Unexpected Cell Viability Assay Result check_assay Is the assay metabolism-based (e.g., MTT)? start->check_assay check_microscopy Perform Microscopy check_assay->check_microscopy Yes troubleshoot_protocol Troubleshoot Assay Protocol (e.g., washing, seeding) check_assay->troubleshoot_protocol No healthy_cells Cells appear healthy? check_microscopy->healthy_cells confirm_autophagy Confirm Autophagy (e.g., LC3-II) healthy_cells->confirm_autophagy Yes interpret_cytotoxicity Interpret as Cytotoxicity healthy_cells->interpret_cytotoxicity No orthogonal_assay Use Orthogonal Assay (e.g., Crystal Violet) confirm_autophagy->orthogonal_assay interpret_result Interpret as potential metabolic shift orthogonal_assay->interpret_result

References

variability in PBA-1105b effectiveness between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBA-1105b. The information provided aims to address potential issues, particularly concerning variability in effectiveness between different batches of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an autophagy-targeting chimeric compound (AUTOTAC). It is a longer PEGylated derivative of PBA-1105. Its primary mechanism of action is to induce the self-oligomerization of p62, a key autophagy receptor protein. This action enhances the autophagic flux of Ubiquitin-bound aggregates, facilitating their clearance from the cell.[1]

Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?

A2: Batch-to-batch variability is a known challenge in the production of complex chemical compounds.[2][3][4] Inconsistency in the effectiveness of this compound can stem from several factors, including:

  • Purity and Integrity of the Compound: Variations in the purity, concentration, or the presence of impurities in different batches.

  • Compound Stability and Storage: Degradation of the compound due to improper storage conditions (temperature, light exposure).

  • Experimental System Variability: Inherent biological variability in cell lines, passage number, cell density, and media components.[5][6]

  • Assay Protocol Execution: Minor deviations in experimental protocols, such as incubation times, reagent concentrations, and pipetting techniques.[6]

A systematic approach to troubleshooting is crucial to pinpoint the source of the variability.

Q3: How can we validate the activity of a new batch of this compound?

A3: It is highly recommended to perform a validation experiment for each new batch of this compound before its use in large-scale or critical experiments. A dose-response curve in a well-characterized cellular assay is a standard method for this purpose. This will allow you to determine the EC50 (half-maximal effective concentration) of the new batch and compare it to previous batches.

Troubleshooting Guide

Issue 1: Reduced or No Activity of a New this compound Batch

If a new batch of this compound shows significantly lower or no activity compared to previous batches, follow these troubleshooting steps:

Table 1: Troubleshooting Protocol for Reduced this compound Activity

Step Action Rationale Expected Outcome
1. Verify Compound Handling and Storage Confirm that the new batch was stored at the recommended temperature (-20°C) and protected from light. Ensure proper dissolution in a suitable solvent (e.g., DMSO) and that the stock solution was stored correctly.Improper storage can lead to compound degradation.The compound is confirmed to have been handled and stored correctly.
2. Perform a Dose-Response Experiment Conduct a dose-response experiment using a reliable positive control cell line and a well-established assay (e.g., p62 accumulation assay).To determine the EC50 of the new batch and compare it to the expected value or previous batches.A clear dose-dependent effect is observed, and the EC50 is within an acceptable range of previous batches.
3. Assess Cell Health and Culture Conditions Ensure that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[5][7] Verify that cell seeding density is consistent.Unhealthy cells or inconsistent cell culture conditions can significantly impact assay results.[6]Cells are healthy and growing as expected.
4. Review Assay Protocol Carefully review the experimental protocol for any deviations. Pay close attention to incubation times, reagent concentrations, and pipetting accuracy.Even minor variations in the protocol can lead to significant differences in results.The protocol was followed precisely.
5. Contact Technical Support If the issue persists after performing the above steps, contact the supplier's technical support with the batch number and a summary of your troubleshooting experiments.The supplier may have additional information about the specific batch or can initiate a quality control investigation.Resolution of the issue through supplier support.
Issue 2: Increased Variability in Experimental Replicates

High variability between technical or biological replicates can obscure the true effect of this compound.

Table 2: Troubleshooting Protocol for High Replicate Variability

Step Action Rationale Expected Outcome
1. Evaluate Pipetting Technique Ensure consistent and accurate pipetting, especially for serial dilutions and reagent additions. Use calibrated pipettes.Inaccurate pipetting is a common source of variability in cell-based assays.[6]Consistent results across replicate wells.
2. Check for Edge Effects in Multi-well Plates Be aware of potential "edge effects" in 96-well or 384-well plates, where wells on the periphery may behave differently due to evaporation. Consider not using the outer wells for critical experiments.To minimize variability caused by environmental factors affecting the outer wells.Reduced variability between wells.
3. Ensure Homogeneous Cell Seeding Ensure that cells are evenly suspended before seeding to avoid clumps and ensure a uniform cell monolayer.Non-uniform cell distribution leads to variable results.A consistent cell monolayer in all wells.
4. Optimize Assay Signal-to-Noise Ratio If using a plate reader, optimize settings such as gain, number of flashes, and read height to maximize the signal-to-noise ratio.[8]Suboptimal reader settings can increase measurement variability.A robust and reproducible assay signal.

Experimental Protocols

Protocol 1: Determination of this compound EC50 using a p62 Accumulation Assay

This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound by measuring the accumulation of p62 protein via Western blotting.

Materials:

  • Cell line known to respond to this compound (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • This compound (new and reference batches)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p62, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in complete cell culture medium. Include a vehicle control (DMSO).

  • Cell Treatment: Remove the medium from the cells and add the prepared this compound dilutions or vehicle control. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (anti-p62 and anti-GAPDH).

    • Incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p62 and GAPDH.

    • Normalize the p62 signal to the GAPDH signal for each sample.

    • Plot the normalized p62 levels against the log of the this compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 value.

Visualizations

PBA1105b_Mechanism_of_Action cluster_cell Cell PBA1105b This compound p62_monomer p62 (Monomer) PBA1105b->p62_monomer Induces p62_oligomer p62 (Oligomer) p62_monomer->p62_oligomer Self-oligomerization ub_aggregates Ubiquitinated Aggregates p62_oligomer->ub_aggregates Binds to autophagosome Autophagosome ub_aggregates->autophagosome Sequestration autolysosome Autolysosome (Degradation) ub_aggregates->autolysosome Delivery for Degradation lysosome Lysosome autophagosome->lysosome Fusion

Caption: Mechanism of action of this compound in inducing autophagy.

Troubleshooting_Workflow start Inconsistent this compound Activity check_compound 1. Verify Compound Storage & Handling start->check_compound run_drc 2. Perform Dose-Response Curve (EC50) check_compound->run_drc check_cells 3. Assess Cell Health & Culture Conditions run_drc->check_cells review_protocol 4. Review Assay Protocol check_cells->review_protocol contact_support 5. Contact Technical Support review_protocol->contact_support contact_support->start No issue_resolved Issue Resolved contact_support->issue_resolved Yes

Caption: Troubleshooting workflow for this compound batch variability.

References

Validation & Comparative

A Head-to-Head Comparison of PBA-1105b and PBA-1105 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two autophagy-targeting chimeras (AUTOTACs), PBA-1105b and PBA-1105. We present a detailed analysis of their performance in protein degradation, supported by experimental data and protocols.

PBA-1105 and its derivative, this compound, are novel chemical tools designed to eliminate misfolded proteins by hijacking the cell's own autophagy machinery. Both molecules are classified as AUTOTACs, which function by simultaneously binding to a target protein and the autophagy receptor p62, thereby inducing the degradation of the target protein. A key structural difference between the two is the presence of a significantly longer polyethylene (B3416737) glycol (PEG)-based linker in this compound.[1][2] This guide will delve into the functional implications of this structural variation, comparing their efficacy and mechanisms of action.

Performance in Protein Degradation: A Quantitative Comparison

Experimental data demonstrates that both PBA-1105 and this compound are highly potent in inducing the degradation of their respective target proteins. While both compounds have shown efficacy, they have been characterized against different misfolded protein targets.

CompoundTarget ProteinDC50 (nM)Dmax (24 hr, nM)Key Findings
PBA-1105 Mutant tau (P301L)0.71100Selectively degrades mutant tau with high potency.[3]
This compound Mutant desmin (L385P)Not explicitly quantifiedNot explicitly quantifiedConfirmed to induce degradation of mutant desmin, suggesting that the longer linker does not abolish activity.[4][5]

It is important to note that a direct comparison of DC50 values is challenging as the compounds were tested against different target proteins in the foundational study. However, the research indicates that AUTOTAC-mediated degradation is not critically dependent on linker length, suggesting that this compound possesses a potent degradation capability comparable to PBA-1105.[4]

Mechanism of Action: The AUTOTAC Signaling Pathway

PBA-1105 and this compound operate through the same fundamental mechanism. They act as a molecular bridge, connecting a misfolded protein to the p62 autophagy receptor. This induced proximity triggers the self-oligomerization of p62, a critical step in the formation of autophagosomes. The target protein, now sequestered within these p62 bodies, is engulfed by the autophagosome and subsequently degraded upon fusion with the lysosome.

AUTOTAC_Pathway AUTOTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 AUTOTAC-Mediated Complex Formation cluster_2 Autophagy Induction and Degradation Misfolded_Protein Misfolded Protein (e.g., Mutant Tau, Mutant Desmin) Ternary_Complex Ternary Complex (Misfolded Protein - AUTOTAC - p62) Misfolded_Protein->Ternary_Complex Binds to AUTOTAC PBA-1105 or this compound AUTOTAC->Ternary_Complex Bridges p62_monomer p62 (monomer) p62_monomer->Ternary_Complex Binds to p62_oligomerization p62 Self-Oligomerization Ternary_Complex->p62_oligomerization Induces Autophagosome Autophagosome Formation p62_oligomerization->Autophagosome Initiates Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Degradation Protein Degradation Autolysosome->Degradation Leads to

AUTOTAC Signaling Pathway

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols for the key assays are provided below.

In Vitro p62 Oligomerization Assay

This assay is crucial for confirming that the AUTOTAC compounds can induce the self-oligomerization of p62, a key step in their mechanism of action.

Methodology:

  • Cell Culture: HEK293T cells are cultured to 70-80% confluency.

  • Transfection: Cells are transfected with a plasmid expressing FLAG-tagged p62.

  • Treatment: After 24 hours, cells are treated with the desired concentrations of PBA-1105, this compound, or control compounds for another 24 hours.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing 1% Triton X-100.

  • Cross-linking: The cell lysates are subjected to cross-linking with glutaraldehyde (B144438) to stabilize protein oligomers.

  • Western Blot Analysis: The cross-linked lysates are then analyzed by Western blotting using an anti-FLAG antibody to detect p62 monomers and oligomers. An increase in high-molecular-weight p62 bands indicates oligomerization.

Western Blot Analysis for Protein Degradation

This is the primary method used to quantify the degradation of the target protein.

Methodology:

  • Cell Culture and Treatment: Cells expressing the target protein (e.g., SH-SY5Y cells expressing mutant tauP301L or cells expressing mutant desmin) are seeded in multi-well plates. The cells are then treated with varying concentrations of PBA-1105 or this compound for a specified period (e.g., 24 hours).

  • Cell Lysis: Following treatment, the cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading for the Western blot.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control to determine the extent of degradation.

Experimental_Workflow Protein Degradation Analysis Workflow Cell_Culture 1. Cell Culture (Expressing Target Protein) Treatment 2. Treatment (PBA-1105 or this compound) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to Membrane) SDS_PAGE->Transfer Immunoblot 7. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 8. Signal Detection & Quantification Immunoblot->Detection

Experimental Workflow

Conclusion

Both PBA-1105 and this compound are effective AUTOTACs for the targeted degradation of misfolded proteins. PBA-1105 has been shown to be highly potent in degrading mutant tau. While a direct quantitative comparison is not available from the initial studies, this compound has been confirmed to successfully degrade mutant desmin, indicating that its longer linker is well-tolerated and does not abrogate its activity. The choice between these two molecules may depend on the specific target protein and the desired pharmacokinetic properties, with the longer PEG linker of this compound potentially offering advantages in terms of solubility and in vivo half-life, which warrants further investigation. The experimental protocols provided herein offer a robust framework for researchers to independently evaluate and compare these and other protein degraders.

References

A Comparative Guide to AUTOTAC Compounds: Focus on PBA-1105b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Autophagy-Targeting Chimeric molecules (AUTOTACs). These bifunctional molecules offer a novel strategy to eliminate pathogenic proteins by hijacking the cellular autophagy pathway. This guide provides a comparative analysis of a prominent AUTOTAC compound, PBA-1105b, alongside other key AUTOTACs, supported by experimental data to inform researchers in their pursuit of novel therapeutics.

Introduction to AUTOTAC Technology

AUTOTACs are designed to induce the degradation of specific target proteins through the autophagy-lysosome system. Their mechanism of action involves the simultaneous binding of a target protein and the p62/SQSTM1 autophagy receptor. This ternary complex formation triggers the self-oligomerization of p62, initiating the formation of an autophagosome around the target protein, which is subsequently degraded upon fusion with a lysosome. This innovative approach has the potential to target proteins that have been historically challenging to address with conventional small molecule inhibitors.

Overview of Compared AUTOTAC Compounds

This guide focuses on the comparative performance of this compound against a selection of other AUTOTAC compounds, each with distinct target proteins and structural features.

  • This compound: A derivative of PBA-1105 featuring a significantly longer polyethylene (B3416737) glycol (PEG)-based linker. It is designed to target misfolded proteins for degradation.

  • PBA-1105: The parent compound of this compound, also targeting misfolded proteins, particularly aggregation-prone proteins like mutant tau.

  • Anle138b-F105: An AUTOTAC designed to target protein aggregates.

  • ATC-324: An AUTOTAC that targets the Androgen Receptor (AR), a key driver in prostate cancer.

  • Fumagilin-105: An AUTOTAC targeting Methionine Aminopeptidase (B13392206) 2 (MetAP2), a protein implicated in angiogenesis.

Performance Comparison

The efficacy of AUTOTAC compounds is primarily assessed by their ability to induce the degradation of their respective target proteins. Key performance indicators include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

AUTOTAC CompoundTarget ProteinCell LineDC50DmaxKey Findings
This compound Mutant Desmin (L385P)-Not explicitly reportedEffective degradation observedDemonstrates that a longer linker does not impede degradation activity.[1]
PBA-1105 Mutant Tau (P301L)SH-SY5Y0.71 nM>90% at 100 nMHighly potent in degrading aggregation-prone mutant tau.[2]
Mutant Desmin (L385P)-Not explicitly reportedEffective degradation observedEffective against another misfolded protein.[1]
Anle138b-F105 Mutant Desmin (L385P)-Not explicitly reportedEffective degradation observedShows efficacy in degrading misfolded protein aggregates.[1]
ATC-324 Androgen Receptor (AR)LNCaP2.05 µMNot explicitly reportedEffectively degrades both wild-type and mutant AR, as well as the AR-v7 splice variant.[3][4][5]
Fumagilin-105 MetAP2-Nanomolar concentrationsNot explicitly reportedEfficiently degrades its target protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanisms and experimental procedures discussed in this guide.

AUTOTAC_Mechanism cluster_0 Cellular Environment Target Target Protein AUTOTAC AUTOTAC (e.g., this compound) Target->AUTOTAC p62_active p62 Oligomerization & Activation AUTOTAC->p62_active Ternary Complex Formation p62 p62 Receptor (inactive) p62->AUTOTAC Autophagosome Autophagosome Formation p62_active->Autophagosome Recruits LC3 Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Target Protein Degradation Lysosome->Degradation Hydrolysis

Fig. 1: General mechanism of action for AUTOTAC compounds.

Western_Blot_Workflow start Cell Culture & Treatment with AUTOTAC lysis Cell Lysis start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein, LC3, p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

References

A Comparative Analysis: PBA-1105b-Mediated Autophagy vs. siRNA-Mediated Desmin Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular biology and therapeutic development, researchers employ diverse strategies to modulate protein expression and function. This guide provides a comparative overview of two distinct approaches: the application of PBA-1105b, an autophagy-targeting chimera, and the use of small interfering RNA (siRNA) for desmin gene knockdown. While both methodologies can influence cellular processes related to the intermediate filament protein desmin, they operate through fundamentally different mechanisms and serve distinct experimental and potentially therapeutic purposes.

This compound represents a novel strategy aimed at enhancing the clearance of protein aggregates. As a PEGylated derivative of PBA-1105, it functions as an autophagy-targeting chimeric compound (AUTOTAC).[1] Its mechanism involves inducing the self-oligomerization of p62, a key receptor in autophagy, thereby enhancing the autophagic flux of ubiquitin-bound protein aggregates.[1] This approach holds therapeutic promise for conditions characterized by the accumulation of misfolded proteins.

Conversely, siRNA-mediated knockdown of desmin is a powerful research tool used to investigate the functional consequences of reduced desmin expression. By introducing siRNA molecules complementary to desmin mRNA, researchers can trigger the degradation of the transcript, leading to a decrease in desmin protein synthesis. This method is instrumental in elucidating the role of desmin in cellular architecture, signaling, and disease pathogenesis.

This guide will delve into the available data for each approach, presenting quantitative findings in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to provide a clear and objective comparison for researchers, scientists, and drug development professionals.

Efficacy and Cellular Impact: A Quantitative Comparison

Direct comparative studies between this compound and siRNA knockdown of desmin are not currently available in the scientific literature. However, we can infer a comparison by examining the quantitative data from separate studies on analogous applications of these technologies.

This compound: Enhancing Clearance of Protein Aggregates

While specific data on this compound's efficacy on desmin aggregates is not published, the performance of its parent compound, PBA-1105, in clearing other protein aggregates, such as mutant tau, provides a valuable benchmark.

CompoundTarget AggregateEffective Concentration (DC50)Maximum Degradation (Dmax)Cell LineReference
PBA-1105Mutant Tau (P301L)0.71 nMNot SpecifiedHEK293T[2]

Note: Data for this compound is not publicly available. The data presented is for the parent compound PBA-1105.

siRNA: Quantifying the Impact of Desmin Knockdown

Studies utilizing siRNA to reduce desmin expression have quantified various cellular and physiological consequences.

Parameter% KnockdownEffectModel SystemReference
Desmin mRNA>90%Up-regulation of Ankrd1Human Airway Smooth Muscle Cells[3]
Desmin Protein~50%Altered muscle structure and functionZebrafish larvae[4]
Desmin ProteinNot specifiedDisrupted myofibril organizationDesmin knock-out mice[5]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the application of this compound and siRNA-mediated desmin knockdown.

Protocol 1: this compound Treatment for Aggregate Clearance (Hypothetical)

This protocol is a generalized procedure based on the known mechanism of AUTOTACs.

  • Cell Culture: Plate cells of interest (e.g., a cell line expressing mutant desmin) at a suitable density in a multi-well plate and culture overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the induction of autophagy and clearance of aggregates.

  • Analysis: Harvest the cells and lyse them for downstream analysis. Quantify the levels of desmin aggregates using techniques such as Western blotting, filter-trap assays, or immunofluorescence microscopy. Assess autophagy induction by monitoring markers like LC3-II conversion.

Protocol 2: siRNA-Mediated Knockdown of Desmin

This protocol is a standard procedure for transient gene knockdown in cultured cells.

  • siRNA Preparation: Resuspend lyophilized desmin-specific siRNA and a non-targeting control siRNA in RNase-free water to create stock solutions (e.g., 20 µM).

  • Cell Seeding: Seed the target cells in antibiotic-free medium one day prior to transfection to achieve 50-70% confluency on the day of transfection.

  • Transfection Complex Formation:

    • For each well, dilute the desmin siRNA or control siRNA in a serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the transfection complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Validation of Knockdown: Harvest the cells to assess the efficiency of desmin knockdown at both the mRNA (e.g., via qRT-PCR) and protein (e.g., via Western blotting) levels.

  • Phenotypic Analysis: Perform subsequent experiments to analyze the functional consequences of desmin knockdown.

Visualizing the Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the distinct mechanisms of action of this compound and siRNA.

PBA1105b_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular PBA1105b This compound p62 p62 PBA1105b->p62 Induces p62 oligomerization Ub_Aggregates Ubiquitinated Desmin Aggregates p62->Ub_Aggregates Binds to Autophagosome Autophagosome Ub_Aggregates->Autophagosome Engulfed by Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Products Lysosome->Degradation Degrades contents

Caption: Mechanism of this compound in promoting autophagic clearance of protein aggregates.

siRNA_Knockdown_Workflow siRNA Desmin siRNA Transfection Transfection into Cell siRNA->Transfection RISC RISC Loading Transfection->RISC mRNA Desmin mRNA RISC->mRNA Binds to Degradation mRNA Degradation mRNA->Degradation Cleavage Protein Desmin Protein (Reduced Synthesis) Degradation->Protein Phenotype Cellular Phenotype Protein->Phenotype

Caption: Workflow of siRNA-mediated knockdown of desmin expression.

Conclusion

This compound and siRNA-mediated desmin knockdown represent two powerful yet distinct technologies for modulating the desmin proteome. This compound, as an AUTOTAC, offers a potential therapeutic strategy for diseases characterized by desmin aggregation by enhancing their clearance. In contrast, siRNA technology provides an indispensable research tool for dissecting the fundamental roles of desmin in health and disease by reducing its expression. The choice between these methodologies is contingent on the specific research or therapeutic objective. For studying the loss-of-function consequences of desmin, siRNA is the appropriate tool. For exploring strategies to clear pre-existing desmin aggregates, compounds like this compound present a promising avenue. Future research, including direct comparative studies, will be invaluable in further delineating the relative efficacies and applications of these innovative approaches.

References

Validating PBA-1105b Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PBA-1105b's performance in cellular target engagement, supported by experimental data. It is designed to offer researchers a comprehensive understanding of the methodologies used to validate the mechanism of action for this autophagy-targeting chimeric (AUTOTAC) compound.

This compound is an innovative AUTOTAC designed to induce the self-oligomerization of the autophagy receptor p62. This action enhances the autophagic clearance of ubiquitinated protein aggregates, offering a promising strategy for therapeutic intervention in diseases characterized by proteotoxicity. This guide delves into the experimental evidence validating this compound's engagement with its direct target, p62, and compares its activity with related compounds.

Performance Comparison of this compound and Alternatives

The primary mechanism of this compound involves the induction of p62 oligomerization, a key step in the formation of autophagosomes for the degradation of cellular cargo. The following table summarizes the in-cell performance of this compound in comparison to its parent compound, PBA-1105, and a negative control, highlighting its efficiency in engaging its target, p62.

CompoundTargetAssayCell LineConcentrationResult: p62 Oligomerization
This compound p62In-cell oligomerizationHEK293T1 µMStrong Induction
PBA-1105 p62In-cell oligomerizationHEK293T1 µMInduction
YOK-1105 (Negative Control) p62In-cell oligomerizationHEK293T1 µMNo significant induction

Data synthesized from Ji et al., Nature Communications, 2022.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of related studies.

In-cell p62 Oligomerization Assay

This assay is crucial for demonstrating the direct engagement of this compound with p62, leading to its functional activation.

1. Cell Culture and Treatment:

  • HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Prior to treatment, the media was replaced with fresh DMEM.

  • Cells were treated with 1 µM of this compound, PBA-1105, or the negative control compound YOK-1105 for 4 hours.

2. Cell Lysis:

  • Following treatment, cells were washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells were lysed on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

  • The cell lysates were then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • The supernatant containing the soluble protein fraction was collected.

3. Western Blot Analysis:

  • Protein concentration in the lysates was determined using a BCA protein assay.

  • Equal amounts of protein (20-30 µg) were mixed with non-reducing Laemmli sample buffer. Note: The absence of a reducing agent is critical to preserve the oligomeric state of p62.

  • Samples were resolved on a 4-15% gradient SDS-PAGE gel.

  • Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was incubated with a primary antibody against p62 overnight at 4°C.

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The presence of higher molecular weight bands for p62 indicates oligomerization.

Co-Immunoprecipitation (Co-IP) of p62

This assay confirms the direct binding of this compound to the ZZ domain of p62.

1. Cell Transfection and Treatment:

  • HEK293T cells were transiently transfected with a plasmid expressing FLAG-tagged p62 using a suitable transfection reagent.

  • 24 hours post-transfection, cells were treated with this compound (1 µM) for 4 hours.

2. Immunoprecipitation:

  • Cells were lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).

  • The lysate was pre-cleared by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • The pre-cleared lysate was then incubated with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

  • The beads were washed three to five times with the lysis buffer.

3. Elution and Western Blot:

  • The bound proteins were eluted by boiling the beads in SDS-PAGE sample buffer.

  • The eluted proteins were then analyzed by Western blot as described above to detect p62. An increase in the amount of immunoprecipitated p62 in the presence of this compound indicates a direct interaction.

Visualizing the Mechanism of Action

To further elucidate the process of this compound-mediated target engagement and its downstream effects, the following diagrams illustrate the key signaling pathway and experimental workflow.

PBA1105b_Mechanism cluster_cell Cellular Environment PBA1105b This compound p62_monomer p62 (Monomer) PBA1105b->p62_monomer Binds to ZZ domain p62_oligomer p62 (Oligomer) p62_monomer->p62_oligomer Induces Oligomerization autophagosome Autophagosome p62_oligomer->autophagosome Sequestration cargo Ubiquitinated Cargo cargo->p62_oligomer Recruitment lysosome Lysosome autophagosome->lysosome Fusion degradation Degradation lysosome->degradation Cargo Degradation

Caption: this compound binds to the ZZ domain of monomeric p62, inducing its oligomerization.

Experimental_Workflow cluster_workflow Validation Workflow start HEK293T Cell Culture treatment Treatment with This compound / Controls start->treatment lysis Cell Lysis (Non-reducing conditions) treatment->lysis co_ip Co-Immunoprecipitation (FLAG-p62) treatment->co_ip sds_page SDS-PAGE & Western Blot lysis->sds_page analysis Analysis of p62 Oligomerization sds_page->analysis wb_coip Western Blot for p62 co_ip->wb_coip binding_confirmation Confirmation of Direct Binding wb_coip->binding_confirmation

Caption: Workflow for validating this compound's engagement with its target p62 in cells.

A Head-to-Head Comparison: PBA-1105b and Chaperone-Based Therapies for Proteinopathies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of tackling proteinopathies—diseases driven by the misfolding and aggregation of proteins—is a paramount concern. Two distinct therapeutic strategies have emerged as promising avenues: the novel autophagy-targeting chimera (AUTOTAC), PBA-1105b, and the broader class of chaperone-based therapies. This guide provides an objective comparison of their mechanisms, performance based on available experimental data, and the experimental protocols used to evaluate their efficacy.

Proteinopathies, including devastating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as other conditions like certain myopathies and lysosomal storage disorders, are characterized by the accumulation of toxic protein aggregates that disrupt cellular function and lead to cell death. The clearance of these aggregates is a key therapeutic goal. This compound and chaperone-based therapies approach this problem from different angles.

Mechanism of Action: A Tale of Two Strategies

This compound: Hijacking the Cellular Waste Disposal System

This compound is a member of a new class of drugs called AUTOTACs. It is a bifunctional molecule designed to directly engage the cell's primary recycling pathway, autophagy. Specifically, this compound acts as a bridge, linking a protein aggregate to the autophagy receptor p62. This interaction induces the self-oligomerization of p62, a critical step in the formation of the autophagosome, a double-membraned vesicle that engulfs cellular debris.[1] By enhancing the autophagic flux of ubiquitinated protein aggregates, this compound effectively marks them for destruction in the lysosome.[1] this compound is a longer, PEGylated derivative of the parent compound PBA-1105.[2]

AUTOTAC_Mechanism cluster_cytoplasm Cytoplasm Protein_Aggregate Protein Aggregate PBA_1105b This compound (AUTOTAC) p62_monomer p62 (monomer) p62_oligomer p62 (oligomer) Autophagosome_Formation Autophagosome Formation Lysosome Lysosome Degradation Degradation of Aggregate

Chaperone-Based Therapies: A Multifaceted Approach to Protein Folding

Chaperone-based therapies encompass a diverse group of molecules that aim to restore protein homeostasis (proteostasis) by assisting in the proper folding and stabilization of proteins. They can be broadly categorized into three main types:

  • Molecular Chaperones (e.g., Heat Shock Proteins - HSPs): These are naturally occurring proteins within the cell that are upregulated in response to cellular stress.[3] Therapies in this category often involve inducing the expression of endogenous chaperones, such as HSP70, which can refold misfolded proteins and prevent their aggregation.[4]

  • Pharmacological Chaperones: These are small molecules that specifically bind to and stabilize a particular mutant protein, facilitating its correct folding and trafficking.[2] A prime example is migalastat (B1676587), which is approved for the treatment of Fabry disease. It binds to and stabilizes mutant forms of the α-galactosidase A enzyme, allowing it to reach the lysosome and perform its function.[5][6]

  • Chemical Chaperones: These are small molecules that act more generally to improve the cellular environment for protein folding and reduce endoplasmic reticulum (ER) stress.[7] Sodium 4-phenylbutyrate (B1260699) (4-PBA), a compound related to the targeting moiety of PBA-1105, is an example of a chemical chaperone.[7]

Chaperone_Therapies cluster_molecular Molecular Chaperone Induction cluster_pharmacological Pharmacological Chaperone Stress Cellular Stress HSF1 HSF1 HSP_Gene HSP Gene HSP Heat Shock Protein (e.g., HSP70) Misfolded_Protein Misfolded Protein Refolded_Protein Correctly Folded Protein Mutant_Protein Unstable Mutant Protein (in ER) PC Pharmacological Chaperone Stabilized_Protein Stabilized Protein Lysosome_Targeting Trafficking to Lysosome

Performance Data: A Comparative Overview

Direct comparative studies between this compound and chaperone-based therapies for the same proteinopathy are not yet widely available in the public domain. However, by examining data from studies on individual agents, we can draw some initial comparisons.

Therapeutic AgentTarget Proteinopathy/ModelKey Efficacy MetricQuantitative DataReference
PBA-1105 (parent of this compound) Tauopathy (in vitro)Degradation of mutant tauDC50: 0.71 nM[1]
This compound DesminopathyTargetMutant desmin protein[8]
Migalastat Fabry Disease (Clinical Trial)Renal FunctionSimilar effect on renal function compared to ERT[9]
Cardiac FunctionSignificant decrease in left ventricular mass index (-6.6 g/m²)[9]
Arimoclomol (B1213184) Niemann-Pick Disease Type CApproval StatusApproved by the FDA[6]
Amyotrophic Lateral Sclerosis (ALS)Clinical Trial OutcomeFailed to show efficacy in a clinical trial[1]
HSP Induction (17-AAG) Traumatic Brain Injury (Mouse Model)NeuroprotectionDecreased hemorrhage volume and improved neurobehavioral outcomes[10]

Key Observations from the Data:

  • Potency: The parent compound of this compound, PBA-1105, demonstrates high potency in degrading mutant tau in vitro, with a half-maximal degradation concentration (DC50) in the nanomolar range.[1] This suggests a highly specific and efficient mechanism of action.

  • Clinical Validation: Pharmacological chaperones like migalastat have achieved clinical validation, demonstrating tangible benefits in patients with Fabry disease, particularly in improving cardiac parameters.[9] Arimoclomol, an HSP inducer, has also received regulatory approval for a specific lysosomal storage disorder, Niemann-Pick type C.[6]

  • Specificity vs. Broad Applicability: this compound and pharmacological chaperones are designed to be highly specific for their target protein aggregates or mutant proteins. In contrast, therapies that induce a general heat shock response may have broader, but potentially less targeted, effects.

  • Challenges: The clinical development of some chaperone-based therapies has faced challenges. For instance, arimoclomol did not demonstrate efficacy in a clinical trial for ALS, highlighting the complexities of translating preclinical findings to clinical success.[1]

Experimental Protocols: A Guide to Evaluation

The evaluation of both this compound and chaperone-based therapies relies on a set of key experimental protocols to assess their impact on protein aggregation and cellular function.

Assessing Protein Aggregation

1. Western Blotting for Insoluble Protein Aggregates:

  • Objective: To quantify the amount of insoluble protein aggregates in cell lysates or tissue homogenates.

  • Methodology:

    • Sample Preparation: Lyse cells or homogenize tissues in a buffer containing detergents (e.g., RIPA buffer) to solubilize proteins.

    • Centrifugation: Separate the soluble and insoluble fractions by high-speed centrifugation.

    • SDS-PAGE and Transfer: Resuspend the insoluble pellet in a strong solubilization buffer (e.g., containing urea (B33335) and SDS), run the samples on an SDS-polyacrylamide gel to separate proteins by size, and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Probe the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity using densitometry.

Western_Blot_Workflow Sample_Prep Sample Preparation Centrifugation Centrifugation Sample_Prep->Centrifugation SDS_PAGE SDS-PAGE Centrifugation->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection & Quantification Secondary_Ab->Detection

2. Filter Trap Assay:

  • Objective: To specifically capture and quantify large, detergent-insoluble protein aggregates.

  • Methodology:

    • Lysate Preparation: Prepare cell or tissue lysates in a buffer containing SDS.

    • Filtration: Pass the lysates through a cellulose (B213188) acetate (B1210297) membrane with a specific pore size (e.g., 0.2 µm) using a dot-blot or slot-blot apparatus. The large aggregates will be trapped on the membrane, while soluble proteins will pass through.

    • Washing: Wash the membrane to remove any non-specifically bound proteins.

    • Immunodetection: Probe the membrane with a specific primary antibody followed by a secondary antibody for detection and quantification, similar to a Western blot.

Assessing Mechanism of Action

1. p62 Oligomerization Assay (for AUTOTACs):

  • Objective: To determine if an AUTOTAC compound induces the oligomerization of the p62 autophagy receptor.

  • Methodology:

    • Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat them with the AUTOTAC compound.

    • Lysis and Cross-linking: Lyse the cells and use a chemical cross-linker to stabilize protein-protein interactions.

    • Western Blotting: Analyze the cell lysates by Western blotting using an anti-p62 antibody to detect the formation of higher molecular weight p62 oligomers.

2. HSF1 Activation Assay (for HSP Inducers):

  • Objective: To measure the activation of Heat Shock Factor 1 (HSF1), a key transcription factor for HSPs.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the HSP-inducing compound and prepare nuclear extracts.

    • Electrophoretic Mobility Shift Assay (EMSA): Incubate the nuclear extracts with a radiolabeled DNA probe containing the HSF1 binding site (Heat Shock Element - HSE).

    • Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Autoradiography: Visualize the shifted bands corresponding to the HSF1-HSE complex. An increase in the shifted band indicates HSF1 activation.

Conclusion: A Complementary Future for Proteinopathy Treatment

This compound and chaperone-based therapies represent two innovative and mechanistically distinct approaches to combatting proteinopathies. This compound's strategy of directly targeting protein aggregates for degradation via the autophagy pathway offers a highly specific and potent method for clearing existing pathology. Chaperone-based therapies, on the other hand, provide a broader arsenal (B13267) of tools, from stabilizing specific mutant proteins to bolstering the cell's natural protein folding and stress response machinery.

The choice between these strategies will likely depend on the specific proteinopathy, the nature of the protein aggregate, and the desired therapeutic outcome. In some cases, a highly targeted approach like this compound may be optimal. In others, a more systemic improvement of proteostasis through chaperone induction could be more beneficial. Furthermore, the potential for combination therapies, where an AUTOTAC is used to clear existing aggregates and a chaperone therapy is used to prevent the formation of new ones, presents an exciting avenue for future research. As more quantitative and comparative data becomes available, the path towards effective treatments for these devastating diseases will become clearer.

References

Assessing the Specificity of PBA-1105b for Mutant Desmin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of mutant desmin protein aggregates is a hallmark of desminopathies, a group of debilitating myopathies and cardiomyopathies. Targeted degradation of these toxic aggregates represents a promising therapeutic strategy. PBA-1105b, an Autophagy-Targeting Chimera (AUTOTAC), has emerged as a potential candidate for this purpose. This guide provides an objective comparison of methodologies to assess the specificity of this compound for mutant desmin, supported by experimental data principles and detailed protocols.

Introduction to this compound and AUTOTAC Technology

This compound is a bifunctional molecule built on the AUTOTAC platform. It consists of a ligand that binds to the target protein (in this case, aggregated mutant desmin) and another ligand that recruits the autophagy machinery. This dual-binding mechanism aims to specifically sequester the target protein into autophagosomes for lysosomal degradation. This compound is a derivative of 4-phenylbutyric acid (4-PBA), a chemical chaperone known to reduce desmin aggregate formation[1]. The AUTOTAC approach, however, offers a more targeted and potentially more efficient mechanism of aggregate removal compared to the general chaperone activity of 4-PBA.

Comparative Analysis of Specificity Assessment Methods

Assessing the specificity of this compound for mutant desmin over its wild-type counterpart and other cellular proteins is critical for its therapeutic development. The following table summarizes key experimental approaches, their principles, and the type of data they generate.

Experimental Approach Principle Data Generated Alternative/Complementary Methods
Co-Immunoprecipitation (Co-IP) Measures the in-situ interaction between this compound (or a tagged version) and desmin (wild-type vs. mutant) in a cellular context.- Western blot analysis of immunoprecipitated proteins showing the amount of desmin pulled down with this compound.- Proximity Ligation Assay (PLA)
Surface Plasmon Resonance (SPR) Quantifies the binding affinity and kinetics between purified this compound and purified wild-type and mutant desmin proteins in a cell-free system.- Association (Ka) and dissociation (Kd) constants, providing a quantitative measure of binding affinity.- Isothermal Titration Calorimetry (ITC)
Cellular Thermal Shift Assay (CETSA) Assesses target engagement by measuring the change in thermal stability of desmin upon this compound binding in cells or cell lysates.- A shift in the melting temperature of desmin in the presence of this compound indicates direct binding.- Drug Affinity Responsive Target Stability (DARTS)
Immunofluorescence Microscopy Visualizes the co-localization of this compound (or its effect on desmin aggregates) within cells expressing either wild-type or mutant desmin.- Fluorescent images showing the proximity of this compound to desmin aggregates and the reduction of these aggregates.- High-Content Imaging and Analysis
Quantitative Mass Spectrometry Identifies and quantifies the proteins that interact with a tagged version of this compound in an unbiased manner.- A list of interacting proteins and their relative abundance, revealing potential off-target effects.- Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) Protocol

Objective: To determine if this compound preferentially interacts with mutant desmin over wild-type desmin in a cellular model.

Methodology:

  • Cell Culture and Transfection: Culture cells (e.g., C2C12 myoblasts or HEK293T cells) and transfect them with plasmids expressing either wild-type human desmin or a specific desmin mutant (e.g., D399Y).

  • Treatment: Treat the transfected cells with this compound or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against a tag on this compound (if available) or a desmin antibody, coupled to magnetic or agarose (B213101) beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against desmin and other potential interacting partners.

Surface Plasmon Resonance (SPR) Protocol

Objective: To quantify the binding affinity of this compound for purified wild-type and mutant desmin.

Methodology:

  • Protein Purification: Express and purify recombinant wild-type and mutant desmin proteins.

  • Chip Immobilization: Covalently immobilize one of the purified desmin proteins onto an SPR sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor chip surface and measure the change in the refractive index, which is proportional to the mass of bound analyte.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

  • Comparative Analysis: Repeat the experiment with the other desmin variant to compare the binding affinities.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of this compound and the experimental workflow for assessing its specificity.

PBA1105b_Mechanism cluster_cell Cellular Environment PBA1105b This compound MutantDesmin Mutant Desmin Aggregate PBA1105b->MutantDesmin Binds to Aggregate p62 p62/SQSTM1 PBA1105b->p62 Recruits Autophagosome Autophagosome MutantDesmin->Autophagosome Engulfed p62->Autophagosome Mediates Sequestration Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Products Lysosome->Degradation Degrades Contents

Caption: Proposed mechanism of this compound-mediated degradation of mutant desmin aggregates.

Specificity_Workflow cluster_in_vitro In Vitro / Cell-Free cluster_in_cellulo In Cellulo cluster_data Data Analysis & Interpretation SPR Surface Plasmon Resonance (SPR) BindingAffinity Binding Affinity (KD) SPR->BindingAffinity ITC Isothermal Titration Calorimetry (ITC) ITC->BindingAffinity CoIP Co-Immunoprecipitation (Co-IP) CellularSpecificity Cellular Specificity CoIP->CellularSpecificity CETSA Cellular Thermal Shift Assay (CETSA) TargetEngagement Target Engagement CETSA->TargetEngagement Microscopy Immunofluorescence Microscopy Microscopy->CellularSpecificity MassSpec Quantitative Mass Spectrometry OffTarget Off-Target Effects MassSpec->OffTarget BindingAffinity->CellularSpecificity TargetEngagement->CellularSpecificity

Caption: Experimental workflow for assessing the specificity of this compound for mutant desmin.

Conclusion

The assessment of this compound's specificity for mutant desmin requires a multi-faceted approach, combining in vitro biophysical methods with in cellulo functional assays. While direct experimental data on this compound and mutant desmin is not yet widely published, the principles and protocols outlined in this guide provide a robust framework for its evaluation. By systematically applying these methodologies, researchers can gain a comprehensive understanding of this compound's therapeutic potential and its selectivity profile, paving the way for the development of novel treatments for desminopathies.

References

A Comparative Analysis of Autophagy Enhancers: PBA-1105b, Rapamycin, and SMER28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three distinct autophagy-enhancing compounds: PBA-1105b, Rapamycin (B549165), and SMER28. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs by offering a comprehensive overview of their mechanisms of action, available quantitative data, and detailed experimental protocols.

Introduction to Autophagy and its Enhancement

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Consequently, the development of small molecules that can enhance autophagy is a promising therapeutic strategy. This guide focuses on a novel autophagy-targeting chimera (AUTOTAC), this compound, and compares it with two well-established autophagy inducers, Rapamycin and SMER28.

Mechanisms of Action

The three compounds employ distinct strategies to enhance autophagic flux.

This compound: A Targeted Approach to Autophagy

This compound is an AUTOTAC, a bifunctional molecule designed to hijack the autophagy machinery for the targeted degradation of specific proteins.[1][2][3] It consists of a ligand that binds to the target protein and another ligand that binds to the autophagy receptor p62/SQSTM1.[1][2] This dual binding induces the self-oligomerization of p62, a crucial step in the formation of the autophagosome, and sequesters the target protein for degradation.[4][5][6] This targeted mechanism offers the potential for high specificity in clearing pathogenic protein aggregates.

Rapamycin: The mTOR-Dependent Pathway

Rapamycin is a well-characterized inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[7][8][9][10] By inhibiting mTORC1, Rapamycin mimics a state of cellular starvation, which is a potent natural inducer of autophagy.[7][8][9][10] This mTOR-dependent pathway is a major route for autophagy induction.

SMER28: An mTOR-Independent Enhancer

SMER28 (Small Molecule Enhancer of Rapamycin 28) was identified in a screen for compounds that enhance autophagy independently of the mTOR pathway.[11][12][13][14][15][16] While its precise molecular target is still under investigation, it is known to increase the number of autophagosomes and enhance the clearance of aggregate-prone proteins associated with neurodegenerative diseases.[11][12][13][14][15][16] Its mTOR-independent mechanism provides an alternative route to stimulate autophagy, which may be beneficial in contexts where the mTOR pathway is dysregulated.

Signaling Pathway Diagrams

PBA_1105b_Mechanism cluster_0 This compound Action This compound This compound Target Protein Target Protein This compound->Target Protein Binds p62 (inactive) p62 (inactive) This compound->p62 (inactive) Binds p62 (active, oligomerized) p62 (active, oligomerized) Target Protein->p62 (active, oligomerized) p62 (inactive)->p62 (active, oligomerized) Induces oligomerization Autophagosome Autophagosome p62 (active, oligomerized)->Autophagosome Recruits Lysosome Lysosome Autophagosome->Lysosome Fuses Autolysosome (Degradation) Autolysosome (Degradation) Lysosome->Autolysosome (Degradation) Rapamycin_Mechanism cluster_1 Rapamycin Action Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex Inhibits Autophagy Induction Autophagy Induction ULK1 Complex->Autophagy Induction Initiates SMER28_Mechanism cluster_2 SMER28 Action SMER28 SMER28 Unknown Target(s) Unknown Target(s) SMER28->Unknown Target(s) Autophagosome Formation Autophagosome Formation Unknown Target(s)->Autophagosome Formation Promotes Autophagic Flux Autophagic Flux Autophagosome Formation->Autophagic Flux Increases WB_Workflow A Cell Culture and Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blotting D->E F Antibody Incubation (LC3, p62, loading control) E->F G Detection and Imaging F->G H Densitometry and Analysis G->H mCherry_GFP_LC3_Workflow A Transfection/Transduction with mCherry-EGFP-LC3 B Cell Seeding and Treatment A->B C Fluorescence Microscopy or Flow Cytometry B->C D Image/Data Analysis C->D E Quantification of Autophagosomes (Yellow Puncta) and Autolysosomes (Red Puncta) D->E

References

Navigating the Cellular Landscape: A Comparative Guide to the Cross-Reactivity of PBA-1105b

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic and toxicological outcomes. This guide provides a comprehensive comparison of the known and potential cross-reactivity of PBA-1105b, an autophagy-targeting chimera (AUTOTAC), with other cellular proteins. Due to the limited availability of direct, large-scale cross-reactivity screening data for this compound in the public domain, this guide synthesizes information from studies on its constituent components and the broader AUTOTAC platform to provide a predictive overview of its selectivity.

This compound is a bifunctional molecule designed to induce the degradation of misfolded protein aggregates through the autophagy pathway. It achieves this by simultaneously binding to the autophagy receptor protein p62/SQSTM1 and exposed hydrophobic regions on target aggregates. This targeted degradation mechanism holds promise for the treatment of proteinopathies. However, the potential for off-target interactions that could lead to unforeseen biological effects necessitates a thorough evaluation of its cross-reactivity profile.

Inferred Cross-Reactivity Profile of this compound

The cross-reactivity of this compound can be inferred by examining the known interactions of its two primary functional components: the p62-binding ligand and the aggregate-binding "warhead," which is derived from 4-phenylbutyric acid (4-PBA).

Potential Off-Targets of the 4-PBA Warhead

4-PBA is a well-characterized chemical chaperone and histone deacetylase (HDAC) inhibitor.[1] Its ability to bind to exposed hydrophobic patches on misfolded proteins is harnessed in this compound. However, its other known interactions present potential off-targets.

Potential Off-Target Class Specific Examples Reported Effect of 4-PBA Implication for this compound
Histone Deacetylases (HDACs)Class I and IIb HDACsInhibitionPotential for epigenetic modifications and changes in gene expression.
Endoplasmic Reticulum (ER) ChaperonesGRP78/BiPAlleviation of ER stressMay influence cellular stress responses independently of autophagy.[2][3][4]
Peroxisome Proliferator-Activated Receptors (PPARs)PPARα, PPARγModulation of activityPotential effects on lipid metabolism and inflammation.[5]
GABA ReceptorsGABA-AModulation of activityPotential for neurological effects.

A proteomic study on human neuronal cells treated with 4-PBA did not reveal significant alterations in the overall cellular proteome, suggesting its primary role is in resolving ER stress rather than broadly altering protein expression.[2][3][6] However, another study on cystic fibrosis bronchial epithelial cells identified 85 differentially expressed proteins upon 4-PBA treatment, including chaperones, catalytic enzymes, and structural proteins.[7]

Selectivity of the p62-Binding Ligand

The autophagy-targeting ligand of this compound is designed to bind to the ZZ domain of p62. The primary publication on the AUTOTAC platform demonstrated that these ligands show selectivity for p62 over the structurally similar autophagy receptor NBR1.[8] This suggests a degree of specificity for the intended autophagy receptor. However, a comprehensive screen against other ZZ domain-containing proteins or a broader panel of cellular proteins has not been published.

Comparison with Alternative Approaches

Currently, there are no direct, publicly available cross-reactivity comparisons of this compound with other specific AUTOTAC molecules. The selectivity of AUTOTACs is a key area of ongoing research. The primary alternative approaches for targeted protein degradation include PROTACs (Proteolysis Targeting Chimeras) and molecular glues, which utilize the ubiquitin-proteasome system. The off-target effects of these modalities are also a significant consideration in their development.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, several proteome-wide techniques can be employed. The following are detailed methodologies for two common approaches.

KINOMEscan: Profiling Kinase Interactions

The KINOMEscan™ platform is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Experimental Protocol:

  • Compound Preparation: this compound is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. Kinases are tagged with DNA, allowing for quantification via qPCR.

  • Competition Assay:

    • A mixture of kinase-tagged phage, the test compound (this compound), and the immobilized ligand is prepared.

    • The reaction is allowed to reach equilibrium.

  • Quantification:

    • The amount of kinase bound to the immobilized ligand is determined by quantifying the associated DNA tag using qPCR.

    • A dissociation constant (Kd) is calculated by measuring the amount of kinase captured as a function of the this compound concentration. A lower Kd indicates a stronger interaction.

  • Data Analysis: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding of the test compound. Hits are identified as kinases that show significant binding at a specified concentration (e.g., >90% inhibition at 10 µM).

Proteome-Wide Thermal Shift Assay (CETSA/TPP)

This method assesses target engagement and off-target binding by measuring changes in the thermal stability of proteins upon ligand binding.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Human cell lines (e.g., HEK293T, SH-SY5Y) are cultured to ~80% confluency.

    • Cells are treated with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).

  • Cell Lysis and Heating:

    • Cells are harvested and lysed in a suitable buffer.

    • The cell lysates are divided into aliquots and heated to a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Separation of Soluble and Aggregated Proteins:

    • The heated lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

    • The supernatants containing the soluble protein fraction are collected.

  • Protein Digestion and Labeling (TMT-based Quantification):

    • Proteins in the soluble fractions are denatured, reduced, alkylated, and digested into peptides using trypsin.

    • Peptides from each temperature point and treatment condition are labeled with isobaric tandem mass tags (TMT), allowing for multiplexed analysis.

  • LC-MS/MS Analysis:

    • The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The relative abundance of each protein in the soluble fraction at each temperature is determined.

    • Melting curves are generated for thousands of proteins.

    • A significant shift in the melting temperature (Tm) of a protein in the presence of this compound compared to the control indicates a direct or indirect interaction.

Visualizing Pathways and Workflows

To better understand the context of this compound's action and the methods for its analysis, the following diagrams are provided.

AUTOTAC-Mediated Degradation Pathway cluster_0 Cellular Environment PBA_1105b This compound Misfolded_Protein Misfolded Protein Aggregate PBA_1105b->Misfolded_Protein Binds to hydrophobic patch p62 p62/SQSTM1 PBA_1105b->p62 Binds to ZZ domain Ternary_Complex Ternary Complex Misfolded_Protein->Ternary_Complex Forms Ternary Complex p62->Ternary_Complex Forms Ternary Complex Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fuses with Degradation Degradation Products Lysosome->Degradation Degrades Contents p62_Oligomerization p62 Oligomerization & Activation Ternary_Complex->p62_Oligomerization Induces p62_Oligomerization->Autophagosome Recruits

Caption: Mechanism of action for this compound in targeted protein degradation.

KINOMEscan Experimental Workflow Start Start Compound_Prep Prepare this compound (Test Compound) Start->Compound_Prep Assay_Mix Prepare Assay Mix: - Kinase-tagged Phage - Immobilized Ligand - Test Compound Compound_Prep->Assay_Mix Incubation Incubate to Reach Equilibrium Assay_Mix->Incubation qPCR Quantify Bound Kinase via qPCR Incubation->qPCR Data_Analysis Calculate Kd and % Inhibition qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for KINOMEscan cross-reactivity profiling.

Proteome-Wide Thermal Shift Assay Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Lysis Lyse Cells Cell_Treatment->Lysis Heating Heat Lysates to Different Temperatures Lysis->Heating Centrifugation Centrifuge to Pellet Aggregated Proteins Heating->Centrifugation Supernatant Collect Soluble Protein Fraction Centrifugation->Supernatant Digestion_Labeling Digest Proteins & Label with TMT Supernatant->Digestion_Labeling LC_MS LC-MS/MS Analysis Digestion_Labeling->LC_MS Data_Analysis Generate Melting Curves & Identify Tm Shifts LC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for proteome-wide thermal shift assay (CETSA/TPP).

Conclusion

While this compound represents a promising tool for targeted protein degradation via the autophagy-lysosome pathway, a comprehensive and direct assessment of its cross-reactivity with other cellular proteins is not yet publicly available. Based on the known pharmacology of its 4-PBA-derived warhead, potential off-target interactions with HDACs and ER chaperones should be considered in experimental design and data interpretation. The p62-binding component appears to have some selectivity over the related NBR1 protein. Rigorous experimental validation using techniques such as KINOMEscan and proteome-wide thermal shift assays is necessary to fully elucidate the selectivity profile of this compound and to advance its potential as a therapeutic agent. Researchers are encouraged to perform these or similar unbiased screens to confidently characterize the on- and off-target effects of this and other AUTOTAC molecules in their specific model systems.

References

Validating the p62-Dependent Mechanism of PBA-1105b: A Comparison in Wild-Type vs. p62 Knockout Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of PBA-1105b, an autophagy-targeting chimeric compound (AUTOTAC), in wild-type (WT) and p62/SQSTM1 knockout (KO) cells. The data presented herein supports the hypothesis that this compound's mechanism of action is critically dependent on the presence of the p62 protein, a key signaling hub and autophagy adaptor.[1][2]

This compound is designed to induce the self-oligomerization of p62, thereby enhancing the autophagic clearance of ubiquitinated protein aggregates.[3] To validate this proposed mechanism, a direct comparison of its activity in cells with and without p62 is essential. This guide offers a framework for such a validation study, including hypothetical yet plausible experimental data and detailed protocols.

Comparative Data Summary

The following tables summarize the expected quantitative outcomes from key experiments designed to test the p62-dependency of this compound.

Table 1: Effect of this compound on Autophagic Flux

Cell LineTreatmentLC3-II/LC3-I Ratio (Fold Change vs. WT Control)p62 Levels (Fold Change vs. WT Control)
Wild-Type (WT)Vehicle Control1.01.0
Wild-Type (WT)This compound (10 µM)4.50.3
p62 Knockout (KO)Vehicle Control1.1N/A
p62 Knockout (KO)This compound (10 µM)1.2N/A

N/A: Not Applicable

Table 2: Assessment of the Keap1-Nrf2 Pathway

Cell LineTreatmentNrf2 Nuclear Translocation (Fold Change vs. WT Control)HO-1 Expression (Fold Change vs. WT Control)
Wild-Type (WT)Vehicle Control1.01.0
Wild-Type (WT)This compound (10 µM)3.84.2
p62 Knockout (KO)Vehicle Control0.91.1
p62 Knockout (KO)This compound (10 µM)1.01.3

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound and the experimental approach to validate its p62-dependency.

PBA1105b_Mechanism cluster_drug Drug Action cluster_cell Cellular Response PBA This compound p62 p62/SQSTM1 PBA->p62 Induces oligomerization Ub_Aggregates Ubiquitinated Aggregates p62->Ub_Aggregates Binds to Autophagosome Autophagosome Formation p62->Autophagosome Recruits Keap1 Keap1 p62->Keap1 Sequesters Ub_Aggregates->Autophagosome Cargo for Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2->ARE Activates Experimental_Workflow start Start: Wild-Type Cell Line crispr CRISPR/Cas9-mediated p62 Knockout start->crispr wt_cells Wild-Type (WT) Cells start->wt_cells ko_cells p62 Knockout (KO) Cells crispr->ko_cells treatment Treat with this compound or Vehicle Control wt_cells->treatment ko_cells->treatment analysis Analysis treatment->analysis western Western Blot (LC3, p62, Nrf2, HO-1) analysis->western flux_assay Autophagy Flux Assay analysis->flux_assay imaging Immunofluorescence (Nrf2 localization) analysis->imaging

References

Evaluating the Therapeutic Potential of PBA-1105b in Desminopathy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Desminopathy is a debilitating inherited myopathy characterized by the intracellular accumulation of misfolded desmin protein aggregates, leading to progressive muscle weakness and cardiomyopathy. Currently, no cure exists, and treatment is primarily supportive. This guide provides a comparative analysis of a novel therapeutic candidate, PBA-1105b, against other potential therapeutic strategies, based on its unique mechanism of action and supported by existing experimental data from analogous compounds in desminopathy models.

Introduction to this compound

This compound is an autophagy-targeting chimeric compound (AUTOTAC) designed to specifically enhance the clearance of ubiquitinated protein aggregates. Its mechanism involves the induction of self-oligomerization of the p62/SQSTM1 autophagy receptor, a critical step in the recognition and engulfment of protein aggregates by autophagosomes.[1] By promoting p62 clustering, this compound is hypothesized to accelerate the autophagic flux and facilitate the degradation of toxic protein accumulations, such as those seen in desminopathy.

Comparative Analysis of Therapeutic Strategies

The primary therapeutic approaches for desminopathy currently under investigation revolve around mitigating the toxic effects of protein aggregation. This includes strategies to enhance the cell's natural protein clearance machinery, such as autophagy.

Mechanism of Action: this compound vs. Other Autophagy Inducers

This compound offers a targeted approach to autophagy enhancement. Unlike general autophagy inducers that may have broader cellular effects, this compound's action is centered on the p62-mediated selective autophagy pathway for ubiquitinated cargo. This specificity could potentially offer a better safety and efficacy profile.

Therapeutic AgentMechanism of ActionTarget Specificity
This compound (Hypothesized) Induces self-oligomerization of p62, enhancing recognition and clearance of ubiquitinated protein aggregates.High (p62-mediated selective autophagy)
PP242 mTOR inhibitor, leading to a general induction of autophagy.Low (Broad cellular effects)
Antioxidants (e.g., α-tocopherol) Reduce oxidative stress, which can indirectly alleviate protein aggregation.Indirect
Gene Therapy Aims to correct the underlying genetic defect in the DES gene.High (Gene-specific)

Quantitative Data Comparison in a Cellular Desminopathy Model

While direct experimental data for this compound in desminopathy models is not yet available, we can extrapolate its potential efficacy based on a foundational study by Cabet et al. (2015). This study utilized a C2C12 myoblast model expressing mutant desmin (D399Y) and quantified the reduction in desmin aggregates following treatment with various compounds.[2][3][4]

The following table presents the published data for the mTOR inhibitor PP242 and the antioxidant α-tocopherol, alongside a hypothetical projection for this compound, assuming a potent and specific induction of autophagy.

TreatmentConcentration% Reduction in Cells with Aggregates (Mean ± SD)p-value
Control (Untreated) -0%-
PP242 [2][3]10 µM47%< 0.05
α-tocopherol [2][3]100 µM~30%< 0.05
This compound (Hypothesized) 1 µM60% ± 5%< 0.01
This compound (Hypothesized) 10 µM75% ± 5%< 0.001

Note: The data for this compound is hypothetical and serves as a projection of potential efficacy based on its targeted mechanism. Experimental validation is required.

Experimental Protocols

To evaluate the therapeutic potential of this compound, a detailed experimental protocol, adapted from Cabet et al. (2015), is proposed.[2][3][4]

Cell Culture and Transfection
  • Cell Line: C2C12 myoblasts.

  • Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 humidified atmosphere.

  • Transfection: Cells are transiently transfected with a plasmid encoding a pathogenic mutant desmin, such as pEGFP-Desmin-D399Y, using a suitable transfection reagent.

Drug Treatment
  • Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or control vehicle.

Quantification of Desmin Aggregates
  • Immunofluorescence: After 24-48 hours of treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with an anti-desmin antibody and a fluorescent secondary antibody. Nuclei are counterstained with DAPI.

  • Microscopy and Analysis: Cells are imaged using a fluorescence microscope. The percentage of transfected cells (GFP-positive) exhibiting desmin aggregates is quantified in at least three independent experiments, with a minimum of 100 transfected cells counted per condition.

Autophagy Flux Assay
  • LC3-II Turnover: To confirm the induction of autophagy, cells are treated with this compound in the presence and absence of an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine).

  • Western Blotting: Cell lysates are subjected to SDS-PAGE and Western blotting using an anti-LC3 antibody. The ratio of lipidated LC3-II to non-lipidated LC3-I is determined to assess autophagic flux.

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental design, the following diagrams have been generated using Graphviz.

Desminopathy_Pathway cluster_0 Genetic Defect cluster_1 Cellular Pathology cluster_2 Clinical Manifestation DES Gene Mutation DES Gene Mutation Misfolded Desmin Protein Misfolded Desmin Protein DES Gene Mutation->Misfolded Desmin Protein Protein Aggregation Protein Aggregation Misfolded Desmin Protein->Protein Aggregation Impaired Proteostasis Impaired Proteostasis Protein Aggregation->Impaired Proteostasis Cellular Dysfunction Cellular Dysfunction Impaired Proteostasis->Cellular Dysfunction Muscle Weakness Muscle Weakness Cellular Dysfunction->Muscle Weakness Cardiomyopathy Cardiomyopathy Cellular Dysfunction->Cardiomyopathy

Caption: Pathogenesis of Desminopathy.

PBA1105b_Mechanism cluster_0 Therapeutic Intervention cluster_1 Cellular Response cluster_2 Therapeutic Outcome This compound This compound p62 Oligomerization p62 Oligomerization This compound->p62 Oligomerization Ubiquitinated Aggregate Recognition Ubiquitinated Aggregate Recognition p62 Oligomerization->Ubiquitinated Aggregate Recognition Autophagosome Formation Autophagosome Formation Ubiquitinated Aggregate Recognition->Autophagosome Formation Lysosomal Degradation Lysosomal Degradation Autophagosome Formation->Lysosomal Degradation Clearance of Desmin Aggregates Clearance of Desmin Aggregates Lysosomal Degradation->Clearance of Desmin Aggregates Restored Proteostasis Restored Proteostasis Clearance of Desmin Aggregates->Restored Proteostasis

Caption: Mechanism of Action of this compound.

Experimental_Workflow C2C12 Cell Culture C2C12 Cell Culture Transfection (mutant Desmin) Transfection (mutant Desmin) C2C12 Cell Culture->Transfection (mutant Desmin) Treatment (this compound) Treatment (this compound) Transfection (mutant Desmin)->Treatment (this compound) Immunofluorescence Staining Immunofluorescence Staining Treatment (this compound)->Immunofluorescence Staining Microscopy & Image Analysis Microscopy & Image Analysis Immunofluorescence Staining->Microscopy & Image Analysis Data Quantification Data Quantification Microscopy & Image Analysis->Data Quantification

Caption: Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

This compound represents a promising, mechanism-driven therapeutic candidate for desminopathy. Its targeted approach of enhancing p62-mediated autophagy for the clearance of protein aggregates offers a potential advantage over broader-acting compounds. The hypothetical data presented in this guide, based on the performance of other autophagy inducers, suggests that this compound could be a highly effective agent in reducing the pathological protein aggregation characteristic of desminopathy.

Further preclinical studies are imperative to validate these hypotheses. The experimental protocols outlined provide a clear roadmap for the in vitro evaluation of this compound. Subsequent studies in animal models of desminopathy will be crucial to assess its in vivo efficacy, safety, and pharmacokinetic profile, paving the way for potential clinical development.

References

Comparative Proteomics of PBA-1105b Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteomic effects of PBA-1105b, an AUTOTAC compound, with a classical autophagy inducer, Rapamycin. The data presented herein is a representative compilation based on established principles of autophagy and proteomics.

This compound is an autophagy-targeting chimeric compound (AUTOTAC) designed to induce the degradation of specific cellular targets by leveraging the autophagy-lysosome pathway. It functions by engaging the p62/SQSTM1 autophagy receptor, promoting its self-oligomerization and the subsequent sequestration of ubiquitinated protein aggregates into autophagosomes for degradation.[1][2] This targeted degradation mechanism presents a promising therapeutic strategy for diseases characterized by the accumulation of misfolded proteins.

This guide compares the hypothetical proteomic signature of cells treated with this compound to those treated with Rapamycin, a well-characterized mTOR inhibitor that induces non-selective autophagy, and a vehicle control. Understanding the distinct proteomic landscapes generated by these compounds is crucial for elucidating their mechanisms of action and identifying on- and off-target effects.

Quantitative Proteomic Data Summary

The following tables summarize the expected quantitative changes in key protein categories following treatment with this compound and Rapamycin compared to a vehicle control. The data is represented as hypothetical fold changes based on the known mechanisms of these compounds.

Table 1: Key Autophagy-Related Proteins

ProteinFunctionThis compound (Fold Change)Rapamycin (Fold Change)
p62/SQSTM1Autophagy receptor, cargo sequestration↓ 1.5-2.5↓ 1.2-1.8
LC3-IIAutophagosome marker↑ 2.0-3.0↑ 2.5-3.5
ATG5E3-like ligase in autophagy↑ 1.1-1.3↑ 1.2-1.5
ATG7E1-like activating enzyme in autophagy↑ 1.1-1.3↑ 1.2-1.5
Beclin-1Autophagy initiation↑ 1.2-1.4↑ 1.5-2.0
ULK1Autophagy initiation kinase↑ 1.3-1.7
LAMP1Lysosomal marker↑ 1.5-2.0↑ 1.8-2.5

Table 2: Hypothetical Downregulated Cargo Proteins

ProteinCellular RoleThis compound (Fold Change)Rapamycin (Fold Change)
Aggregated Tau (mutant)Neurotoxic protein aggregate↓ 2.0-4.0↓ 1.1-1.5
Ubiquitinated proteins (total)General cellular waste↓ 1.8-2.8↓ 1.5-2.2
Damaged Mitochondria Markers (e.g., PINK1)Mitophagy targets↓ 1.3-1.8↓ 1.2-1.6

Table 3: Differentially Regulated Signaling Pathways

PathwayKey ProteinsThis compound (Effect)Rapamycin (Effect)
mTOR SignalingmTOR, S6K, 4E-BP1No direct effectStrong Inhibition
NF-κB SignalingIκBα, RelAPotential modulationMinimal direct effect
Unfolded Protein Response (UPR)BiP, CHOPPotential modulationPotential modulation

Experimental Protocols

The following protocols describe the methodologies for a comparative proteomic analysis of cells treated with this compound and a suitable alternative.

Cell Culture and Treatment

Human neuroglioma (H4) or similar cells expressing a target aggregated protein (e.g., mutant Tau) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded and allowed to adhere for 24 hours. Subsequently, the media is replaced with fresh media containing either this compound (e.g., 100 nM), Rapamycin (e.g., 200 nM) as a positive control for autophagy induction, or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for 24-48 hours before harvesting.

Sample Preparation for Proteomics
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing 8 M urea, 1% SDS, and protease/phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Reduction, Alkylation, and Digestion: Proteins are reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.

  • Peptide Cleanup: Digested peptides are desalted using C18 spin columns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Peptides are separated by reverse-phase liquid chromatography on a C18 column with a gradient of acetonitrile. The eluting peptides are ionized by electrospray and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap). Data is acquired in a data-dependent acquisition (DDA) mode.

Data Analysis

Raw mass spectrometry data is processed using a software suite like MaxQuant. Peptide and protein identification is performed by searching against a human protein database. Label-free quantification (LFQ) is used to determine the relative abundance of proteins between different treatment groups. Statistical analysis is performed to identify significantly up- and down-regulated proteins.

Visualizations

Signaling Pathway of this compound Action

PBA1105b_Pathway cluster_cell Cellular Environment cluster_autophagy Autophagy Machinery PBA1105b This compound p62 p62/SQSTM1 (monomer) PBA1105b->p62 Binds to ZZ domain p62_oligomer p62 Oligomer p62->p62_oligomer Induces Oligomerization Agg_Protein Ubiquitinated Protein Aggregate Agg_Protein->p62_oligomer Sequestration Autophagosome Autophagosome p62_oligomer->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation

Caption: Mechanism of action for this compound in targeted protein degradation.

Experimental Workflow for Comparative Proteomics

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture & Treatment (this compound, Rapamycin, Vehicle) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Desalting Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Processing Data Processing (MaxQuant) LCMS->Data_Processing Stat_Analysis Statistical Analysis Data_Processing->Stat_Analysis Bioinformatics Bioinformatics & Pathway Analysis Stat_Analysis->Bioinformatics

References

Longer PEG Linker in PBA-1105b: An Assessment of its Impact on AUTOTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PBA-1105b, an autophagy-targeting chimera (AUTOTAC), and its shorter-linker counterpart, PBA-1105. We delve into the impact of the extended polyethylene (B3416737) glycol (PEG) linker on its mechanism of action and efficacy, presenting supporting experimental data and methodologies to inform future research and development in targeted protein degradation.

This compound is a derivative of the AUTOTAC PBA-1105, distinguished by a significantly longer PEG-based linker.[1][2] Both compounds are designed to induce the self-oligomerization of the autophagy receptor p62/SQSTM1 and enhance the autophagic clearance of ubiquitinated protein aggregates.[1][2][3] The core mechanism of these AUTOTACs involves a bifunctional design: one end binds to p62, while the other targets misfolded proteins, thereby facilitating their engulfment into autophagosomes for lysosomal degradation.[3][4]

Comparative Performance Analysis: The Role of the PEG Linker

While alterations in linker length can significantly impact the efficacy of bifunctional molecules like PROTACs and antibody-drug conjugates, studies on this compound suggest that its extended PEG linker does not substantially alter its degradative capability compared to PBA-1105. Research indicates that the degradative efficacy of this compound is similar to that of PBA-1105, suggesting that for this particular AUTOTAC scaffold and target, a longer linker does not impede its primary function.[5][6]

This observation is noteworthy, as linker composition and length are often critical parameters in optimizing the formation of a stable and productive ternary complex in related targeted protein degradation technologies.[5] The retained efficacy of this compound implies a degree of flexibility in the spatial arrangement between the p62 and the targeted cargo for effective autophagic recruitment.

Quantitative Data Summary

To facilitate a direct comparison, the following table summarizes the available performance data for PBA-1105 and its derivatives.

CompoundTargetDC50 (nM)Dmax, 24 hr (100 nM)Efficacy Notes
PBA-1105 Mutant Tau~0.71~100%Effectively clears tau aggregates in a dose-dependent manner.[3]
This compound Misfolded Protein AggregatesData not availableData not availableDegradative efficacy reported to be similar to PBA-1105.[5][6]
PBA-1106 Mutant Tau~1-10Not specifiedInduces autophagic degradation of mutant tau.[7]
Anle138b-F105 TauP301L~3Not specifiedDegrades tau aggregates with high efficacy.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for AUTOTAC-mediated autophagy and a general experimental workflow for assessing the efficacy of these compounds.

AUTOTAC_Signaling_Pathway AUTOTAC-Mediated Autophagy Signaling Pathway cluster_0 Cellular Environment AUTOTAC This compound p62 p62/SQSTM1 AUTOTAC->p62 Binds Misfolded_Protein Misfolded Protein Aggregates AUTOTAC->Misfolded_Protein Binds Autophagosome Autophagosome p62->Autophagosome Recruits via LC3 interaction Ubiquitin Ubiquitin Misfolded_Protein->Ubiquitin Ubiquitination Misfolded_Protein->Autophagosome Engulfment Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation Products Autolysosome->Degradation

AUTOTAC-mediated degradation pathway.

Experimental_Workflow Workflow for Assessing AUTOTAC Efficacy cluster_workflow Experimental Stages Compound_Treatment Cell Culture and Compound Treatment (e.g., this compound) p62_Oligomerization p62 Oligomerization Assay Compound_Treatment->p62_Oligomerization Autophagic_Flux Autophagic Flux Assay Compound_Treatment->Autophagic_Flux Target_Degradation Target Protein Degradation (Western Blot) Compound_Treatment->Target_Degradation Data_Analysis Data Analysis (DC50, Dmax) p62_Oligomerization->Data_Analysis Autophagic_Flux->Data_Analysis Target_Degradation->Data_Analysis

Assessing AUTOTAC efficacy workflow.

Experimental Protocols

p62 Oligomerization Assay

This assay is crucial to confirm the initial step of AUTOTAC's mechanism of action.

Methodology:

  • Cell Culture: Plate HEK293T cells and transfect with constructs for expressing tagged p62.

  • Compound Incubation: Treat the cells with varying concentrations of the AUTOTAC (e.g., this compound) for a specified duration.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer.

  • Immunoprecipitation and Western Blot: Perform immunoprecipitation for the tagged p62, followed by SDS-PAGE and Western blot analysis to detect oligomeric forms of p62.[4][8] An increase in higher molecular weight bands corresponding to p62 oligomers indicates a positive result.[4]

Autophagic Flux Assay

This assay measures the overall activity of the autophagy pathway.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or neuronal cell lines) and treat with the AUTOTAC in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

  • Western Blot for LC3-II: Analyze cell lysates by Western blotting to detect the levels of LC3-II, a marker for autophagosomes. An increase in LC3-II accumulation in the presence of the lysosomal inhibitor compared to treatment with the AUTOTAC alone indicates an increase in autophagic flux.[9][10][11]

  • Fluorescence Microscopy: Alternatively, cells can be transfected with a tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3). A change in the ratio of red to yellow puncta can be used to monitor the progression of autophagosomes to autolysosomes.[9][11]

Target Protein Degradation Assay

This assay directly measures the efficacy of the AUTOTAC in degrading the target protein.

Methodology:

  • Cell Line: Utilize a cell line that endogenously expresses or is engineered to express the target misfolded protein (e.g., mutant tau).[3]

  • Compound Treatment: Treat cells with a range of AUTOTAC concentrations for a set time course (e.g., 24 hours).

  • Western Blot Analysis: Perform Western blotting on cell lysates using an antibody specific to the target protein to quantify its levels.[3]

  • Data Analysis: Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) from the dose-response curve.[3]

Conclusion

The available evidence suggests that the longer PEG linker in this compound does not compromise its efficacy in promoting the autophagic degradation of misfolded proteins when compared to its shorter-linker precursor, PBA-1105. This finding has important implications for the design of future AUTOTACs, suggesting a degree of structural flexibility in this class of molecules. For researchers in the field, this compound and related compounds like PBA-1106 and Anle138b-F105 represent valuable tools for investigating the targeted degradation of aggregation-prone proteins implicated in a variety of diseases. Further quantitative studies are warranted to fully elucidate the structure-activity relationships of the linker in this and other AUTOTAC scaffolds.

References

Unlocking Synergistic Potential: PBA-1105b and the AUTOTAC Platform in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel therapeutic strategy centered on the autophagy-targeting chimera (AUTOTAC) platform, particularly the compound PBA-1105b, is generating significant interest within the scientific community. While direct clinical data on this compound in combination with other agents remains under investigation, preclinical evidence from the broader AUTOTAC platform reveals a promising potential for synergistic effects in cancer therapy. This guide provides a comparative analysis of the AUTOTAC platform in combination with other therapeutic agents, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound is a PEGylated derivative of PBA-1105, an AUTOTAC designed to induce the self-oligomerization of the p62 autophagy receptor. This action enhances the clearance of ubiquitinated protein aggregates, a hallmark of various pathologies, including cancer and neurodegenerative diseases. The therapeutic rationale for combining AUTOTACs with other agents lies in their unique mechanism of action, which can complement or enhance the efficacy of existing treatments.

Comparative Analysis of AUTOTAC Combination Therapies

While specific data for this compound is not yet publicly available, studies on other AUTOTAC molecules, such as ATC-324, provide a strong preclinical basis for their use in combination regimens. ATC-324, an AUTOTAC that targets the androgen receptor (AR), has demonstrated synergistic cytotoxicity when combined with the chemotherapeutic agent docetaxel (B913) and the ferroptosis inducer erastin (B1684096).

ATC-324 and Docetaxel in Prostate Cancer

Docetaxel is a standard-of-care chemotherapy for castration-resistant prostate cancer (CRPC). However, resistance often develops. The combination of ATC-324 and docetaxel has shown promise in overcoming this resistance in preclinical models.

Table 1: In Vitro Efficacy of Docetaxel in Prostate Cancer Cell Lines

Cell LineDescriptionDocetaxel IC50
22Rv1Human prostate carcinoma, androgen-sensitive1.26 nM - 4 nM[1][2][3]
DU145Human prostate carcinoma, androgen-insensitive15.17 nM - 16.17 nM[2][3]
PC3Human prostate carcinoma, androgen-insensitive7.21 nM[2][3]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Preliminary data suggests that the combination of ATC-324 and docetaxel exhibits synergistic cytotoxicity in 22Rv1 cells. This synergy may arise from the dual mechanism of targeting AR-driven survival pathways by ATC-324 and inducing mitotic catastrophe by docetaxel.

ATC-324 and Erastin in Cancer

Erastin is an experimental compound that induces ferroptosis, a form of iron-dependent programmed cell death. The combination of ATC-324 with erastin has shown synergistic effects in inducing cell death in various cancer cell lines. This suggests that targeting protein degradation through autophagy and inducing ferroptosis could be a powerful anti-cancer strategy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for assessing the synergistic effects of drug combinations.

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of single agents and their combination and to quantify the synergy.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., 22Rv1, DU145, PC3) in appropriate media and conditions.

  • Drug Treatment: Seed cells in 96-well plates and treat with a dilution series of each drug individually and in combination at fixed ratios.

  • Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using assays such as MTT or CellTiter-Glo.

  • Data Analysis: Calculate the IC50 for each drug. Determine the combination index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the observed synergistic effects.

Methodology:

  • Protein Extraction: Treat cells with the drugs of interest, lyse the cells, and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., AR, cleaved PARP, LC3) and corresponding secondary antibodies.

  • Detection: Visualize protein bands using an appropriate detection system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the rationale behind combination therapies.

AUTOTAC_Mechanism AUTOTAC Mechanism of Action cluster_0 AUTOTAC Molecule cluster_1 Cellular Components PBA1105b This compound p62 p62 (inactive) PBA1105b->p62 Binds and induces oligomerization Ub_Aggregates Ubiquitinated Aggregates p62->Ub_Aggregates Recruits Autophagosome Autophagosome Ub_Aggregates->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Products Lysosome->Degradation

Caption: Mechanism of this compound action.

Combination_Therapy_Workflow Combination Therapy Experimental Workflow start Start cell_culture Cell Culture start->cell_culture drug_treatment Single Agent & Combination Treatment cell_culture->drug_treatment viability_assay Cell Viability Assay drug_treatment->viability_assay western_blot Western Blot Analysis drug_treatment->western_blot synergy_analysis Synergy Analysis (CI Calculation) viability_assay->synergy_analysis data_interpretation Data Interpretation synergy_analysis->data_interpretation western_blot->data_interpretation end End data_interpretation->end

Caption: Workflow for synergy analysis.

Future Directions

The preliminary findings for the AUTOTAC platform in combination therapies are highly encouraging. Future research should focus on:

  • Investigating this compound in combination studies: As a priority, evaluating the synergistic potential of this compound with standard-of-care and novel therapeutic agents in relevant disease models.

  • Elucidating mechanisms of synergy: In-depth molecular studies to understand the precise mechanisms by which AUTOTACs synergize with other drugs.

  • In vivo validation: Translating the promising in vitro findings into well-designed animal models to assess efficacy and safety of combination therapies.

The AUTOTAC platform, exemplified by molecules like this compound and ATC-324, represents a novel and potentially powerful approach to cancer treatment. The exploration of combination therapies is a critical next step in unlocking the full therapeutic potential of this innovative technology.

References

A Comparative Analysis of PBA-1105b and Other Targeted Protein Degradation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of PBA-1105b, an AUTOphagy-TArgeting Chimera (AUTOTAC), against other leading targeted protein degradation (TPD) technologies. Designed for researchers, scientists, and drug development professionals, this document outlines the performance, mechanisms, and experimental protocols associated with these innovative therapeutic modalities.

Targeted protein degradation has emerged as a revolutionary strategy in drug discovery, offering the potential to eliminate disease-causing proteins that are often considered "undruggable" by traditional small-molecule inhibitors. This is achieved by hijacking the cell's natural protein disposal systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. This compound represents a novel approach within this field, leveraging the autophagy-lysosome pathway to selectively clear aggregation-prone mutant proteins.

Executive Summary of Comparative Performance

The landscape of TPD is diverse, with technologies broadly categorized by the cellular degradation machinery they employ. Proteolysis-targeting chimeras (PROTACs) and molecular glues utilize the UPS, while lysosome-targeting chimeras (LYTACs), autophagosome-tethering compounds (ATTECs), and AUTOTACs like this compound harness the lysosomal pathway.

This compound has been shown to induce the degradation of the aggregation-prone mutant desmin L385P, a protein implicated in desminopathies, in a concentration-dependent manner, while sparing the wild-type version of the protein.[1] While specific DC50 and Dmax values for this compound are detailed in supplementary materials of the primary research, data from closely related AUTOTACs demonstrate the high potency of this technology class. For instance, PBA-1105, a related compound, induces the degradation of mutant tau protein with a half-maximal degradation concentration (DC50) in the low nanomolar range (~1–10 nM).[1] Another AUTOTAC, Anle138b-F105, targets mutant tau for degradation with a DC50 of approximately 3 nM.[1]

In comparison, PROTACs have shown a wide range of potencies depending on the target protein and specific design. For example, some PROTACs targeting the androgen receptor (AR) have achieved DC50 values between 0.2-1 nM, while others targeting Bruton's tyrosine kinase (BTK) have DC50 values around 7.9 nM.[1] Degraders of the BET protein BRD4 have exhibited DC50 values from sub-nanomolar to the mid-micromolar range.[1]

Lysosomal targeting technologies other than AUTOTACs have also demonstrated potent degradation. Certain ATTECs have been shown to reduce mutant huntingtin (mHTT) protein levels at nanomolar concentrations in cellular models.[1] LYTACs, which target extracellular and membrane proteins, have been reported to achieve significant degradation, with one example showing over 70% reduction of the target protein EGFR.[1]

Data Presentation: Quantitative Performance of TPD Technologies

The following tables summarize the performance of this compound's technology class (AUTOTACs) and other major TPD platforms based on publicly available data.

AUTOTAC Technology Target Protein Degrader Cell Line DC50 Dmax Reference
This compoundMutant Desmin L385PThis compoundHEK293TData in Supp. Fig.Data in Supp. Fig.Ji et al., Nat. Commun. 2022
PBA-1105Mutant Tau (P301L)PBA-1105SH-SY5Y~1-10 nM>87.5%Ji et al., Nat. Commun. 2022
Anle138b-F105Mutant Tau (P301L)Anle138b-F105SH-SY5Y~3 nM>80%Ji et al., Nat. Commun. 2022
PHTPP-1304Estrogen Receptor β (ERβ)PHTPP-1304HEK299T~2 nM>95%Ji et al., Nat. Commun. 2022
VinclozolinM2-2204Androgen Receptor (AR)VinclozolinM2-2204LNCaP~200 nM>90%Ji et al., Nat. Commun. 2022
Other TPD Technologies Technology Class Target Protein Degrader Example DC50 Dmax Reference
PROTACProteasome-TargetingAndrogen Receptor (AR)ARD-2660.2-1 nMN/ABuhimschi et al., 2021
PROTACProteasome-TargetingBTK (C481S mutant)MT-802Low nanomolar>99%Buhimschi et al., 2021
PROTACProteasome-TargetingBRD4ARV-825<1 nM~100%Lu et al., 2015
PROTACProteasome-TargetingEGFR (mutant)Compound 336.51 nMN/ALi et al., 2021
LYTAC (GLTAC)Lysosome-TargetingPD-L1WP00.38 µM83%He et al., 2025
ATTECLysosome-TargetingmHTTAN275 nM (48h)34%Li et al., 2019
ATTECLysosome-TargetingPDEδ12c1.7 µM85%Bao et al., 2022
Molecular GlueProteasome-TargetingIKZF2PVTX-4050.7 nM91%MedChemExpress
Molecular GlueProteasome-TargetingGSPT1/2SJ69862.1 nM99%MedChemExpress

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of these technologies dictate their target scope and therapeutic potential.

This compound and AUTOTAC Technology: AUTOTACs are bifunctional molecules that recruit the autophagy receptor protein p62 to a target protein. This induced proximity triggers the self-oligomerization of p62, leading to the sequestration of the target protein into an autophagosome. The autophagosome then fuses with a lysosome, resulting in the degradation of its contents. This mechanism is particularly suited for degrading aggregated or misfolded proteins that are often resistant to the proteasome.

AUTOTAC_Mechanism cluster_cell Cell Cytoplasm cluster_autophagy Autophagy Machinery POI Target Protein (e.g., Mutant Desmin) PBA1105b This compound (AUTOTAC) PBA1105b->POI Binds Target p62 p62 Autophagy Receptor PBA1105b->p62 Autophagosome Autophagosome p62->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Autolysosome->Degradation Degradation

Caption: Mechanism of this compound (AUTOTAC) mediated protein degradation.

PROTAC Technology: PROTACs are heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the poly-ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cell Cytoplasm cluster_ternary Ternary Complex POI Target Protein Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC PROTAC->POI Binds Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 E3_Ligase->POI Ubiquitination Ub Ubiquitin Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC mediated protein degradation.

LYTAC Technology: LYTACs target extracellular and membrane-bound proteins for lysosomal degradation. They are bifunctional molecules that bind to both a cell-surface lysosome-shuttling receptor and the target protein. This complex is then internalized via endocytosis and trafficked to the lysosome for degradation.

LYTAC_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space POI Extracellular/ Membrane Protein LYTAC LYTAC LYTAC->POI Binds Target Receptor Lysosome-Targeting Receptor LYTAC->Receptor Binds Receptor Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Degradation Lysosome->Degradation Degradation Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_primary_screening Primary Screening cluster_secondary_validation Mechanism of Action Validation cluster_tertiary_profiling Selectivity & In Vivo Efficacy synthesis Synthesize Degrader (e.g., this compound) western_blot Assess Protein Degradation (Western Blot) synthesis->western_blot viability_assay Assess Cell Viability (e.g., CellTiter-Glo) synthesis->viability_assay ternary_complex Confirm Ternary Complex Formation (Co-IP/FRET) western_blot->ternary_complex ubiquitination Verify Target Ubiquitination (for UPS-based degraders) western_blot->ubiquitination autophagy_flux Measure Autophagy Flux (for lysosomal degraders) western_blot->autophagy_flux proteomics Assess Selectivity (Mass Spectrometry) viability_assay->proteomics ternary_complex->proteomics ubiquitination->proteomics autophagy_flux->proteomics in_vivo In Vivo Model Testing (Xenografts, etc.) proteomics->in_vivo candidate Lead Candidate in_vivo->candidate

References

Safety Operating Guide

Essential Safety and Handling Guidance for PBA-1105b

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the safe handling of a research chemical with unknown specific hazards. A specific Safety Data Sheet (SDS) for PBA-1105b was not publicly available at the time of this writing. It is imperative to obtain the official SDS from the supplier for definitive safety information before handling this compound. The following recommendations are based on standard laboratory safety protocols for handling novel chemical entities.

Researchers and drug development professionals must exercise caution when handling new chemical compounds such as this compound, an autophagy-targeting chimeric compound (AUTOTAC).[1] Given that the full toxicological profile may not be known, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to ensure personnel safety.

Personal Protective Equipment (PPE)

A comprehensive PPE program is crucial for minimizing exposure to potentially hazardous substances.[2] The selection of appropriate PPE should be based on a thorough hazard assessment for each specific procedure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPE
Receiving and Unpacking - Nitrile gloves- Safety glasses
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Lab coat- Safety goggles or face shield- Fume hood or ventilated balance enclosure
Solution Preparation - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Fume hood
Use in Experiments (Cell Culture, etc.) - Nitrile gloves- Lab coat- Safety glasses- Biosafety cabinet (if applicable)
Waste Disposal - Nitrile gloves- Lab coat- Chemical splash goggles

Operational Plan for Handling this compound

A clear and structured operational plan is critical for the safe and efficient use of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (nitrile gloves and safety glasses) when unpacking.

  • Verify that the container is properly labeled and sealed.

  • Store this compound at -20°C as recommended.[1]

  • Keep the compound in a designated, clearly labeled, and secure location away from incompatible materials.

2. Preparation of Stock Solutions:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use a ventilated balance enclosure or a fume hood when weighing the solid compound.

  • Wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Prepare solutions by slowly adding the solvent to the solid to avoid dust generation.

  • Ensure all containers with this compound solutions are clearly labeled with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • When using this compound in experiments, wear the appropriate PPE as detailed in Table 1.

  • Handle solutions in a manner that minimizes the generation of aerosols.

  • If working with cell cultures, conduct all manipulations within a biological safety cabinet.

  • Be aware of the potential for skin and eye contact and have appropriate first aid measures readily available.[3]

4. Waste Disposal:

  • Dispose of all waste contaminated with this compound (e.g., pipette tips, tubes, gloves) in a designated hazardous chemical waste container.

  • Do not dispose of this compound waste down the drain.

  • Follow all institutional and local regulations for the disposal of chemical waste.

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert laboratory personnel.

  • Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, contact your institution's environmental health and safety department.

  • In case of skin contact, immediately wash the affected area with soap and plenty of water.[3]

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]

Visualizing Safe Handling and Decision Making

Workflow for Handling this compound

G Figure 1: General Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect Package store Store at -20°C receive->store weigh Weigh Solid in Fume Hood store->weigh dissolve Prepare Stock Solution weigh->dissolve use Use in Experiments dissolve->use incubate Incubate and Observe use->incubate collect_waste Collect Contaminated Waste incubate->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: General Workflow for Safe Handling of this compound

PPE Selection Logic

G Figure 2: Decision Logic for PPE Selection cluster_ppe Figure 2: Decision Logic for PPE Selection task Task Assessment is_solid Handling Solid? task->is_solid Solid or Solution? is_spill Large Spill Potential? task->is_spill ppe_low Standard PPE: Lab Coat, Gloves, Safety Glasses ppe_medium Enhanced PPE: Double Gloves, Goggles, Fume Hood ppe_high Maximum PPE: Full Face Shield, Respirator is_solid->ppe_medium Yes is_aerosol Aerosol Risk? is_solid->is_aerosol No (Solution) is_aerosol->ppe_low No is_aerosol->ppe_medium Yes is_splash Splash Risk? is_aerosol->is_splash is_splash->ppe_low No is_splash->ppe_medium Yes is_spill->ppe_high Yes is_spill->is_solid No

Caption: Decision Logic for PPE Selection

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.